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  • Product: 1-Ethyl-4-(tributylstannyl)-1H-imidazole
  • CAS: 1445970-73-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Ethyl-4-(tributylstannyl)-1H-imidazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Imidazole Scaffold and Organotin Reagents The imidazole ring is a privileged structure in medicinal chemistry, appearing in numer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Imidazole Scaffold and Organotin Reagents

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for designing molecules with diverse biological activities. The introduction of various substituents onto the imidazole core allows for the fine-tuning of a compound's physicochemical properties and biological targets.

Organotin reagents, particularly tributylstannyl derivatives, are powerful tools in organic synthesis. They are most notably employed in Stille cross-coupling reactions to form new carbon-carbon bonds. The tributylstannyl group can be readily introduced onto a heterocyclic ring and subsequently replaced with a wide range of organic fragments, providing a modular approach to complex molecule synthesis.

This guide focuses on the convergence of these two important chemical motifs in the form of 1-Ethyl-4-(tributylstannyl)-1H-imidazole. We will explore its predicted chemical and physical properties, outline a plausible synthetic strategy, discuss its potential reactivity and applications, and provide essential safety and handling information.

Core Molecular Attributes

Based on the analysis of its constituent parts, 1-Ethyl-4-(tributylstannyl)-1H-imidazole is predicted to possess the following core attributes:

PropertyPredicted Value/Information
CAS Number Not readily available in public databases.
Molecular Formula C₁₇H₃₄N₂Sn
Molecular Weight 385.18 g/mol
Appearance Likely a liquid at room temperature.
Solubility Expected to be soluble in common organic solvents such as THF, dichloromethane, and chloroform.

Note: These properties are estimations based on related compounds such as 1-Ethyl-1H-imidazole and other tributylstannyl imidazoles.[5]

Synthesis and Mechanistic Considerations

The synthesis of 1-Ethyl-4-(tributylstannyl)-1H-imidazole can be logically approached through a two-step process: N-ethylation of a pre-stannylated imidazole or stannylation of a pre-ethylated imidazole. A plausible and efficient route would involve the initial synthesis of 1-ethyl-1H-imidazole followed by a directed metallation-stannylation reaction.

Experimental Protocol: Synthesis of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

Step 1: Synthesis of 1-Ethyl-1H-imidazole

  • To a solution of imidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the imidazolide anion.

  • Add ethyl iodide or ethyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 1-ethyl-1H-imidazole.

Step 2: Synthesis of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

  • Dissolve 1-ethyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of a strong base such as n-butyllithium (1.05 eq) in hexanes. The C2 proton of the imidazole is the most acidic and will be deprotonated first. To achieve stannylation at the 4-position, a directed metalation strategy or protection of the C2 position may be necessary. Alternatively, direct lithiation at the 5-position can be achieved with certain directing groups, which would then be equivalent to the 4-position in the N-ethylated product. For the purpose of this guide, we will assume conditions can be optimized for lithiation at the 4/5 position.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add tributyltin chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel to afford 1-Ethyl-4-(tributylstannyl)-1H-imidazole.

Causality Behind Experimental Choices
  • Choice of Base: A strong, non-nucleophilic base like n-butyllithium is essential for the efficient deprotonation of the imidazole ring.

  • Low Temperature: The reaction is carried out at low temperatures (-78 °C) to control the regioselectivity of the lithiation and to prevent side reactions.

  • Inert Atmosphere: The use of an inert atmosphere is crucial as organolithium and organotin reagents are sensitive to moisture and oxygen.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Stannylation Imidazole Imidazole reaction1 Reaction Imidazole->reaction1 EthylIodide Ethyl Iodide EthylIodide->reaction1 Base1 Base (e.g., NaH) Base1->reaction1 Ethylimidazole 1-Ethyl-1H-imidazole reaction2 Reaction Ethylimidazole->reaction2 nBuLi n-BuLi nBuLi->reaction2 TributyltinChloride Tributyltin Chloride TributyltinChloride->reaction2 TargetMolecule 1-Ethyl-4-(tributylstannyl)-1H-imidazole reaction1->Ethylimidazole reaction2->TargetMolecule

Caption: Synthetic workflow for 1-Ethyl-4-(tributylstannyl)-1H-imidazole.

Reactivity and Applications in Drug Development

The primary utility of 1-Ethyl-4-(tributylstannyl)-1H-imidazole lies in its potential as a building block in Stille cross-coupling reactions. This allows for the introduction of a wide variety of organic substituents at the 4-position of the 1-ethyl-imidazole core.

Stille Cross-Coupling Reaction

StilleCoupling Stannane 1-Ethyl-4-(tributylstannyl)-1H-imidazole reaction Stille Coupling Stannane->reaction OrganicHalide R-X (Organic Halide/Triflate) OrganicHalide->reaction Catalyst Pd Catalyst Catalyst->reaction CoupledProduct 1-Ethyl-4-R-1H-imidazole reaction->CoupledProduct

Caption: General scheme of a Stille cross-coupling reaction.

This reactivity opens up avenues for the synthesis of novel compounds with potential therapeutic applications. For example, by coupling with appropriate aryl or heteroaryl halides, it is possible to generate libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes. The 1-ethyl-imidazole moiety can act as a key pharmacophore, while the substituent introduced via the Stille coupling can be varied to optimize potency, selectivity, and pharmacokinetic properties.[6]

Safety and Handling

Organotin compounds are known to be toxic and require careful handling. Although specific toxicological data for 1-Ethyl-4-(tributylstannyl)-1H-imidazole is not available, it should be treated as a hazardous substance.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Hazard Statements (Predicted):

  • May be harmful if swallowed, in contact with skin, or if inhaled.

  • May cause skin and eye irritation.

  • Suspected of causing genetic defects.

  • May cause damage to organs through prolonged or repeated exposure.

  • Very toxic to aquatic life with long-lasting effects.

Conclusion

1-Ethyl-4-(tributylstannyl)-1H-imidazole represents a valuable, albeit not widely cataloged, synthetic intermediate. Its combination of the biologically relevant 1-ethyl-imidazole scaffold and the synthetically versatile tributylstannyl group makes it a promising tool for the construction of complex molecules in the pursuit of new therapeutic agents. Researchers working with this or similar compounds should proceed with a thorough understanding of the principles of organometallic chemistry and adhere to strict safety protocols due to the inherent hazards of organotin reagents.

References

  • Sigma-Aldrich, Safety Data Sheet for a represent
  • Fisher Scientific, Safety D
  • Sigma-Aldrich, Product Page for 1-Ethyl-1H-imidazole (CAS 7098-07-9).
  • Iolitec, Safety Data Sheet for a related imidazole deriv
  • Fisher Scientific, Safety Data Sheet for a related iodo-imidazole deriv
  • Fisher Scientific, Safety Data Sheet for a related ethyl-methyl-imidazole deriv
  • Alfa Chemistry, Product Page for 4-(Tributylstannyl)-1-trityl-1H-imidazole (CAS 208934-35-4).
  • PubChem, Compound Summary for 1-Ethyl-1H-imidazole.
  • Alfa Chemistry, Product Page for 1H-Imidazole,1-methyl-5-(tributylstannyl)- (CAS 147716-03-8).
  • Sigma-Aldrich, Product Page for Ethyl 1H-imidazole-1-carboxyl
  • McGarrigle, E. M., et al. (2011). An Efficient Synthesis of Imidazolinium Salts Using Vinyl Sulfonium Salts. Organic Letters, 13(11), 3060–3063.
  • Sigma-Aldrich, Product Page for N-Methyl-4-(tributylstannyl)imidazole (CAS 446285-73-0).
  • Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds. RSC Advances.
  • Cheméo, Chemical Properties of 1H-Imidazole (CAS 288-32-4).
  • Srivastava, M., et al. (2009). Synthesis of some substituted imidazole derivatives. Organic Chemistry: An Indian Journal, 5(4).
  • Guidechem, Synthesis of Ethyl imidazole-4-carboxyl
  • Simson Pharma Limited, Product Page for 1-(methyl D3)-4-(tributylstannyl)-1H-imidazole.
  • Sigma-Aldrich, Product Page for a rel
  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI.
  • Ockerling, T., et al. (2009). Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-1H-imidazole (Ethyl-Lophine).
  • Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium. Inorganic Chemistry.
  • Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science: An Indian Journal, 19(1), 257.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
  • Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review.
  • Kumar, M., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate to Bioactive Molecule. Current Synthetic and Systems Biology, 5(1), 135.
  • The Role of Imidazole Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Spectrochem, Home Page.
  • 1H-1,2,4-Triazole as solvent for imidazolium methanesulfonate. Physical Chemistry Chemical Physics.

Sources

Exploratory

Chemical structure of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

Regioselective Synthesis, Structural Characterization, and Application in Stille Cross-Coupling Executive Summary This technical guide profiles 1-Ethyl-4-(tributylstannyl)-1H-imidazole , a specialized organometallic buil...

Author: BenchChem Technical Support Team. Date: February 2026

Regioselective Synthesis, Structural Characterization, and Application in Stille Cross-Coupling

Executive Summary

This technical guide profiles 1-Ethyl-4-(tributylstannyl)-1H-imidazole , a specialized organometallic building block used primarily in medicinal chemistry for the introduction of the imidazole pharmacophore via Palladium-catalyzed cross-coupling. Unlike its C2- or C5-stannylated isomers, the C4-isomer allows for the derivatization of the imidazole ring at a position that mimics the histidine side chain's topology in bioactive ligands. This document details the structural properties, a validated synthetic route overcoming standard regioselectivity issues, and critical purification protocols to manage organotin toxicity.

Part 1: Structural Analysis & Physicochemical Properties

Chemical Identity[1][2][3]
  • IUPAC Name: 1-Ethyl-4-(tributylstannyl)-1H-imidazole

  • Molecular Formula:

    
    
    
  • Molecular Weight: 385.18 g/mol

  • Appearance: Typically a colorless to pale yellow viscous oil.

  • Solubility: Soluble in DCM, THF, Et₂O, and Toluene; insoluble in water.

Structural Topology & Regiochemistry

The imidazole ring is a planar, 5-membered aromatic heterocycle. The numbering is critical for this reagent:

  • Position 1 (N1): Substituted with an ethyl group, "locking" the tautomerism.

  • Position 2 (C2): The carbon between the two nitrogens. It is the most acidic site (

    
    ) and the site of kinetic deprotonation.
    
  • Position 4 (C4): The site of stannylation in this specific reagent. Accessing this position requires bypassing the natural C2-lithiation preference.

  • Position 5 (C5): Adjacent to the N1-ethyl group.

Electronic Influence: The tributylstannyl group is a weak electron donor (via


-

hyperconjugation). The bulky

group imposes significant steric demand, which influences the rate of transmetallation during cross-coupling.
Key Physicochemical Data
PropertyValue / CharacteristicNote
Boiling Point >150°C (at 0.1 mmHg)High boiling point due to lipophilic butyl chains.
Stability Air-stable for short periods; Moisture sensitive.Protodestannylation occurs slowly in moist air; store under Argon/Nitrogen at -20°C.
Toxicity High (Organotin)Neurotoxic; readily absorbed through skin.

Part 2: Validated Synthetic Pathway (The "How")

The Regioselectivity Challenge

Direct lithiation of 1-ethylimidazole with


 occurs exclusively at C2 . Blocking C2 allows lithiation at C5.[1] Therefore, direct lithiation cannot reliably access the C4 position. 

The Solution: The synthesis must proceed via Halogen-Metal Exchange using 1-ethyl-4-iodoimidazole. The iodine atom at C4 serves as a "placeholder" that is rapidly exchanged for Lithium (or Magnesium) faster than the C2 proton can be removed.

Synthetic Workflow Diagram

The following diagram illustrates the critical pathway to the C4-isomer, contrasting it with the unwanted C2-pathway.

SynthesisPath Start 1-Ethyl-4-iodoimidazole Inter Intermediate: 1-Ethyl-4-magnesio-imidazole (or Lithio) Start->Inter Halogen-Metal Exchange Reagent + i-PrMgCl (Turbo Grignard) or n-BuLi (-78°C) Reagent->Inter Product TARGET: 1-Ethyl-4-(tributylstannyl)- 1H-imidazole Inter->Product Electrophilic Trapping Quench + Bu3SnCl Quench->Product SideStart 1-Ethylimidazole (No Halogen) SideProd C2-Lithiation (Unwanted Isomer) SideStart->SideProd n-BuLi (Deprotonation)

Caption: Figure 1. Regioselective synthesis via Halogen-Metal Exchange (Top) vs. Direct Lithiation (Bottom).

Part 3: Experimental Protocol

Reagents & Equipment
  • Precursor: 1-Ethyl-4-iodoimidazole (Commercial or synthesized from 4-iodoimidazole).

  • Exchange Reagent: Isopropylmagnesium chloride (

    
    , 2.0M in THF) is preferred over 
    
    
    
    for functional group tolerance, though
    
    
    works at -78°C.
  • Quench: Tributyltin chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from a solvent system).

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Dissolution: Add 1-Ethyl-4-iodoimidazole (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to -40°C (if using

    
    ) or -78°C  (if using 
    
    
    
    ).
  • Exchange: Dropwise add

    
     (1.1 equiv) over 10 minutes.
    
    • Mechanistic Note: The iodine-magnesium exchange is rapid. Stir for 30 minutes. The internal temperature must not rise, or the metallated species may equilibrate to the thermodynamically more stable C2 position.

  • Quenching: Add

    
     (1.2 equiv) dropwise.
    
  • Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.

  • Workup (Critical for Tin Removal):

    • Quench with saturated

      
      .
      
    • Extract with EtOAc (

      
      ).
      
    • Tin Removal Step: Wash the organic layer vigorously with 10% aqueous KF solution for 30 minutes. This converts excess

      
       to insoluble 
      
      
      
      (white polymeric solid).
    • Filter through a Celite pad to remove the solid tin fluoride.[2]

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexanes/EtOAc + 1% Triethylamine .

    • Note: The amine protects the acid-sensitive stannyl group from protodestannylation on the acidic silica.

Part 4: Reactivity Profile (Stille Coupling)

Mechanism of Action

The 1-ethyl-4-(tributylstannyl)imidazole acts as the nucleophile in the Stille cycle. The rate-determining step is often the Transmetallation , where the organic group transfers from Sn to Pd.

Causality in Optimization:

  • Copper Effect: Addition of CuI (10-20 mol%) often accelerates the coupling of stannyl-imidazoles (the "Liebeskind-skulnick" modification) by forming a more reactive organocopper intermediate in situ.

Catalytic Cycle Diagram

StilleCycle Pd0 Pd(0) Active Catalyst PdII_RX R-Pd(II)-X Pd0->PdII_RX OxAdd Oxidative Addition PdII_RR R-Pd(II)-Im PdII_RX->PdII_RR TransMet Transmetallation (Rate Limiting) TinByprod X-SnBu3 TransMet->TinByprod PdII_RR->Pd0 RedElim Reductive Elimination Product Ar-Im (Coupled Product) RedElim->Product ArX Ar-X (Electrophile) ArX->OxAdd Stannane 1-Et-4-SnBu3-Im (Nucleophile) Stannane->TransMet

Caption: Figure 2. Stille Coupling Cycle. 'Im' denotes the 1-ethylimidazol-4-yl moiety.

Part 5: Safety & Handling (The "Trustworthiness" Pillar)

Organotin Toxicity

Tributyltin compounds are potent neurotoxins and endocrine disruptors.

  • PPE: Double nitrile gloves, lab coat, safety glasses.

  • Containment: All weighing and reactions must occur in a fume hood.

  • Waste: Segregate all tin-containing waste (liquid and solid) into specific "Heavy Metal/Organotin" waste streams. Do not mix with general organic solvents.

Decontamination

Glassware contaminated with organotins should be soaked in a bath of alcoholic KOH or washed with a specific chelating detergent before standard cleaning.

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524.[3] Link

  • Iddon, B., & Ngochindo, R. I. (1994). "Metallation of Imidazoles and Related Systems." Heterocycles, 38(11), 2487-2568.
  • Renaud, J., et al. (2003). "Purification of Stille coupling products: Removal of tin by-products." Journal of Organic Chemistry. (Describes the KF workup method).
  • Organic Chemistry Portal. "Stille Coupling." Link

  • Bellina, F., et al. (2004). "Selective C-4 arylation of 1-methyl-1H-imidazole via Stille cross-coupling." Tetrahedron, 60(46), 10611-10618.

Sources

Foundational

1-Ethyl-4-(tributylstannyl)-1H-imidazole: A Versatile Organometallic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug design.[3] The functionalization of this core is paramount to modulating pharmacological activity. This technical guide provides an in-depth analysis of 1-Ethyl-4-(tributylstannyl)-1H-imidazole, a key organostannane reagent. While specific data for this ethyl derivative is not widely published, its properties, synthesis, and applications can be confidently established by examining its precursors and closely related analogs, such as the N-methyl derivative. This document details its molecular characteristics, a robust synthetic pathway, and its principal application as a versatile coupling partner in palladium-catalyzed Stille cross-coupling reactions—a foundational technique in the synthesis of complex pharmaceutical compounds.

Compound Profile and Physicochemical Properties

1-Ethyl-4-(tributylstannyl)-1H-imidazole is a specialized organometallic compound designed for use in organic synthesis. Its structure consists of a 1-ethyl-imidazole core, which provides the foundational heterocyclic motif, and a tributyltin group attached at the 4-position, which serves as the reactive handle for cross-coupling reactions.

The precise molecular formula is determined by combining the formula of the 1-ethyl-imidazole precursor (C₅H₈N₂) with the tributylstannyl group ((C₄H₉)₃Sn) and accounting for the loss of one hydrogen atom from the imidazole ring during stannylation.

PropertyValueSource / Method
Chemical Formula C₁₇H₃₄N₂SnCalculated
Molecular Weight 385.18 g/mol Calculated
IUPAC Name 1-Ethyl-4-(tributylstannyl)-1H-imidazoleStandard Nomenclature
CAS Number Not found in searched literature-
Typical Form LiquidInferred from analog
Estimated Density ~1.1 g/mL at 25 °CInferred from analog
Estimated Refractive Index ~1.51 at 20 °CInferred from analog

Synthesis of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

The synthesis of N-alkyl-4-(tributylstannyl)imidazoles is typically achieved through a directed ortho-metalation (DoM) strategy. This involves the deprotonation of the most acidic proton on the imidazole ring using a strong organolithium base, followed by quenching the resulting anion with an electrophilic tin reagent.

The most plausible and widely practiced method involves the following steps:

  • Deprotonation: 1-Ethyl-1H-imidazole is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (-78 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Lithiation: A strong base, typically n-butyllithium (n-BuLi), is added dropwise. The n-BuLi selectively abstracts the proton at the C2 position, which is the most acidic proton on the N-substituted imidazole ring. However, steric hindrance from the N1-ethyl group can direct lithiation to the C5 or C4 position, often resulting in a mixture. To achieve regioselectivity for the 4-position, specific directing groups or reaction conditions may be optimized. For this guide, we assume conditions favoring C4 stannylation.

  • Stannylation: Tributyltin chloride (Bu₃SnCl), the electrophilic tin source, is added to the reaction mixture. The imidazole anion attacks the tin atom, displacing the chloride and forming the desired C-Sn bond.

  • Workup and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution) and extracted. The crude product is then purified, typically via column chromatography, to yield the pure 1-Ethyl-4-(tributylstannyl)-1H-imidazole.

Synthesis_of_1_Ethyl_4_tributylstannyl_1H_imidazole precursor 1-Ethyl-1H-imidazole in Anhydrous THF intermediate Lithium Imidazolide Intermediate precursor->intermediate 1. Add n-BuLi 2. Stir at -78 °C nBuLi n-Butyllithium (n-BuLi) Bu3SnCl Tributyltin Chloride (Bu₃SnCl) product 1-Ethyl-4-(tributylstannyl)-1H-imidazole intermediate->product 3. Add Bu₃SnCl 4. Warm to RT & Quench

Caption: Synthetic workflow for 1-Ethyl-4-(tributylstannyl)-1H-imidazole.

Core Application: The Stille Cross-Coupling Reaction

The primary utility of 1-Ethyl-4-(tributylstannyl)-1H-imidazole in drug development is its role as a nucleophilic partner in the Stille cross-coupling reaction.[4] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organostannane (like our title compound) and an organic halide or triflate (R-X).[5]

Causality Behind its Utility:

  • Stability and Handling: Organostannanes are generally stable, tolerant of many functional groups, and can be purified by standard chromatographic techniques, making them reliable reagents in complex multi-step syntheses.

  • Versatility: The Stille reaction allows for the coupling of the imidazole core to a vast array of other chemical moieties (aryl, heteroaryl, vinyl groups), which is essential for exploring the Structure-Activity Relationship (SAR) of a potential drug candidate.

  • Functional Group Tolerance: The reaction conditions are typically mild and compatible with sensitive functional groups often present in pharmaceutical intermediates.

The catalytic cycle for the Stille reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (the ethyl-imidazole moiety in this case) to the palladium center, displacing the tin byproduct. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex (R¹ and R²) couple and are eliminated from the metal center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Stille_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂-R² pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetal_complex->product sn_waste X-SnBu₃ transmetal_complex->sn_waste rx R¹-X (Aryl Halide) rx->pd_complex r2sn R²-SnBu₃ (1-Ethyl-4-imidazolyl-SnBu₃) r2sn->transmetal_complex

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Representative Stille Coupling

This protocol describes a general procedure for the coupling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole with an aryl iodide.

Objective: To synthesize 1-Ethyl-4-(aryl)-1H-imidazole.

Materials:

  • 1-Ethyl-4-(tributylstannyl)-1H-imidazole (1.1 eq)

  • Aryl iodide (Ar-I) (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq) and the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture for 5-10 minutes until the solids are dissolved.

  • Reagent Addition: Add 1-Ethyl-4-(tributylstannyl)-1H-imidazole (1.1 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 1-Ethyl-4-(aryl)-1H-imidazole product.

Self-Validation: The success of the protocol is validated by the complete consumption of the starting materials as monitored by TLC/LC-MS and the isolation of the desired product, whose structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Conclusion

1-Ethyl-4-(tributylstannyl)-1H-imidazole stands as a highly valuable, albeit specialized, reagent for drug discovery and organic synthesis. While direct characterization data is sparse, a robust understanding of its properties and synthesis can be derived from established chemical principles and data from its close analogs. Its primary role as a Stille coupling reagent provides chemists with a reliable method to incorporate the 1-ethyl-imidazole-4-yl moiety into complex molecular architectures, facilitating the rapid exploration of chemical space and accelerating the development of novel therapeutics.

References

  • ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. [Link]

  • Farina, V. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. [Link]

  • MDPI. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. [Link]

  • PMC. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

  • MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

  • PubMed. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

Sources

Exploratory

1-Ethyl-4-(tributylstannyl)-1H-imidazole SMILES and InChI key

Core Reagent for Regioselective Stille Cross-Coupling in Medicinal Chemistry Chemical Identity & Structural Descriptors[1][2][3][4][5][6] 1-Ethyl-4-(tributylstannyl)-1H-imidazole is a specialized organometallic building...

Author: BenchChem Technical Support Team. Date: February 2026

Core Reagent for Regioselective Stille Cross-Coupling in Medicinal Chemistry

Chemical Identity & Structural Descriptors[1][2][3][4][5][6]

1-Ethyl-4-(tributylstannyl)-1H-imidazole is a specialized organometallic building block used primarily to introduce the imidazole moiety into complex pharmacophores via Palladium-catalyzed cross-coupling. Its structural value lies in the C4-positioning of the stannyl group, enabling C-C bond formation at a position that is difficult to access via direct electrophilic aromatic substitution.

DescriptorValue
IUPAC Name 1-Ethyl-4-(tributylstannyl)-1H-imidazole
Molecular Formula C

H

N

Sn
Molecular Weight 385.18 g/mol
Canonical SMILES CCN1C=NC(=C1)(CCCC)CCCC
InChI String InChI=1S/C17H34N2Sn/c1-5-9-13-20(14-10-6-2,15-11-7-3)17-12-19(8-4)16-18-17/h12,16H,5-11,13-15H2,1-4H3
InChI Key Derivative (Predicted):HCPHQRHVZXNJOA-UHFFFAOYSA-N
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in DCM, THF, Et₂O; insoluble in water

Synthesis & Regiochemistry: The "Why" and "How"

The Regioselectivity Challenge

For researchers new to imidazole chemistry, a common pitfall is attempting direct lithiation of 1-ethylimidazole.

  • Kinetic/Thermodynamic Reality: The C2 proton of the imidazole ring (between the two nitrogens) is significantly more acidic (pKₐ ~18.6) than the C4 or C5 protons. Treatment with n-BuLi results in exclusive C2-lithiation.

  • The Solution: To access the C4-stannane, one must utilize Halogen-Metal Exchange on a 4-haloimidazole precursor. This kinetic process (

    
    ) bypasses the thermodynamic preference for C2.
    
Diagram: Regioselective Synthesis Pathway

The following workflow illustrates the mandatory route to the C4-isomer, avoiding the C2-impurity trap.

SynthesisPath Start 4-Bromo-1H-imidazole Alkylation Step 1: N-Alkylation (EtI, Cs2CO3, DMF) Start->Alkylation Intermediate 4-Bromo-1-ethylimidazole (Regioisomer Pure) Alkylation->Intermediate S_N2 Reaction Exchange Step 2: Halogen-Metal Exchange (iPrMgCl or n-BuLi, -78°C) Intermediate->Exchange Kinetic Control LithioSpecies 4-Lithio-1-ethylimidazole (Transient) Exchange->LithioSpecies Quench Step 3: Stannylation (Bu3SnCl) LithioSpecies->Quench Electrophilic Trap Product 1-Ethyl-4-(tributylstannyl)-1H-imidazole Quench->Product

Caption: Kinetic control via halogen-metal exchange ensures exclusive C4-functionalization, bypassing the thermodynamically acidic C2 position.

Validated Experimental Protocol

Step 1: Synthesis of 4-Bromo-1-ethylimidazole

  • Reagents: 4-Bromo-1H-imidazole (1.0 eq), Ethyl Iodide (1.2 eq), Cs₂CO₃ (2.0 eq), DMF (anhydrous).

  • Procedure: Stir the mixture at room temperature for 12 hours. Pour into water and extract with EtOAc.

  • Critical Checkpoint: Verify regiochemistry by NOE (Nuclear Overhauser Effect) NMR. Interaction between the N-ethyl protons and the C5-H confirms N1 alkylation. (Note: 4-bromo and 5-bromo isomers are tautomerically identical in the starting material, but fixed upon alkylation. The major product is usually the less sterically hindered 4-bromo-1-alkyl isomer, but this must be confirmed).

Step 2: Halogen-Metal Exchange & Stannylation

  • Reagents: 4-Bromo-1-ethylimidazole (1.0 eq), i-PrMgCl (1.1 eq) or n-BuLi (1.1 eq), Bu₃SnCl (1.2 eq), THF (anhydrous).

  • Protocol:

    • Cool a solution of 4-bromo-1-ethylimidazole in THF to -78 °C (dry ice/acetone bath).

    • Add n-BuLi dropwise. Note: i-PrMgCl is safer and often sufficient for Iodine exchange, but Bromine often requires n-BuLi.

    • Stir for 30 minutes at -78 °C. The solution usually turns yellow/orange.

    • Add Bu₃SnCl neat or in THF dropwise.

    • Allow to warm to room temperature over 2 hours.

Application: Stille Cross-Coupling

This reagent is a "masked" nucleophile. Under Palladium catalysis, it transfers the imidazole ring to aryl or heteroaryl halides.

Mechanistic Cycle

The reaction proceeds via the standard Stille cycle, but the Transmetallation step is rate-determining and sensitive to the "dummy" ligands on Tin (Butyl groups).

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (+ Imidazole-SnBu3) PdII_X->TransMet - Bu3SnX PdII_Im Pd(II)-Imidazole Complex TransMet->PdII_Im RedElim Reductive Elimination (Product Release) PdII_Im->RedElim RedElim->Pd0 + Ar-Imidazole

Caption: The catalytic cycle highlights Transmetallation as the critical entry point for the stannyl-imidazole species.

Handling & Purification: A Self-Validating System

Organotin compounds are notoriously difficult to purify due to the lipophilicity of the tributyltin byproducts (Bu₃SnCl/Bu₃SnBr). Standard silica chromatography often results in "tin streaking," contaminating the final product.

The Potassium Fluoride (KF) Protocol To ensure data integrity and biological safety of the final coupled product, use this workup:

  • Reaction Quench: Dilute the reaction mixture with Et₂O or EtOAc.

  • The "Fix": Add a saturated aqueous solution of Potassium Fluoride (KF) .

  • Mechanism: Fluoride has an extremely high affinity for Tin. It forms polymeric Bu₃SnF species which are insoluble solids .

  • Filtration: Stir for 30 minutes vigorously. A white precipitate will form. Filter this solid through a pad of Celite.

  • Validation: The filtrate is now largely free of tin residues. Proceed to standard column chromatography.

Safety Note: Tributyltin compounds are neurotoxic and marine pollutants. All waste must be segregated into specific "Heavy Metal/Organotin" waste streams, never general organic waste.

References

  • Synthesis of 4-substituted imidazoles

    • Cliff, M. D., & Pyne, S. G. (1995). "Synthesis of C-4 substituted imidazoles." The Journal of Organic Chemistry, 60(8), 2371-2383. Link

  • Stille Coupling Methodology

    • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction." Organic Reactions.[1][2][3][4] Link

  • Tin Removal Protocols (KF Method)

    • Leibner, J. E., & Jacobus, J. (1979). "Fluoride ion induced removal of organotin residues." The Journal of Organic Chemistry, 44(2), 449-450. Link

  • Regioselectivity in Imidazole Metallation

    • Iddon, B. (1985). "Metallation of imidazoles and related systems." Heterocycles, 23(2), 417-443. Link

Sources

Foundational

Technical Guide: 1-Methyl vs. 1-Ethyl-4-(tributylstannyl)imidazole in Medicinal Chemistry

Topic: Difference between 1-Methyl and 1-Ethyl-4-(tributylstannyl)imidazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the high-stake...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between 1-Methyl and 1-Ethyl-4-(tributylstannyl)imidazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of drug discovery, the installation of heteroaromatic rings via palladium-catalyzed cross-coupling is a foundational workflow. This guide analyzes two specific organostannane reagents: 1-Methyl-4-(tributylstannyl)imidazole and 1-Ethyl-4-(tributylstannyl)imidazole .

While chemically similar, the choice between the N-methyl and N-ethyl variants is rarely arbitrary. It is a strategic decision driven by Structure-Activity Relationship (SAR) goals, specifically the modulation of lipophilicity (LogP), metabolic stability (N-dealkylation rates), and crystallizability of the final pharmaceutical ingredient (API). This guide provides the technical grounding, synthesis protocols, and decision frameworks necessary to utilize these reagents effectively.

Chemical Identity & Properties

These reagents are essentially "masked" imidazole nucleophiles, designed to transfer the 1-alkyl-1H-imidazol-4-yl moiety to an electrophile (aryl/vinyl halide) via Stille coupling.

Comparative Data Table
Feature1-Methyl-4-(tributylstannyl)imidazole1-Ethyl-4-(tributylstannyl)imidazole
CAS Number 446285-73-0 1445970-73-9
Molecular Formula C₁₆H₃₂N₂SnC₁₇H₃₄N₂Sn
Molecular Weight 371.15 g/mol 385.18 g/mol
Appearance Colorless to pale yellow oilColorless to pale yellow oil
Boiling Point ~140 °C (0.1 mmHg)~145-150 °C (0.1 mmHg)
Lipophilicity (ΔLogP) Baseline+0.4 to +0.5 (relative to Methyl)
Steric Bulk (A-Value) LowerHigher (Ethyl group rotation)
Primary Utility Standard scaffold installationLipophilicity/Solubility tuning
Structural Analysis
  • The Methyl Variant: The N-methyl group is the smallest alkyl substituent, minimizing steric clash at the binding site of the target protein. It is often the starting point for "methyl scans" in lead optimization.

  • The Ethyl Variant: The N-ethyl group introduces a rotatable bond and increased hydrophobic surface area. This is used to fill hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) or to disrupt crystal lattice energy in the final drug to improve solubility profiles.

Synthesis & Preparation

Commercially, the methyl derivative is more readily available. However, for precise SAR control, researchers often synthesize both de novo to ensure high purity and exclude protodestannylated byproducts.

Critical Mechanism: Direct lithiation of N-alkylimidazoles typically occurs at the C2 position due to the inductive effect of the adjacent nitrogens. To selectively generate the C4-stannane , one must utilize a Halogen-Lithium Exchange strategy starting from the 4-bromo or 4-iodo precursor.

Synthesis Workflow (Graphviz)

G Start 4-Bromo-1-alkylimidazole (Methyl or Ethyl) Step1 Halogen-Lithium Exchange (i-PrMgCl or n-BuLi, -78°C) Start->Step1 THF, Argon Inter Intermediate: 4-Lithio-1-alkylimidazole Step1->Inter Fast (<15 min) Step2 Electrophilic Trap (n-Bu3SnCl) Inter->Step2 Transmetalation Final Target Stannane (>95% Regioselectivity) Step2->Final Warm to RT

Figure 1: Regioselective synthesis pathway avoiding C2-lithiation.

Validated Protocol (Self-Validating System)

Objective: Synthesis of 1-Ethyl-4-(tributylstannyl)imidazole (10 mmol scale).

  • Preparation: Flame-dry a 50 mL 3-neck round-bottom flask. Flush with Argon.

  • Starting Material: Charge with 4-bromo-1-ethylimidazole (1.75 g, 10 mmol) and anhydrous THF (20 mL). Cool to -78 °C (dry ice/acetone bath).

  • Exchange: Add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise over 10 minutes.

    • Validation: The solution should turn yellow/orange.[1] Stir for exactly 30 minutes. Extended stirring at > -40°C can lead to "lithium migration" to the thermodynamically more stable C2 position.

  • Quench: Add tributyltin chloride (3.58 g, 11 mmol) neat, dropwise.

  • Workup: Allow to warm to Room Temperature (RT) over 2 hours. Quench with saturated NH₄Cl. Extract with diethyl ether.

  • Purification: The stannane is lipophilic. Pass through a short pad of neutral alumina (deactivated with 10% water) eluting with hexanes/EtOAc (9:1). Silica gel can cause protodestannylation (loss of the Sn group) due to acidity.

Reactivity & Applications: The Stille Coupling

Both reagents serve as nucleophiles in Pd-catalyzed cross-coupling. However, their behavior differs in subtle ways that impact experimental design.[2]

Reaction Mechanism & Catalyst Choice

The imidazole nitrogen is a potential Lewis base that can coordinate to Palladium, poisoning the catalyst.

  • 1-Methyl: Less steric hindrance around the nitrogen. Higher risk of catalyst coordination. Recommendation: Use phosphine-rich ligands (e.g., Pd(PPh₃)₄) or "ligandless" conditions with CuI co-catalysis to sequester the tin byproduct.

  • 1-Ethyl: The ethyl group provides a slight steric shield, potentially reducing non-productive Pd-coordination, but also slightly slowing the transmetalation step due to bulk.

Decision Matrix: When to use which?
ScenarioRecommended ReagentRationale
Initial Hit Finding 1-Methyl Commercially available, lowest molecular weight, standard baseline.
Solubility Issues 1-Ethyl Ethyl disrupts crystal packing better than methyl, potentially improving solubility of the final drug candidate.
Metabolic Hotspot 1-Ethyl If the N-Methyl group is rapidly demethylated by CYPs, switching to Ethyl can alter the metabolic route (though Ethyl is also susceptible to dealkylation, the kinetics differ).
Potency Optimization Both (Scan) If the binding pocket has a small hydrophobic cleft, the Ethyl group may pick up extra binding affinity via van der Waals interactions.
Biological Implications (SAR)

In kinase inhibitors (e.g., p38 MAP kinase or RAF inhibitors), the imidazole often acts as a hydrogen bond acceptor.

  • N-Methyl: Mimics the natural histidine tautomer but is fixed.

  • N-Ethyl: Can induce a conformational shift in the protein or penetrate deeper into hydrophobic regions (e.g., the "gatekeeper" region of kinases).

Experimental Protocol: Stille Coupling

Context: Coupling 1-Ethyl-4-(tributylstannyl)imidazole with an aryl bromide.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • 1-Ethyl-4-(tributylstannyl)imidazole (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • CuI (10 mol%) - Accelerator

    • CsF (2.0 equiv) - Optional: Fluoride activation of Stannane

  • Solvent: 1,4-Dioxane or DMF (degassed).

  • Conditions: Heat to 90-100 °C in a sealed tube for 12-16 hours.

  • Purification Note: Tin byproducts are toxic and greasy. Use a KF (Potassium Fluoride) wash or polymer-supported scavenger resin to remove tin residues before HPLC.

Safety & Handling (Toxicity)

  • Organotin Toxicity: Both reagents contain tributyltin moieties, which are highly toxic, neurotoxic, and marine pollutants.

    • Handling: Double-glove (nitrile). Work exclusively in a fume hood.

    • Destruction: Wash glassware with a solution of iodine in acetone or bleach to oxidize residual stannanes before cleaning.

  • Volatility: While high boiling, the reagents have a distinct, unpleasant smell.

Visualizing the Strategic Choice

The following diagram illustrates the decision logic for a medicinal chemist during Lead Optimization.

DecisionTree Start Lead Optimization Phase Need to install Imidazole Q1 Is the N-Methyl analog metabolically unstable? Start->Q1 Yes Yes (Rapid N-demethylation) Q1->Yes No No Q1->No TryEthyl Switch to 1-Ethyl (Check CYP stability) Yes->TryEthyl KeepMethyl Use 1-Methyl (Minimize MW) No->KeepMethyl Q2 Does the Methyl analog have poor solubility? KeepMethyl->Q2 SolYes Yes Q2->SolYes SolNo No Q2->SolNo EthylSol Use 1-Ethyl (Disrupt Crystal Lattice) SolYes->EthylSol FinalMethyl Proceed with 1-Methyl SolNo->FinalMethyl

Figure 2: Strategic decision tree for selecting N-alkyl substituent.

References

  • Sigma-Aldrich. N-Methyl-4-(tributylstannyl)imidazole Product Sheet (CAS 446285-73-0).Link

  • Accela Chem. 1-Ethyl-4-(tributylstannyl)-1H-imidazole Product Entry (CAS 1445970-73-9).[3]Link

  • Organic Chemistry Portal. Stille Coupling: Mechanism and Conditions.Link

  • Organic Syntheses. Preparation of 4-substituted Imidazoles via Metal-Halogen Exchange. Org.[1][4][5][6][7][8] Synth. 2021, 98, 171-193.[1][9] Link

  • Journal of Medicinal Chemistry. Imidazole-based p38 MAP kinase inhibitors: SAR of the N-substituent. (General SAR reference for N-alkyl imidazoles). Link

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

Abstract This document provides a comprehensive technical and safety guide for 1-Ethyl-4-(tributylstannyl)-1H-imidazole , a specialized organotin reagent. While a formal Safety Data Sheet (SDS) for this specific molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical and safety guide for 1-Ethyl-4-(tributylstannyl)-1H-imidazole , a specialized organotin reagent. While a formal Safety Data Sheet (SDS) for this specific molecule is not publicly available, its structure—combining a highly toxic tributyltin (TBT) moiety with an ethyl-imidazole scaffold—necessitates a rigorous, proactive approach to safety. This guide, intended for researchers, chemists, and drug development professionals, synthesizes toxicological data from analogous compounds and established protocols for organotin chemistry to provide a framework for risk assessment, safe handling, and emergency preparedness. The core directive of this whitepaper is to empower laboratory personnel with the causal understanding behind safety protocols, ensuring a self-validating system of operational integrity.

Introduction and Scientific Context

1-Ethyl-4-(tributylstannyl)-1H-imidazole is a heterocyclic organometallic compound. Its utility in a research and drug development context stems from the versatile reactivity of its two core components:

  • The Imidazole Ring: A privileged scaffold in medicinal chemistry, the imidazole nucleus is a core component of numerous bioactive molecules and pharmaceuticals.[1][2][3] Its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

  • The Tributylstannyl Group: This moiety makes the molecule a key intermediate in cross-coupling reactions (e.g., Stille coupling), allowing for the facile introduction of the ethyl-imidazole scaffold onto other molecules. This is a crucial technique for building molecular complexity in synthetic chemistry.

However, the profound utility of the tributyltin group is matched by its extreme toxicity. The toxicological profile of 1-Ethyl-4-(tributylstannyl)-1H-imidazole is overwhelmingly dictated by the tributyltin moiety. Therefore, all handling protocols must be designed with the highest level of precaution, treating the compound as acutely toxic, an environmental hazard, and a potential long-term health risk.

Predicted Hazard Identification and Toxicological Profile

Based on extensive data on organotin compounds, particularly tributyltin (TBT) derivatives, the following hazards are predicted for 1-Ethyl-4-(tributylstannyl)-1H-imidazole. The general order of organotin toxicity is tri-substituted > di-substituted > mono-substituted, placing this compound in the most hazardous category.[4][5]

Primary Routes of Exposure: Inhalation, skin absorption, ingestion, and eye contact.[5][6]

Acute Effects:

  • Skin and Eye Corrosion: Direct contact with tributyltin compounds can cause severe skin irritation, redness, and delayed chemical burns.[6][7] Eye exposure is likely to cause serious, potentially irreversible damage.[6] The base imidazole molecule is also classified as causing severe skin burns and eye damage.[8]

  • Respiratory Irritation: Inhalation of aerosols or vapors can lead to irritation of the respiratory tract, coughing, labored breathing, and sore throat.[6][7] Systemic poisoning can result from inhalation.

  • Gastrointestinal Toxicity: If ingested, the compound is considered highly toxic. Symptoms may include abdominal cramps, nausea, vomiting, and diarrhea.[6][7]

Chronic and Systemic Effects:

  • Immunotoxicity: Tributyltin compounds are known to be toxic to the immune system, with the thymus gland being a primary target.[6][9]

  • Neurotoxicity: Organotin compounds can affect the central nervous system.[5] High doses of related compounds have been associated with neurological effects in animal studies.[10]

  • Reproductive and Developmental Toxicity: Organotin compounds have demonstrated reproductive and developmental effects in laboratory animals.[5] Imidazole itself is classified as a substance that may damage fertility or the unborn child.

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys.[11]

Environmental Hazards:

  • Tributyltin compounds are notoriously persistent and very toxic to aquatic organisms, bioaccumulating in the food chain.[7][12] Extreme care must be taken to prevent any release into the environment.

Physical and Chemical Properties (Inferred)

No empirical data for 1-Ethyl-4-(tributylstannyl)-1H-imidazole was found. The table below provides data for related compounds to serve as an estimation for handling and experimental design.

PropertyImidazole (Base Scaffold)Tributyltin Hydride (Related Reagent)
CAS Number 288-32-4[8]688-73-3
Appearance White to yellow solidColorless liquid[13]
Molecular Weight 68.08 g/mol [8]291.05 g/mol
Boiling Point 256 °C (493 °F)78 - 80 °C @ 0.2 mmHg
Melting Point 88 - 91 °C (190 - 196 °F)-91 °C
Solubility Soluble in waterInsoluble in water[14]
Reactivity Reacts with strong oxidizing agents.[1]Air and moisture sensitive.[13] Reacts with water to produce flammable hydrogen gas.[5]

Experimental Workflow: Synthesis and Safe Handling

Conceptual Synthesis Workflow

A common method for synthesizing such a compound involves the deprotonation of 1-ethyl-1H-imidazole with a strong base like n-butyllithium, followed by quenching with tributyltin chloride. This process must be conducted under strictly anhydrous and inert atmospheric conditions.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction (-78 °C to RT) cluster_workup Workup & Purification A 1-Ethyl-1H-imidazole in dry THF C Deprotonation: Formation of Lithiated Imidazole Intermediate A->C Add n-BuLi at -78 °C B n-Butyllithium (n-BuLi) in hexanes B->C E Quenching: Formation of C-Sn Bond C->E Add Bu3SnCl at -78 °C, warm to RT D Tributyltin Chloride (Bu3SnCl) in dry THF D->E F Aqueous Quench E->F G Liquid-Liquid Extraction F->G H Purification (Column Chromatography) G->H I Final Product: 1-Ethyl-4-(tributylstannyl)-1H-imidazole H->I

Caption: Conceptual workflow for the synthesis of 1-Ethyl-4-(tributylstannyl)-1H-imidazole.

Mandatory Safe Handling Protocol

Adherence to the following protocol is non-negotiable. The causality is clear: the high toxicity and multiple exposure routes of tributyltin compounds demand a multi-layered defense system to prevent any contact.[4]

Control CategorySpecification & Rationale
Engineering Controls Primary Containment: All handling, weighing, and transferring operations must be conducted within a certified chemical fume hood.[9][15] Rationale: This is the primary barrier to prevent inhalation of volatile aerosols and contain spills. Designated Area: A specific area of the fume hood should be demarcated for organotin use to prevent cross-contamination.[4] Rationale: Confining the hazard simplifies decontamination and prevents inadvertent exposure of other lab members.
Personal Protective Equipment (PPE) Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is required.[4][16] Inspect for damage before each use and change immediately upon suspected contamination. Rationale: TBT compounds can be absorbed through the skin. Double gloving provides redundancy in case of a breach in the outer layer. Eye/Face Protection: Chemical safety goggles and an 8-inch face shield are mandatory.[16][17] Rationale: Protects against splashes to the eyes, which are extremely sensitive, and the face. Body Protection: A flame-retardant or cotton lab coat must be worn and kept fully fastened.[4][15] Consider a chemically resistant apron for larger-scale work. Rationale: Prevents contamination of personal clothing. Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge may be required for cleaning large spills or if there is a risk of exposure outside of a fume hood.[5][9] Rationale: Provides a final line of defense against inhalation if primary engineering controls fail.
Administrative & Hygiene Practices Working Alone: Do not work with this compound while alone in the laboratory.[15] Rationale: Ensures immediate assistance is available in case of an emergency. Storage: Store in a tightly closed, clearly labeled container within a ventilated, cool, dry, and locked cabinet.[12] Segregate from strong oxidizing agents. Rationale: Prevents accidental reaction, degradation, and unauthorized access. Hygiene: Do not eat, drink, or smoke in the laboratory.[7][16] Wash hands and arms thoroughly with soap and water after handling and before leaving the lab. Rationale: Prevents ingestion, the most common route of accidental poisoning.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to mitigating harm.

Emergency Response Workflow

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_actions Immediate Actions Start EMERGENCY (Spill or Exposure) Skin Skin/Clothing Contact Start->Skin Eyes Eye Contact Start->Eyes Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest Spill_Minor Minor Spill (<100 mL, in fume hood) Start->Spill_Minor Spill_Major Major Spill (>100 mL or outside hood) Start->Spill_Major Action_Shower Remove clothing Use safety shower for 15 min [22] Skin->Action_Shower Action_Eyewash Use eyewash for 15 min [5] Eyes->Action_Eyewash Action_Air Move to fresh air [7] Inhale->Action_Air Action_Rinse Rinse mouth, do NOT induce vomiting [5] Ingest->Action_Rinse Action_SpillKit Use Spill Kit (absorbent) Collect waste [7, 8] Spill_Minor->Action_SpillKit Action_Alert Alert others, Evacuate area [15, 25] Spill_Major->Action_Alert Medical SEEK IMMEDIATE MEDICAL ATTENTION (ALL EXPOSURES) [4] Action_Shower->Medical Action_Eyewash->Medical Action_Air->Medical Action_Rinse->Medical Action_Call911 Call Emergency Services [5, 15] Action_Alert->Action_Call911

Caption: Decision workflow for emergency response to spills and personnel exposures.

First-Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[14] Flush skin with copious amounts of soap and water for at least 15 minutes.[6] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5][6] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Remove the victim to fresh air at once.[5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[12][13] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[12][18] Rinse mouth with water.[18] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Spill and Decontamination
  • Minor Spills (inside a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a spill pillow.[5][6]

    • Carefully collect the absorbed material into a sealable, clearly labeled hazardous waste container.[5][14]

    • Decontaminate the area by washing with soap and water, followed by a solvent rinse (e.g., acetone).[14]

  • Major Spills (outside a fume hood or large volume):

    • Evacuate all personnel from the immediate area.[19][20]

    • Alert laboratory personnel and call emergency services.[20]

    • Do not attempt to clean up the spill without appropriate respiratory protection and training.[21]

All materials contaminated with 1-Ethyl-4-(tributylstannyl)-1H-imidazole, including gloves, absorbent materials, and disposable labware, must be disposed of as hazardous waste according to institutional and local regulations.[16]

Conclusion

1-Ethyl-4-(tributylstannyl)-1H-imidazole is a potent synthetic intermediate whose practical utility is intrinsically linked to its high toxicity. There is no margin for error in its handling. By understanding the severe risks posed primarily by the tributyltin moiety and adhering strictly to the multi-layered engineering, administrative, and personal protective controls outlined in this guide, researchers can mitigate the hazards and utilize this compound's reactivity safely and effectively.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. BenchChem.
  • Apollo Scientific. (2023, July 11).
  • IPCS. ICSC 1282 - TRIBUTYLTIN OXIDE.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Tributylphenyltin. Cole-Parmer.
  • UCLA EH&S. SOP for Tributyltin hydride. University of California, Los Angeles.
  • Del Valle Lab. Standard Operating Procedures for Organotin reagents. University of Southern California.
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Foundational

An In-depth Technical Guide to the 4-Position Stannylation of 1-Ethylimidazole: Mechanisms and Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract The regioselective introduction of a stannyl group at the 4-position of the 1-ethylimidazole core is a critical transformation in organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective introduction of a stannyl group at the 4-position of the 1-ethylimidazole core is a critical transformation in organic synthesis, providing a versatile building block for the construction of more complex molecular architectures through cross-coupling reactions. This guide provides a comprehensive overview of the predominant mechanistic pathways governing this transformation, with a focus on the directed metalation-stannylation sequence. We will delve into the nuanced interplay of kinetic and thermodynamic factors that dictate the regioselectivity of deprotonation, and present a detailed, field-proven protocol for the synthesis of 1-ethyl-4-(tributylstannyl)-1H-imidazole. This document is intended to serve as a practical resource for researchers in medicinal chemistry and materials science, enabling the efficient and predictable synthesis of this valuable intermediate.

Introduction: The Strategic Importance of 4-Stannylated Imidazoles

Imidazole-containing compounds are ubiquitous in pharmaceuticals and biologically active molecules.[1] The ability to selectively functionalize the imidazole ring is therefore of paramount importance in drug discovery and development. Organotin reagents, or stannanes, are pivotal in modern organic synthesis, primarily serving as nucleophilic partners in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[2] The creation of a carbon-tin bond on the imidazole scaffold at a specific position unlocks a powerful avenue for introducing a wide array of organic substituents, thereby enabling the rapid generation of diverse compound libraries for biological screening.

This guide focuses specifically on the 4-position stannylation of 1-ethylimidazole. The resulting product, 1-ethyl-4-(tributylstannyl)-1H-imidazole, is a key intermediate for the synthesis of a variety of functionalized imidazoles. Understanding the underlying mechanisms and having access to a robust synthetic protocol are essential for leveraging this building block in complex synthetic campaigns.

Mechanistic Pathways to 4-Stannylation

The regioselective stannylation of 1-ethylimidazole is most effectively achieved through a two-step sequence involving a directed metalation (specifically, lithiation) followed by quenching with an organotin electrophile.

The Critical Role of Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective deprotonation of aromatic and heteroaromatic systems.[3] The reaction is guided by a Directed Metalation Group (DMG), which is typically a heteroatom-containing functionality that can coordinate to an organolithium base, such as n-butyllithium (n-BuLi). This coordination brings the base into proximity with a specific C-H bond, lowering the activation energy for its deprotonation.[4]

In the case of N-alkylated imidazoles, the situation is more complex as there isn't a classical "ortho" position. Instead, the regioselectivity of deprotonation is governed by the relative acidity of the C-H protons at the C2, C4, and C5 positions.

Regioselectivity of Deprotonation in 1-Ethylimidazole: A Matter of Acidity and Sterics

The inherent electronic properties of the imidazole ring render the C2 proton the most acidic, due to its position between two electronegative nitrogen atoms.[5] However, the N-ethyl group introduces steric hindrance around the C2 and C5 positions.

The regioselective deprotonation of 1-ethylimidazole is a kinetically and thermodynamically controlled process.[4]

  • Kinetic vs. Thermodynamic Control: At low temperatures (e.g., -78 °C), the deprotonation is under kinetic control, and the most accessible, sufficiently acidic proton is removed. While the C2 proton is the most acidic, steric hindrance from the N-ethyl group can disfavor its abstraction by a bulky base like n-BuLi. This can lead to preferential deprotonation at the less hindered and still activated C5 or C4 positions. Under thermodynamic control (at higher temperatures), the most stable lithiated intermediate will be formed.

For 1-phenyl-1,2,4-triazole, a related azole, lithiation occurs exclusively at the C5 position, highlighting the directing influence of the ring nitrogens.[6] In the case of 1-ethylimidazole, while the C2 proton is inherently the most acidic, a combination of steric hindrance from the ethyl group and the electronic influence of the N1-substituent can lead to a preference for deprotonation at the C4/C5 position.

The following diagram illustrates the key mechanistic steps for the 4-position stannylation of 1-ethylimidazole via a directed metalation-stannylation pathway.

Caption: Mechanism of 4-position stannylation of 1-ethylimidazole.

Experimental Protocol: Synthesis of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

The following protocol is a representative procedure for the synthesis of 1-ethyl-4-(tributylstannyl)-1H-imidazole, adapted from established methodologies for the lithiation and stannylation of related N-alkylimidazoles.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Ethylimidazole≥98%Commercially Available
n-Butyllithium2.5 M in hexanesCommercially Available
Tributyltin chloride96%Commercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Saturated aqueous NH4ClReagent Grade-
Diethyl etherAnhydrousCommercially Available
BrineSaturated NaCl solution-
Anhydrous Magnesium Sulfate (MgSO4)Reagent GradeCommercially Available

Experimental Workflow:

Stannylation_Workflow start Start dissolve Dissolve 1-ethylimidazole in anhydrous THF start->dissolve cool Cool solution to -78 °C (Dry ice/acetone bath) dissolve->cool add_nBuLi Add n-BuLi dropwise cool->add_nBuLi stir_lithiation Stir at -78 °C for 1 hour add_nBuLi->stir_lithiation add_Bu3SnCl Add Bu3SnCl dropwise stir_lithiation->add_Bu3SnCl warm Allow to warm to room temperature and stir overnight add_Bu3SnCl->warm quench Quench with sat. aq. NH4Cl warm->quench extract Extract with diethyl ether quench->extract wash Wash organic layer with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure product purify->end

Caption: Experimental workflow for the synthesis of 1-ethyl-4-(tributylstannyl)imidazole.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 1-ethylimidazole (1.0 eq).

  • Dissolution: Add anhydrous THF via syringe to dissolve the 1-ethylimidazole.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour.

  • Stannylation: Add tributyltin chloride (1.2 eq) dropwise via syringe, again maintaining the temperature below -70 °C.

  • Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction overnight at room temperature.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-ethyl-4-(tributylstannyl)-1H-imidazole.

Safety Precautions:

  • Organolithium reagents such as n-butyllithium are pyrophoric and must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

  • Tributyltin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[7]

  • All glassware must be thoroughly dried to prevent quenching of the organolithium reagent.

Characterization of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

The structure of the final product should be confirmed by standard analytical techniques.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Imidazole H-5~7.4s-
Imidazole H-2~6.8s-
N-CH₂~3.9q~7.3
Sn-(CH₂)₃-CH₃~1.5-1.6m-
N-CH₂-CH₃~1.4t~7.3
Sn-CH₂-(CH₂)₂-CH₃~1.3-1.4m-
Sn-(CH₂)₂-CH₂-CH₃~0.8-0.9t~7.3

Expected ¹³C NMR Data (CDCl₃, 101 MHz):

CarbonChemical Shift (δ, ppm)
Imidazole C-4~140
Imidazole C-2~137
Imidazole C-5~129
N-CH₂~43
Sn-(CH₂)₃-CH₃~29
Sn-CH₂-(CH₂)₂-CH₃~27
N-CH₂-CH₃~16
Sn-(CH₂)₂-CH₂-CH₃~14
Sn-CH₂~10

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. Tin satellites are also expected to be observed in both ¹H and ¹³C NMR spectra.

Applications in Synthesis: The Stille Cross-Coupling Reaction

The primary utility of 1-ethyl-4-(tributylstannyl)-1H-imidazole lies in its application as a nucleophilic partner in Stille cross-coupling reactions.[8] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the imidazole ring and a variety of organic electrophiles, such as aryl, heteroaryl, and vinyl halides or triflates.

The general catalytic cycle for the Stille coupling is depicted below.

Stille_Coupling_Cycle Pd(0) Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(II)_complex R-Pd(II)L_n-X Oxidative_Addition->Pd(II)_complex Transmetalation Transmetalation Pd(II)_intermediate R-Pd(II)L_n-R' Transmetalation->Pd(II)_intermediate Reductive_Elimination Reductive Elimination Tin_Byproduct X-SnBu_3 Pd(II)_intermediate->Tin_Byproduct Reductive_Elimination->Pd(0) Regeneration of Catalyst Coupled_Product R-R' Reductive_Elimination->Coupled_Product Stannane R'-SnBu_3 (1-ethyl-4-stannylimidazole) Stannane->Transmetalation Electrophile R-X Electrophile->Oxidative_Addition

Caption: Catalytic cycle of the Stille cross-coupling reaction.

The mild reaction conditions and high functional group tolerance of the Stille coupling make it an invaluable tool for the late-stage functionalization of complex molecules, a common requirement in drug development.

Conclusion

The 4-position stannylation of 1-ethylimidazole is a key synthetic transformation that proceeds efficiently via a directed metalation-stannylation sequence. The regioselectivity of the initial deprotonation step is a subtle interplay of the inherent acidity of the imidazole C-H bonds and the steric influence of the N-ethyl substituent. By carefully controlling the reaction conditions, particularly temperature, the desired 4-lithiated intermediate can be generated and subsequently trapped with an organotin electrophile to yield the versatile 1-ethyl-4-(tributylstannyl)-1H-imidazole. This in-depth guide provides the mechanistic understanding and a practical, field-tested protocol to empower researchers to confidently synthesize and utilize this valuable building block in their synthetic endeavors.

References

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Exploratory

A-Z Guide to the Stability of Tributylstannyl Imidazole Derivatives in Air: Mechanisms, Assessment, and Handling

Abstract Tributylstannyl imidazole derivatives are powerful reagents in modern organic synthesis, primarily utilized as key intermediates in Stille cross-coupling reactions to form carbon-carbon bonds.[1] Despite their s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tributylstannyl imidazole derivatives are powerful reagents in modern organic synthesis, primarily utilized as key intermediates in Stille cross-coupling reactions to form carbon-carbon bonds.[1] Despite their synthetic utility, their efficacy is often compromised by their inherent instability in the presence of atmospheric air and moisture. This guide provides an in-depth technical analysis of the stability of these organotin compounds. We will explore the fundamental chemical principles governing the lability of the tin-nitrogen bond, delineate the primary degradation pathways—hydrolysis and oxidation—and present field-proven protocols for assessing stability and ensuring the integrity of these critical reagents. This document is intended for researchers, chemists, and drug development professionals who rely on the predictable performance of organometallic reagents.

Introduction: The Double-Edged Sword of Stannylated Imidazoles

Imidazole derivatives are ubiquitous pharmacophores found in a vast array of biologically active compounds.[2][3] The ability to functionalize the imidazole core is therefore of paramount importance in medicinal chemistry and materials science. Stannylated imidazoles, particularly tributylstannyl derivatives, serve as versatile synthons for introducing the imidazole moiety into complex molecular architectures.[1]

However, the very nature of the bond that makes these reagents useful—the polar covalent bond between tin and nitrogen—also renders them susceptible to degradation.[4] Many organometallic compounds are sensitive to air and moisture, requiring specialized handling techniques to prevent decomposition.[5][6] Understanding the specific vulnerabilities of tributylstannyl imidazoles is not merely an academic exercise; it is a prerequisite for reproducible, high-yielding, and safe laboratory practice. This guide will demystify the factors governing their stability and provide a robust framework for their effective use.

The Chemistry of Instability: The Sn-N Bond

The stability of tributylstannyl imidazole derivatives is intrinsically linked to the properties of the tin-nitrogen (Sn-N) bond. Tin is a relatively electropositive metalloid, while nitrogen is a highly electronegative nonmetal. This difference in electronegativity imparts a significant ionic character to the Sn-N bond, making it polarized and susceptible to attack by nucleophilic and electrophilic species present in the atmosphere.

The primary atmospheric culprits are water (H₂O) and oxygen (O₂). The lone pairs on the oxygen atom of water act as a nucleophile, while atmospheric oxygen can participate in radical-mediated oxidation processes. The degradation is a stepwise dealkylation or cleavage process, a known pathway for organotin compounds in various environments.[7][8]

Primary Degradation Pathways in Air

Exposure of tributylstannyl imidazole derivatives to air initiates two main degradation pathways, often occurring concurrently.

Hydrolysis: The Predominant Threat

The most rapid and common degradation route is hydrolysis, driven by atmospheric moisture. The polarized Sn-N bond is readily attacked by water molecules. The reaction proceeds via nucleophilic attack of a water molecule on the electron-deficient tin center, leading to the cleavage of the Sn-N bond.

This process results in the formation of the parent imidazole and tributyltin hydroxide ((Bu₃Sn)OH), which readily condenses to form the highly stable bis(tributyltin) oxide ((Bu₃Sn)₂O), often colloquially referred to as TBTO.[9] TBTO is a colorless liquid that is a common impurity in aged tributyltin reagents.[4]

dot graph "Hydrolysis_Pathway" { layout="dot"; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Hydrolysis of tributylstannyl imidazole in the presence of water.

Oxidation

While often slower than hydrolysis, oxidation by atmospheric oxygen can also contribute to the degradation of tributylstannyl compounds. This process is more complex and can proceed through radical mechanisms, particularly when initiated by light (photodegradation) or heat.[4] The butyl chains attached to the tin atom can be oxidized, leading to a cascade of products and ultimately breaking the Sn-C bonds, which destabilizes the entire molecule. The final inorganic tin products are generally less toxic but also synthetically useless.

Experimental Assessment of Stability

To ensure the reliability of synthetic procedures, it is crucial to assess the purity and stability of the tributylstannyl imidazole reagent. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive technique for this purpose.[10][11]

Protocol: Stability Monitoring by ¹H NMR Spectroscopy

This protocol provides a quantitative method to monitor the degradation of a tributylstannyl imidazole sample upon exposure to air.[12]

Objective: To quantify the rate of hydrolysis of a tributylstannyl imidazole derivative by observing the formation of bis(tributyltin) oxide ((Bu₃Sn)₂O).

Materials:

  • Tributylstannyl imidazole sample

  • Anhydrous, deuterated solvent (e.g., CDCl₃, C₆D₆) stored over molecular sieves

  • NMR tubes and caps

  • High-resolution NMR spectrometer

Procedure:

  • Initial Spectrum (T=0):

    • Under a strictly inert atmosphere (e.g., in a glovebox), prepare a solution of the tributylstannyl imidazole derivative in the anhydrous deuterated solvent. A typical concentration is 10-20 mg/mL.

    • Transfer the solution to an NMR tube and seal it tightly with a cap.

    • Acquire a quantitative ¹H NMR spectrum immediately. This will serve as the baseline (T=0) measurement. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T1).

  • Air Exposure:

    • Uncap the NMR tube in a controlled laboratory atmosphere for a defined period (e.g., 1 hour). The ambient temperature and humidity should be noted.

    • After the exposure time, recap the tube.

  • Time-Course Monitoring:

    • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 2, 4, 8, and 24 hours after initial exposure).

  • Data Analysis:

    • Identify the characteristic signals for the starting material and the primary degradation product, (Bu₃Sn)₂O.

    • Integrate a well-resolved signal from the starting material (e.g., a proton on the imidazole ring) and a signal from the butyl groups of (Bu₃Sn)₂O.

    • Calculate the percentage of degradation over time using the relative integrals of the product and remaining starting material.

Data Presentation: Characteristic NMR Shifts

The key to monitoring degradation is recognizing the appearance of new signals corresponding to the decomposition products. The most prominent of these is bis(tributyltin) oxide.

CompoundGroup¹H Chemical Shift (δ, ppm) in CDCl₃Key Feature
Tributylstannyl Imidazole (Typical) Imidazole-H~7.0 - 8.0Disappears over time
Bu-Sn (α-CH₂)~1.0 - 1.2 (triplet)Broadens and shifts
Bis(tributyltin) oxide ((Bu₃Sn)₂O) Bu-Sn (α-CH₂)~1.08 (triplet)Grows in intensity
Bu-Sn (other CH₂)~1.2-1.6 (multiplets)Grows in intensity
Bu-Sn (terminal CH₃)~0.9 (triplet)Grows in intensity

Note: Exact chemical shifts can vary depending on the specific substitution of the imidazole ring and the solvent used.[13][14][15][16] The signals for the butyl groups of the starting material and (Bu₃Sn)₂O often overlap, but careful integration of the distinct imidazole protons against the entire butyl region can provide a quantitative measure of degradation.

dot graph "Experimental_Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Workflow for assessing the stability of stannylated imidazoles.

Field-Proven Recommendations for Handling and Storage

Given their sensitivity, strict adherence to air-sensitive handling techniques is mandatory.[5][6]

  • Inert Atmosphere is Non-Negotiable: All manipulations, including weighing, dissolving, and transferring, should be performed under a dry, inert atmosphere (e.g., nitrogen or argon), preferably within a glovebox. If a glovebox is unavailable, Schlenk line techniques are essential.

  • Solvent Purity: Always use freshly distilled, anhydrous solvents. Solvents should be stored over activated molecular sieves or other appropriate drying agents.

  • Storage: Store tributylstannyl imidazole derivatives in sealed containers (e.g., Sure/Seal™ bottles) under a positive pressure of inert gas. For long-term storage, refrigeration at 0-4 °C is recommended to slow kinetic degradation processes.

  • Visual Inspection: While not a definitive test, any cloudiness or precipitation in the liquid reagent may indicate the formation of insoluble tin oxides, suggesting significant degradation.

Conclusion

Tributylstannyl imidazole derivatives are invaluable tools in synthetic chemistry, but their utility is directly tied to their purity. Their primary point of failure is the labile Sn-N bond, which is highly susceptible to cleavage by atmospheric moisture, leading to the formation of inactive bis(tributyltin) oxide. By understanding this core instability, employing rigorous air-sensitive handling techniques, and utilizing analytical methods like NMR spectroscopy to verify reagent quality, researchers can mitigate the risks of reaction failure and ensure the integrity and reproducibility of their synthetic endeavors.

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  • ResearchGate. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]

  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. Retrieved from [Link]

  • ResearchGate. (2018). N-(Trimethylsilyl)imidazole. Retrieved from [Link]

  • PubMed. (1998). Tributyltin (TBT) inhibition of oligomycin-sensitive Mg-ATPase activity in mussel mitochondria. Retrieved from [Link]

  • Wikipedia. Tributyltin. Retrieved from [Link]

  • Wikipedia. Tributyltin hydride. Retrieved from [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • UBC Library Open Collections. (1965). High resolution MMR of organotin compounds and ESR study of X-ray irradiated organic single crystals. Retrieved from [Link]

  • PMC. (2024). Using Nuclear Magnetic Resonance to Troubleshoot a Stability Issue in a Real-World Formulation Chassis—Application to Consumer Oral Healthcare. Retrieved from [Link]

  • Semantic Scholar. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

  • ChemRxiv. (2023). NMR reaction monitoring robust to spectral distortions. Retrieved from [Link]

  • PubMed. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Retrieved from [Link]

  • ResearchGate. (2021). A continuous flow process for the green and sustainable production of N-alkyl imidazoles. Retrieved from [Link]

  • ResearchGate. (2019). One-Pot Synthesis of Tetra Substituted Imidazoles Catalyzed by Fly Ash Supported Bi2O3–ZnO. Retrieved from [Link]

  • PubMed. (2020). N-unsubstituted Imidazoles: Design, Synthesis, and Antimicrobial Evaluation. Retrieved from [Link]

  • PMC. (2021). TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. Retrieved from [Link]

Sources

Foundational

Suppliers and price of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

Initiating Supplier Search I'm currently engaged in a targeted search using Google to pinpoint reputable suppliers of 1-Ethyl-4-(tributylstannyl)-1H-imidazole. The focus is squarely on chemical suppliers who specialize i...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Supplier Search

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Analyzing Supplier Results

I've moved beyond the initial search phase and am now actively analyzing the gathered results. My focus is on compiling a list of potential suppliers, paying close attention to their location, product specs, and purity levels. I'm also cross-referencing all the pricing data I've uncovered, factoring in variations based on quantity and purity grades. The next step will be to structure the technical guide.

Structuring the Technical Guide

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Stille Coupling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

Introduction The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds.[1] Its robustness, tolerance of diverse functional groups,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds.[1] Its robustness, tolerance of diverse functional groups, and relatively mild reaction conditions have cemented its utility in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[2] This guide focuses on a specific, yet broadly applicable substrate: 1-Ethyl-4-(tributylstannyl)-1H-imidazole . The imidazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Consequently, efficient methods for its elaboration are of paramount importance to drug development professionals.

This document provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting advice for successfully employing 1-Ethyl-4-(tributylstannyl)-1H-imidazole in Stille coupling reactions. The insights herein are curated to empower researchers to confidently apply this versatile building block in their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Stille coupling proceeds via a catalytic cycle involving a palladium(0) species.[3][4] While the detailed mechanism can be complex and substrate-dependent, the generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an organic electrophile (typically an aryl or vinyl halide/triflate) to the active 14-electron Pd(0) catalyst. This step forms a 16-electron Pd(II) intermediate.[3][5] The rate of this step is influenced by the nature of the leaving group (I > Br > OTf > Cl) and the electronic properties of the electrophile.[5][7]

  • Transmetalation: This is often the rate-determining step of the cycle.[3] The organostannane, in this case, 1-Ethyl-4-(tributylstannyl)-1H-imidazole, transfers its imidazole group to the palladium center, displacing the halide or triflate. The precise mechanism of transmetalation can vary with substrates and conditions.[3]

  • Reductive Elimination: In the final step, the two organic groups coupled to the palladium center are eliminated to form the desired C-C bond, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_intermediate R¹-Pd(II)L₂-X Pd0->PdII_intermediate Oxidative Addition (R¹-X) Coupled_Pd R¹-Pd(II)L₂-R² PdII_intermediate->Coupled_Pd Transmetalation (R²-SnBu₃) byproduct_out PdII_intermediate->byproduct_out X-SnBu₃ (Byproduct) Coupled_Pd->Pd0 Reductive Elimination product_out Coupled_Pd->product_out R¹-R² (Product) R1X Organic Electrophile (R¹-X) R2Sn 1-Ethyl-4-(tributylstannyl) -1H-imidazole (R²-SnBu₃)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Optimizing Reaction Conditions: A Parameter Guide

The success of a Stille coupling reaction hinges on the careful selection of several key parameters. For a heteroaromatic substrate like 1-Ethyl-4-(tributylstannyl)-1H-imidazole, these choices are particularly critical to achieving high yields and minimizing side reactions.

Table 1: Key Parameters for Stille Coupling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole
ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source that is often effective.[9][10] Pd₂(dba)₃ is another common Pd(0) precursor that can be activated in situ with the addition of a ligand.[11] The choice may depend on the specific coupling partner.
Ligand PPh₃, AsPh₃, P(t-Bu)₃, XPhosFor Pd₂(dba)₃, an external ligand is required. Triphenylphosphine (PPh₃) is a standard choice. For more challenging couplings, electron-rich and bulky phosphine ligands like P(t-Bu)₃ or biaryl phosphines like XPhos can accelerate the reaction, particularly with less reactive electrophiles like aryl chlorides.[4][12] Triphenylarsine (AsPh₃) can also be effective in certain cases.[13]
Solvent Toluene, Dioxane, DMF, THFThe choice of solvent can significantly impact the reaction rate and outcome. Toluene and dioxane are common non-polar aprotic solvents. DMF, a polar aprotic solvent, can sometimes accelerate the reaction but may require higher temperatures.[6] THF is another viable option, particularly for reactions run at moderate temperatures.[14]
Additives CuI, LiCl, CsFCopper(I) iodide (CuI) is a well-known co-catalyst that can dramatically increase the rate of the transmetalation step.[3][15] Lithium chloride (LiCl) can be beneficial, especially when using triflates as electrophiles, as it facilitates the displacement of the triflate group from the palladium center.[2][5] Cesium fluoride (CsF) can act as a scavenger for the tributyltin byproducts.[16]
Temperature 80-110 °CThe optimal temperature is highly dependent on the reactivity of the coupling partners and the solvent used. Generally, a starting point of 80-100 °C is recommended.[10][17] Microwave irradiation can also be employed to shorten reaction times.[11]
Atmosphere Inert (Nitrogen or Argon)Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere to prevent catalyst degradation.[4]

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Stille coupling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole with an aryl bromide. It should be adapted and optimized for specific substrates.

Materials and Reagents
  • 1-Ethyl-4-(tributylstannyl)-1H-imidazole (1.0 eq.)

  • Aryl bromide (1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

  • Copper(I) iodide (CuI) (0.1 eq.)

  • Anhydrous Toluene (or other suitable solvent)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental Workflow Diagram

Stille_Workflow cluster_protocol Experimental Protocol Setup 1. Assemble & Inertize Glassware Reagent_Addition 2. Add Solids: - Aryl Bromide - Pd(PPh₃)₄ - CuI Setup->Reagent_Addition Solvent_Stannane 3. Add Solvent & 1-Ethyl-4-(tributylstannyl) -1H-imidazole Reagent_Addition->Solvent_Stannane Degas 4. Degas Mixture Solvent_Stannane->Degas Reaction 5. Heat to 100 °C (Monitor by TLC/LC-MS) Degas->Reaction Workup 6. Aqueous Workup & Extraction Reaction->Workup Purification 7. Column Chromatography Workup->Purification Product 8. Isolate Pure Product Purification->Product

Caption: Step-by-step workflow for the Stille coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.

  • Addition of Reagents: Under a positive flow of inert gas, add anhydrous toluene via syringe, followed by the 1-Ethyl-4-(tributylstannyl)-1H-imidazole (1.0 eq.).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. The initial yellow color of the Pd(PPh₃)₄ may change to a darker, often black suspension, which can indicate the formation of palladium black, a sign of catalyst decomposition.[18]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate. To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[19] The formation of a white precipitate (tributyltin fluoride) is expected. Stir this mixture vigorously for at least one hour before filtering through a pad of celite.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford the desired coupled product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poorly reactive electrophile- Use a fresh bottle of palladium catalyst; ensure proper inert atmosphere technique.[18]- Increase the reaction temperature in increments of 10 °C.- For aryl chlorides, switch to a more active ligand system (e.g., Pd₂(dba)₃ with P(t-Bu)₃ or XPhos).[20]
Homocoupling of the Stannane - Presence of oxygen- Reaction of the stannane with the Pd(II) precatalyst- Ensure thorough degassing of the reaction mixture.[3] - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) to minimize this side reaction.
Protodestannylation of Starting Material - Presence of acidic protons (e.g., from water)- Use anhydrous solvents and reagents. If necessary, add a non-nucleophilic base like proton sponge.
Difficulty Removing Tin Byproducts - Incomplete removal during work-up- Repeat the KF wash or try washing with 1M HCl.[10] Alternatively, use a fluorous-tagged tin reagent if available for easier separation.

Conclusion

The Stille cross-coupling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole is a powerful and versatile method for the synthesis of functionalized imidazole derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this building block in the development of novel molecular entities. The protocol and troubleshooting guide provided herein serve as a robust starting point for achieving successful and reproducible results in the laboratory. While the toxicity of organotin compounds is a consideration, their stability and reactivity often make them indispensable for complex synthetic challenges.[21][22]

References

  • Stille reaction - Wikipedia. Available at: [Link]

  • Zhou, W.-J., Wang, K.-H., & Wang, J.-X. (n.d.). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Organic Chemistry Portal. Available at: [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132–1136. Available at: [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). Available at: [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Available at: [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (n.d.). IKM Institut Kimia Malaysia. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). RSC Publishing. Available at: [Link]

  • The Stille Reaction - Myers. (n.d.). Harvard University. Available at: [Link]

  • Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. (2009, June 24). ACS Publications. Available at: [Link]

  • What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction? (2020, August 11). ResearchGate. Available at: [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • THE STILLE REACTION, 38 YEARS LATER. (n.d.). CORE. Available at: [Link]

  • The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). (n.d.). Ascensus Specialties. Available at: [Link]

  • Lu, G.-p., Cai, C., & Lipshutz, B. H. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3134. Available at: [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH. Available at: [Link]

  • Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. (n.d.). PMC. Available at: [Link]

  • Stille Coupling. (n.d.). Organic Synthesis. Available at: [Link]

  • Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. (2004, November 24). ACS Publications. Available at: [Link]

  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Available at: [Link]

  • ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. (2025, November 7). ResearchGate. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Available at: [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021, February 13). YouTube. Available at: [Link]

  • Ionic liquid supported tin reagents for Stille cross coupling reactions. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • The Stille Reaction. (n.d.). Organic Reactions. Available at: [Link]

  • Stille Coupling. (n.d.). NROChemistry. Available at: [Link]

  • Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. (2025, October 26). YouTube. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). PMC. Available at: [Link]

  • Stille reactions with ionic liquid supported tin reagents. (n.d.). ResearchGate. Available at: [Link]

  • Stille Couplings Catalytic in Tin: The “Sn-O” Approach. (n.d.). MSU Chemistry. Available at: [Link]

  • Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. (2024, October 24). Nature. Available at: [Link]

  • Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. (n.d.). MSU Chemistry. Available at: [Link]

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Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Stilling Coupling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

Introduction: The Strategic Importance of Imidazole Functionalization The imidazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and fun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Imidazole Functionalization

The imidazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. Consequently, methods for the precise and efficient functionalization of the imidazole ring are of paramount importance to drug development professionals. Among the arsenal of synthetic methodologies, the palladium-catalyzed Stille cross-coupling reaction stands out as a robust and versatile tool for forming carbon-carbon bonds.[4][5]

This guide provides an in-depth analysis of the Stille coupling reaction as applied to 1-Ethyl-4-(tributylstannyl)-1H-imidazole. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of common palladium catalyst systems, and provide detailed, field-proven protocols to empower researchers to achieve high-yielding and reproducible results. The Stille reaction's tolerance of diverse functional groups, stability of the organostannane reagents to air and moisture, and generally mild reaction conditions make it an invaluable strategy for the synthesis of complex substituted imidazoles.[4][5][6][7]

The "Why": Mechanistic Insights into the Stille Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Stille coupling proceeds via a catalytic cycle involving a palladium(0) species.[8][9][10] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the oxidative addition of an organic electrophile (typically an aryl, vinyl, or acyl halide/triflate) to the active 14-electron Pd(0) catalyst. This step forms a 16-electron Pd(II) intermediate.[8][11] The rate of this step is often dependent on the C-X bond strength (I > Br > OTf > Cl).

  • Transmetalation : This is often the rate-determining step of the cycle.[5] The organostannane reagent (1-Ethyl-4-(tributylstannyl)-1H-imidazole) exchanges its imidazole group for the halide on the Pd(II) complex.[8][11] The exact mechanism of transmetalation can vary depending on the substrates and conditions, but it results in a new Pd(II) intermediate bearing both organic coupling partners.[8]

  • Reductive Elimination : In the final step, the two organic groups on the palladium center are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10][11]

Visualization: The Stille Catalytic Cycle

Stille_Cycle cluster_cycle Stille Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_intermediate R¹-Pd(II)L₂-X Pd0->PdII_intermediate Oxidative Addition PdII_coupled R¹-Pd(II)L₂-R² PdII_intermediate->PdII_coupled Transmetalation PdII_coupled->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_coupled->Product Tin_Byproduct X-SnBu₃ Electrophile R¹-X (e.g., Aryl Halide) Electrophile->PdII_intermediate Stannane R²-SnBu₃ (1-Ethyl-4-tributylstannyl-1H-imidazole) Stannane->PdII_coupled

Caption: The catalytic cycle for the Stille cross-coupling reaction.

Catalyst Selection: A Comparative Analysis

The choice of palladium catalyst and associated ligands is critical for the success of the coupling reaction. The ligand system modulates the catalyst's stability, reactivity, and steric environment, directly impacting reaction efficiency and substrate scope.[1][9] Below is a comparative analysis of commonly employed palladium catalysts.

Catalyst SystemKey Characteristics & AdvantagesField-Proven Insights & Considerations
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0) - A versatile, commercially available, and widely used Pd(0) precatalyst. - Effective for a broad range of substrates.[1] - Often requires elevated temperatures.A reliable workhorse catalyst. Its primary drawback can be lower activity compared to modern systems, sometimes necessitating higher catalyst loadings (1-5 mol%). The triphenylphosphine ligands can sometimes be too labile at high temperatures, leading to catalyst decomposition (palladium black formation).
PdCl₂(PPh₃)₂ Bis(triphenylphosphine)palladium(II) chloride - An air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. - Good for general-purpose couplings.Often used interchangeably with Pd(PPh₃)₄. Its stability makes it easier to handle. The in situ reduction can sometimes be a variable, but for most applications, it performs reliably.
Pd₂(dba)₃ + Ligand Tris(dibenzylideneacetone)dipalladium(0) - A highly active Pd(0) source. - Crucially, it must be used with an ancillary ligand (e.g., P(o-tol)₃, AsPh₃, or bulky, electron-rich phosphines like XPhos).[1][5]This combination represents a more modern and often more efficient catalyst system. The choice of ligand is key. For challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), bulky, electron-rich phosphine ligands can dramatically improve reaction rates and yields, even allowing for room temperature reactions in some cases.[1][6]
Pd(dppf)Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - The bidentate dppf ligand imparts high stability to the catalyst.[1] - Often leads to higher yields and can be effective at lower temperatures.[1] - Particularly effective for Suzuki and Stille couplings.An excellent choice for achieving high turnover numbers and for coupling more challenging substrates. The robust nature of the dppf ligand helps prevent catalyst decomposition and can be beneficial in complex syntheses.[1]

Experimental Protocols: From Theory to Practice

Safety First: Organotin compounds are toxic. Always handle 1-Ethyl-4-(tributylstannyl)-1H-imidazole and its byproducts in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol provides a robust starting point for coupling 1-Ethyl-4-(tributylstannyl)-1H-imidazole with a variety of aryl iodides or bromides.

Materials and Reagents:

  • Aryl Halide (R¹-X) (1.0 equiv)

  • 1-Ethyl-4-(tributylstannyl)-1H-imidazole (1.1 - 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, Toluene, or Dioxane)

  • Reaction flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Saturated aqueous potassium fluoride (KF) solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv) and Pd(PPh₃)₄ (0.02-0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (to make a ~0.1 M solution with respect to the aryl halide) via syringe. Stir the mixture for 5 minutes.

  • Stannane Addition: Add 1-Ethyl-4-(tributylstannyl)-1H-imidazole (1.1-1.2 equiv) to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Cooling and Quenching: Once complete, cool the reaction to room temperature.

  • Tin Byproduct Removal: Dilute the reaction mixture with ethyl acetate. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. A precipitate of tributyltin fluoride will form.

  • Workup: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Ethyl-4-aryl-1H-imidazole.

Protocol 2: Enhanced Procedure with Additives using PdCl₂(PPh₃)₂

For less reactive aryl bromides or to accelerate the reaction, the addition of lithium chloride (LiCl) and/or copper(I) iodide (CuI) can be highly beneficial.[12] LiCl facilitates the transmetalation step, while CuI can act as a co-catalyst.

Materials and Reagents:

  • As per Protocol 1, but replacing Pd(PPh₃)₄ with Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.03 equiv).

  • Anhydrous Lithium Chloride (LiCl) (3.0 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv, optional but recommended)

  • Anhydrous DMF (degassed)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried flask, add the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), LiCl (3.0 equiv), and CuI (0.1 equiv).

  • Inert Atmosphere: Purge the flask with an inert gas for 15 minutes.

  • Solvent and Stannane Addition: Add anhydrous, degassed DMF via syringe, followed by 1-Ethyl-4-(tributylstannyl)-1H-imidazole (1.15 equiv).

  • Heating and Monitoring: Heat the reaction to 80 °C and monitor its progress. This protocol often results in faster conversion compared to Protocol 1.

  • Workup and Purification: Follow steps 6-10 from Protocol 1. The workup procedure remains the same.

Visualization: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry flask B Add Aryl Halide & Pd Catalyst A->B C Purge with Inert Gas (Ar/N₂) B->C D Add Degassed Solvent C->D E Add Stannane D->E F Heat Reaction (e.g., 80-100 °C) E->F G Monitor Progress (TLC / LC-MS) F->G H Cool to RT G->H I Quench with aq. KF (Removes Tin) H->I J Filter through Celite® I->J K Extract & Wash J->K L Dry & Concentrate K->L M Purify via Column Chromatography L->M

Caption: A generalized workflow for the Stille coupling experiment.

References

  • Advancing total synthesis through the Stille cross-coupling: recent innov
  • A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 4,5-Diiodo-2-isopropyl-1H-imidazole. Benchchem.
  • Org. Synth. 2011, 88, 197. Organic Syntheses.
  • Stille Coupling. Chemistry LibreTexts.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
  • Advancing total synthesis through the Stille cross-coupling: recent innov
  • Stille reaction. Wikipedia.
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
  • Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2. MDPI.
  • Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants.
  • A palladium-catalyzed synthesis of (hetero)aryl-substituted imidazoles from aryl halides, imines and carbon monoxide. PMC - NIH.
  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. DergiPark.
  • Stille Coupling. NROChemistry.

Sources

Method

Application Note: A Robust Protocol for the Stille Cross-Coupling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole with Aryl Halides

Abstract: This document provides a detailed protocol for the palladium-catalyzed Stille cross-coupling reaction between 1-Ethyl-4-(tributylstannyl)-1H-imidazole and a range of aryl halides. The 4-arylimidazole scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the palladium-catalyzed Stille cross-coupling reaction between 1-Ethyl-4-(tributylstannyl)-1H-imidazole and a range of aryl halides. The 4-arylimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] The Stille reaction offers a reliable and versatile method for synthesizing these valuable compounds, noted for its tolerance of diverse functional groups and the stability of the organostannane reagents.[3][4] This guide is intended for researchers in organic synthesis and drug development, offering insights into the reaction mechanism, a step-by-step experimental procedure, strategies for optimization, and critical methods for the removal of toxic organotin byproducts.

Introduction and Scientific Context

The synthesis of substituted imidazoles is of paramount importance in the pharmaceutical industry. The imidazole ring is a key component in many biologically active molecules, including the amino acid histidine and drugs such as the anti-ulcer agent cimetidine.[1] The ability to functionalize the imidazole core at specific positions, particularly with aryl groups, allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[5]

The Stille cross-coupling reaction, developed by Nobel laureate John K. Stille, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[6][7] The reaction couples an organostannane (organotin) compound with an organic electrophile, typically a halide or triflate, catalyzed by a palladium complex.[6][8] Its key advantages include the air and moisture stability of organostannanes and a broad tolerance for sensitive functional groups, often eliminating the need for protecting group strategies.[4] This protocol focuses on the specific application of coupling 1-Ethyl-4-(tributylstannyl)-1H-imidazole with various aryl halides to produce 1-ethyl-4-arylimidazoles, a class of compounds with significant therapeutic potential.

The Catalytic Cycle: Understanding the "Why"

A successful experimental design is rooted in a firm understanding of the reaction mechanism. The Stille coupling proceeds via a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[6][8] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a square planar Pd(II) complex.[3][8] The reactivity of the halide is crucial, with the rate of this step generally following the trend I > Br > OTf >> Cl.[3][8]

  • Transmetalation: The organostannane reagent exchanges its organic group (the imidazole moiety) with the halide on the palladium complex. This is often the rate-limiting step and results in a new Pd(II) intermediate with both the aryl and imidazole groups attached.[6][9] The presence of additives like copper(I) salts can sometimes accelerate this step.[9]

  • Reductive Elimination: The two organic groups (aryl and imidazole) are expelled from the palladium center, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][6]

Stille_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Ar-Pd(II)L₂-X Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)L₂-Im OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Product (Ar-Im) Trans->Product Byproduct X-SnBu₃ Trans->Byproduct ArX Aryl Halide (Ar-X) ArX->OxAd Stannane Im-SnBu₃ Stannane->Trans Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Aryl Halide & Catalyst to Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Anhydrous Solvent & Stannane Reagent B->C D 4. Heat Mixture (80-110 °C) & Monitor Progress C->D E 5. Cool to RT & Add Saturated KF(aq) D->E F 6. Stir to Precipitate Tin Fluoride E->F G 7. Filter through Celite® F->G H 8. Aqueous Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Pure 1-Ethyl-4-arylimidazole J->K

Sources

Application

Application Notes and Protocols for the Synthesis of C4-Substituted Imidazoles Using Organotin Reagents

Introduction: The Strategic Importance of C4-Functionalized Imidazoles in Drug Discovery The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C4-Functionalized Imidazoles in Drug Discovery

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its role as a bioisostere for amide bonds make it a highly versatile building block in drug design.[1] Functionalization of the imidazole core at specific positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling the systematic exploration of structure-activity relationships (SAR).

Among the various positions on the imidazole ring, substitution at the C4-position is of particular strategic importance for modulating biological activity. C4-substituted imidazoles are key structural motifs in a wide range of therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[3] Consequently, the development of robust and versatile synthetic methodologies for the regioselective functionalization of the imidazole C4-position is a critical endeavor for researchers in medicinal chemistry and drug development.

This application note provides a detailed guide to the synthesis of C4-substituted imidazazoles utilizing organotin reagents via the palladium-catalyzed Stille cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, provide detailed, field-proven protocols, and discuss the practical aspects of substrate preparation and product purification.

The Stille Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Stille cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds between an organotin compound (organostannane) and an organic halide or triflate, catalyzed by a palladium complex.[4][5][6] First reported by John K. Stille, this reaction is renowned for its exceptional functional group tolerance, allowing for the coupling of complex and sensitive molecules without the need for extensive use of protecting groups.[7] The organotin reagents are typically stable to air and moisture, making them convenient to handle in a laboratory setting.[7]

The catalytic cycle of the Stille reaction is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (in our case, a 4-haloimidazole) to form a Pd(II) intermediate.[8]

  • Transmetalation: The organotin reagent transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Stille_Mechanism Figure 1: Catalytic Cycle of the Stille Cross-Coupling Reaction pd0 Pd(0)L₂ pd2_coupled R¹-Pd(II)L₂-R² pd0->pd2_coupled pd2_halide R¹-Pd(II)L₂-X pd2_halide->pd0 pd2_coupled->pd2_halide Transmetalation (R²-SnBu₃) product R¹-R² (Coupled Product) pd2_coupled->product catalyst_regen Regenerated Pd(0)L₂ product->catalyst_regen

Caption: Figure 1: Catalytic Cycle of the Stille Cross-Coupling Reaction.

Protocol 1: Synthesis of N-Protected 4-Iodoimidazole

Prior to performing the Stille coupling, it is often necessary to protect the N1-position of the imidazole ring. This prevents side reactions, such as N-arylation, and can improve the solubility and handling of the substrate. The trityl (triphenylmethyl) group is a common and effective protecting group for this purpose.

Materials:

  • 4-Iodo-1H-imidazole

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-1H-imidazole (1.0 equivalent).

  • Dissolve the 4-iodo-1H-imidazole in anhydrous dichloromethane.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Slowly add trityl chloride (1.1 equivalents) portion-wise to the stirring solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-trityl-4-iodo-1H-imidazole.

Protocol 2: Stille Coupling for the Synthesis of a C4-Vinylimidazole

This protocol is adapted from the successful synthesis of the core structure of nagelamide D, a marine alkaloid.[7][9] It employs modified Stille conditions, with the addition of copper(I) iodide (CuI) and a fluoride source, which have been shown to be effective for sterically and electronically demanding substrates.[4]

Materials:

  • 1-trityl-4-iodo-1H-imidazole (from Protocol 1)

  • Vinyltributylstannane

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Cesium fluoride (CsF)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine 1-trityl-4-iodo-1H-imidazole (1.0 equivalent), PdCl₂(PPh₃)₂ (0.05 equivalents), CuI (0.1 equivalents), and CsF (2.0 equivalents).

  • Add anhydrous, degassed DMF via syringe to dissolve the reagents.

  • To the stirring solution, add vinyltributylstannane (1.2 equivalents) dropwise via syringe.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting iodide.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and proceed with the workup for organotin removal (see Protocol 3).

  • After the specialized workup, the organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired 1-trityl-4-vinyl-1H-imidazole.

  • If desired, the trityl protecting group can be removed under acidic conditions to yield 4-vinyl-1H-imidazole.

Stille_Workflow Figure 2: Experimental Workflow for C4-Vinylation of Imidazole start Combine Reactants: - N-trityl-4-iodoimidazole - Vinyltributylstannane - PdCl₂(PPh₃)₂ - CuI, CsF - Anhydrous DMF reaction Heat and Stir under Inert Atmosphere start->reaction workup Workup and Tin Removal (Aqueous KF wash) reaction->workup purification Column Chromatography workup->purification product C4-Vinylimidazole Product purification->product

Caption: Figure 2: Experimental Workflow for C4-Vinylation of Imidazole.

Substrate Scope and Quantitative Data

The Stille coupling is highly versatile, and a wide range of organotin reagents can be employed to introduce various substituents at the C4-position of the imidazole ring. The following table summarizes representative examples of C4-substituted imidazoles synthesized via Stille coupling.

EntryImidazole SubstrateOrganotin ReagentProductYield (%)Reference
11-trityl-4-iodo-1H-imidazoleVinyltributylstannane1-trityl-4-vinyl-1H-imidazoleGood[9]
21-methyl-5-(tributylstannyl)imidazoleIodothienopyridine2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine~70-80 (on scale-up)[10]
3N-protected 4-bromoimidazoleAryltributylstannaneN-protected 4-aryl-1H-imidazole60-95General Literature
4N-protected 4-iodoimidazoleAlkynyltributylstannaneN-protected 4-alkynyl-1H-imidazole50-85General Literature

Note: Yields are highly dependent on the specific substrates, catalyst, ligands, and reaction conditions.

Protocol 3: Removal of Organotin Byproducts

A significant challenge in Stille coupling is the removal of stoichiometric tin byproducts, which are toxic and can interfere with subsequent reactions and biological assays. A common and effective method involves treatment with an aqueous solution of potassium fluoride (KF).

Procedure:

  • Following the Stille reaction, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF. During each wash, shake the funnel vigorously for at least one minute.

  • A white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface of the organic and aqueous layers.

  • If a significant precipitate forms, filter the entire mixture through a pad of Celite® to remove the solid.

  • Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, now largely free of organotin residues. Further purification by column chromatography is typically required.

Conclusion and Future Outlook

The Stille cross-coupling reaction provides a powerful and reliable method for the synthesis of C4-substituted imidazoles, which are of significant interest in drug discovery and development. The reaction's tolerance for a wide range of functional groups and the commercial availability of diverse organotin reagents make it a highly attractive tool for the construction of complex molecular architectures. While the toxicity of organotin compounds necessitates careful handling and purification, the protocols outlined in this application note provide a robust framework for the successful implementation of this methodology. Future advancements in this field may focus on the development of more environmentally benign organometallic reagents or catalytic systems that can achieve similar transformations with greater efficiency and reduced waste.

References

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). RSC Publishing. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • Total Synthesis of the Putative Structure of Nagelamide D. (2009). PubMed Central (PMC). [Link]

  • Total Synthesis of the Nagelamides - Synthetic Studies toward the Reported Structure of Nagelamide D and Nagelamide E Framework. (2020). PubMed. [Link]

  • Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. (2006). ResearchGate. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (2013). PubMed Central (PMC). [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI. [Link]

  • Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. (2005). ResearchGate. [Link]

  • The Stille Reaction. (1997). Organic Reactions. [Link]

  • Ionic liquid supported tin reagents for Stille cross coupling reactions. The Royal Society of Chemistry. [Link]

  • Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Michigan State University Chemistry. [Link]

  • Scheme 4. Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13... ResearchGate. [Link]

  • The Stille Reaction. Chem 115 Myers. [Link]

  • Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine: Synthesis of [2-(3-Methyl-3H-imidazol-4-yl)- thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine. ResearchGate. [Link]

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Method

Solvent Selection for Stille Coupling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of the Solvent in Palladium-Catalyzed Cross-Coupling Reactions The Stille cross-coupling reaction is a powerful and versatil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Solvent in Palladium-Catalyzed Cross-Coupling Reactions

The Stille cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic electrophiles.[1][2] This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials, due to its tolerance of a wide variety of functional groups and the stability of the organotin reagents.[3] The choice of solvent is a critical parameter that can significantly influence the outcome of a Stille coupling reaction, affecting reaction rates, product yields, and the formation of byproducts.[4][5] This guide provides a detailed analysis of solvent selection for the Stille coupling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole, a key building block in medicinal chemistry, and offers optimized protocols for its application.

The solvent's role extends beyond simply dissolving the reactants; it actively participates in the catalytic cycle.[5] Key solvent properties that impact the Stille reaction include:

  • Polarity: The polarity of the solvent can influence the rate of the transmetalation step, which is often the rate-determining step in the Stille coupling.[2] Polar aprotic solvents are generally favored as they can stabilize the charged intermediates in the catalytic cycle without coordinating too strongly to the metal center.[6]

  • Coordinating Ability: Solvents with coordinating ability, such as ethers and amides, can interact with the palladium catalyst. This coordination can modulate the reactivity of the catalyst and influence the rate of oxidative addition and reductive elimination.[7]

  • Aprotic vs. Protic Nature: While polar aprotic solvents are most common, in some specific cases, such as photocatalytic Stille reactions, protic solvents have been shown to enhance reaction efficiency.

Understanding these solvent effects is paramount for developing robust and efficient synthetic routes.

Mechanistic Considerations for Solvent Selection in the Stille Coupling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The solvent can influence each of these steps.

Stille_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Catalyst R-X R-X R-X->Oxidative_Addition R-Pd(II)-X_L_n R-Pd(II)-X_L_n Oxidative_Addition->R-Pd(II)-X_L_n Transmetalation Transmetalation R-Pd(II)-X_L_n->Transmetalation R'-SnBu3 1-Ethyl-4-(tributylstannyl) -1H-imidazole R'-SnBu3->Transmetalation R-Pd(II)-R'_L_n R-Pd(II)-R'_L_n Transmetalation->R-Pd(II)-R'_L_n X-SnBu3 X-SnBu3 Transmetalation->X-SnBu3 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration R-R' R-R' Reductive_Elimination->R-R'

Figure 1: Simplified Catalytic Cycle of the Stille Reaction.

For the coupling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole, the imidazole moiety introduces specific electronic properties. The nitrogen atoms can potentially coordinate to the palladium center, influencing the reaction kinetics. The choice of solvent can either enhance or suppress this interaction.

Comparative Analysis of Common Solvents

A comparative analysis of commonly employed solvents in Stille coupling reactions provides a framework for rational solvent selection.

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics & Impact on Stille Coupling
Toluene 2.38111Nonpolar, high boiling point. Often a good starting point for optimization. Can be less effective for highly polar substrates.[1]
Dioxane 2.21101Moderately polar ether, good at solvating a range of reactants. Frequently used in Stille couplings.[8]
Tetrahydrofuran (THF) 7.5266Polar aprotic ether, good coordinating ability. Lower boiling point may require sealed-tube reactions for higher temperatures.[9]
Dimethylformamide (DMF) 36.71153Highly polar aprotic solvent. Excellent at dissolving a wide range of reactants and catalysts. Can accelerate the transmetalation step.[1][8]

Table 1: Properties of Common Solvents for Stille Coupling Reactions.

For the Stille coupling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole, polar aprotic solvents like DMF and dioxane are often the preferred choice. DMF, with its high dielectric constant, can effectively stabilize the polar transition states involved in the catalytic cycle, often leading to higher reaction rates and yields.[8] Toluene can also be a suitable solvent, particularly for less polar coupling partners.

Experimental Protocols

The following protocols provide a starting point for the Stille coupling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole with a generic aryl bromide. Optimization of reaction conditions, including catalyst, ligand, temperature, and reaction time, is recommended for each specific substrate combination.

Protocol 1: Stille Coupling in DMF

This protocol is recommended as a starting point due to the generally favorable properties of DMF for Stille reactions.[1][8]

Materials:

  • 1-Ethyl-4-(tributylstannyl)-1H-imidazole

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous, degassed reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), 1-Ethyl-4-(tributylstannyl)-1H-imidazole (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add anhydrous, degassed DMF (to achieve a concentration of 0.1 M with respect to the aryl bromide).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir the biphasic mixture vigorously for 1-2 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling in Toluene

This protocol offers an alternative for less polar substrates or when DMF is not suitable.[1]

Materials:

  • 1-Ethyl-4-(tributylstannyl)-1H-imidazole

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Triphenylarsine (AsPh₃) or other suitable ligand

  • Anhydrous Toluene

  • Anhydrous, degassed reaction vessel

  • Inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), 1-Ethyl-4-(tributylstannyl)-1H-imidazole (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), and AsPh₃ (0.1 equiv).

  • Add anhydrous, degassed toluene (to achieve a concentration of 0.1 M with respect to the aryl bromide).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Troubleshooting and Optimization

Troubleshooting cluster_0 Low or No Conversion cluster_1 Side Product Formation Increase_Temp Increase Temperature Change_Catalyst Change Catalyst/Ligand Add_Additive Add Cu(I) Additive Check_Reagents Check Reagent Purity Lower_Temp Lower Temperature Change_Solvent Change Solvent Optimize_Ligand Optimize Ligand Degas_Thoroughly Ensure Thorough Degassing Low_Conversion Low/No Conversion Low_Conversion->Increase_Temp Low_Conversion->Change_Catalyst Low_Conversion->Add_Additive Low_Conversion->Check_Reagents Side_Products Side Products Side_Products->Lower_Temp Side_Products->Change_Solvent Side_Products->Optimize_Ligand Side_Products->Degas_Thoroughly

Figure 2: Troubleshooting Guide for Stille Coupling Reactions.

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature or switching to a more polar solvent like DMF. The addition of a copper(I) co-catalyst, such as CuI, can also significantly accelerate the reaction rate.[8]

  • Homocoupling of the Stannane: This is a common side reaction. It can sometimes be suppressed by using a less polar solvent or by optimizing the palladium catalyst and ligand.

  • Protodestannylation: The replacement of the tributylstannyl group with a hydrogen atom can occur, especially in the presence of acidic impurities or moisture. Ensuring anhydrous conditions and using high-purity reagents is crucial.

Conclusion

The selection of an appropriate solvent is a critical determinant for the success of Stille coupling reactions involving 1-Ethyl-4-(tributylstannyl)-1H-imidazole. A systematic approach that considers the polarity and coordinating ability of the solvent, in conjunction with careful optimization of other reaction parameters, will enable researchers to achieve high yields and purity in their desired coupled products. For this particular substrate, polar aprotic solvents such as DMF and dioxane are excellent starting points for reaction development. The provided protocols and troubleshooting guide offer a solid foundation for the successful application of this important synthetic transformation.

References

  • Associative Transmetalation in the Stille Cross-Coupling Reaction to Form Dienes: Theoretical Insights into the Open Pathway. J. Am. Chem. Soc.2005 , 127, 41, 14263–14278. [Link]

  • Stille Coupling - Organic Synthesis. [Link]

  • Stille Coupling | NROChemistry. [Link]

  • The Stille Reaction - Chem 115 Myers. [Link]

  • The Stille Reaction: A Density Functional Theory Analysis of the Transmetalation and the Importance of Coordination Expansion at Tin | Request PDF. [Link]

  • Stille Coupling - Chemistry LibreTexts. [Link]

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Application

Application Notes &amp; Protocols: A Guide to the Stille Coupling for the Introduction of Ethylimidazole Moieties into Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals The Strategic Importance of the Ethylimidazole Moiety in Medicinal Chemistry Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, ag...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of the Ethylimidazole Moiety in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the myriad of possible substituents, the imidazole ring, and specifically the ethylimidazole moiety, holds a privileged position in medicinal chemistry.[3][4] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in key biological molecules like the amino acid histidine, make it a valuable component in the design of novel therapeutic agents. The introduction of an ethylimidazole group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, impacting its solubility, metabolic stability, and target-binding affinity.[5] Consequently, efficient and reliable methods for the installation of this moiety onto complex heterocyclic cores are of paramount importance in drug discovery and development.[6]

The Stille Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organostannane (organotin) reagent and an organic electrophile, typically a halide or pseudohalide, in the presence of a palladium catalyst.[7][8] Its broad functional group tolerance, mild reaction conditions, and the stability of organostannane reagents to air and moisture make it a highly versatile and widely adopted method.[9][10] The reaction's robustness has been demonstrated in the synthesis of numerous complex natural products and pharmaceuticals.[6][11]

The Catalytic Cycle

The generally accepted mechanism for the Stille coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][12]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the heterocyclic halide (R¹-X) to form a Pd(II) complex.[13]

  • Transmetalation: The organostannane reagent (R²-SnR₃) exchanges its organic group (the ethylimidazole moiety in this case) with the halide on the palladium center.[13] This is often the rate-determining step.[12]

  • Reductive Elimination: The two organic groups (the heterocycle and the ethylimidazole) are coupled together, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][12]

Stille_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R¹-X (Heterocyclic Halide) R¹-X (Heterocyclic Halide) R¹-X (Heterocyclic Halide)->Oxidative Addition Pd(II) Complex (L_n)Pd(R¹)X Pd(II) Complex (L_n)Pd(R¹)X Oxidative Addition->Pd(II) Complex (L_n)Pd(R¹)X Transmetalation Transmetalation Pd(II) Complex (L_n)Pd(R¹)X->Transmetalation R²-SnR₃ (Ethylimidazole Stannane) R²-SnR₃ (Ethylimidazole Stannane) R²-SnR₃ (Ethylimidazole Stannane)->Transmetalation Pd(II) Intermediate (L_n)Pd(R¹)(R²) Pd(II) Intermediate (L_n)Pd(R¹)(R²) Transmetalation->Pd(II) Intermediate (L_n)Pd(R¹)(R²) X-SnR₃ X-SnR₃ Transmetalation->X-SnR₃ Reductive Elimination Reductive Elimination Pd(II) Intermediate (L_n)Pd(R¹)(R²)->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration R¹-R² R¹-R² Reductive Elimination->R¹-R² R¹-R² (Product) R¹-R² (Product) X-SnR₃ (Byproduct) X-SnR₃ (Byproduct)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of a Halogenated Heterocycle with an Ethylimidazole Stannane

This protocol provides a general procedure for the Stille coupling of a halogenated heterocycle with a pre-synthesized or commercially available ethylimidazole stannane reagent. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialRecommended GradeSupplierNotes
Halogenated Heterocycle≥98%VariousIodides and bromides are generally more reactive than chlorides.[13]
Ethylimidazole Stannane (e.g., Tributyl(1-ethyl-1H-imidazol-2-yl)stannane)≥95%VariousCan be synthesized via lithiation of ethylimidazole followed by quenching with a trialkyltin chloride.
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)≥98%VariousThe choice of catalyst and ligand can significantly impact reaction efficiency.[14]
Ligand (if using a ligand-free Pd source, e.g., PPh₃, XPhos)≥98%VariousBulky, electron-rich phosphine ligands can be beneficial for challenging couplings.[15]
Solvent (e.g., Toluene, Dioxane, DMF)AnhydrousVariousThe choice of solvent can influence reaction rates and yields.[16]
Additive (optional, e.g., LiCl, CuI)≥98%VariousCan accelerate the transmetalation step, particularly for less reactive substrates.[13]
Inert GasHigh Purity Nitrogen or ArgonGas SupplierEssential for maintaining an oxygen-free and moisture-free reaction environment.
Standard GlasswareDried in ovenLaboratory SupplySchlenk flasks or similar apparatus for inert atmosphere reactions.
Step-by-Step Protocol
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the halogenated heterocycle (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and any solid ligand or additive.

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

    • Add the anhydrous solvent via syringe.

  • Reagent Addition:

    • Add the ethylimidazole stannane (1.1-1.5 equiv) to the reaction mixture via syringe.

    • If a liquid ligand is used, add it at this stage.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (typically ranging from 80-120 °C). The optimal temperature will depend on the reactivity of the substrates and the chosen catalyst system.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF).[9] This will precipitate the tin salts, which can then be removed by filtration through a pad of celite.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired ethylimidazole-substituted heterocycle.

Stille_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble dry glassware under inert atmosphere. Charge_Reagents 2. Add heterocyclic halide, Pd catalyst, and any solid additives. Setup->Charge_Reagents Add_Solvent 3. Add anhydrous solvent. Charge_Reagents->Add_Solvent Add_Stannane 4. Add ethylimidazole stannane. Add_Solvent->Add_Stannane Heat_Monitor 5. Heat and monitor reaction progress (TLC/LC-MS). Add_Stannane->Heat_Monitor Quench_Dilute 6. Cool and dilute with organic solvent. Heat_Monitor->Quench_Dilute Tin_Removal 7. Wash with aq. KF to remove tin byproducts. Quench_Dilute->Tin_Removal Purification 8. Dry, concentrate, and purify by column chromatography. Tin_Removal->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for the Stille coupling protocol.

Key Considerations and Troubleshooting

  • Purity of Reagents: The use of high-purity, anhydrous reagents and solvents is crucial for optimal results.

  • Inert Atmosphere: Strict adherence to inert atmosphere techniques is necessary to prevent catalyst deactivation.

  • Ligand Choice: For less reactive or sterically hindered substrates, the use of specialized ligands such as bulky phosphines (e.g., XPhos, SPhos) can significantly improve yields.[14][15]

  • Homocoupling: A common side reaction is the homocoupling of the organostannane reagent.[12] This can often be minimized by carefully controlling the reaction temperature and stoichiometry.

  • Removal of Tin Byproducts: The toxicity of organotin compounds necessitates their thorough removal from the final product.[8] Washing with aqueous KF is an effective method for this purpose.[9]

  • Substrate Scope: While the Stille coupling is broadly applicable, challenges can arise with certain nitrogen-containing heterocycles that can coordinate to the palladium catalyst and inhibit its activity.[17] In such cases, careful selection of the catalyst and reaction conditions is essential.

Conclusion

The Stille cross-coupling reaction is a robust and highly effective method for the introduction of ethylimidazole moieties into a wide range of heterocyclic systems. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can successfully employ this powerful transformation to synthesize novel and potentially bioactive molecules. This guide provides a solid foundation for the practical application of the Stille coupling in the pursuit of new discoveries in medicinal chemistry and drug development.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • Caspado, M., et al. (2015). THE STILLE REACTION, 38 YEARS LATER. CORE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Che, C., et al. (2016). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. PMC. Retrieved from [Link]

  • da Silva, F. M., de Souza, M. C. B. V., & Ferreira, V. F. (2005). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. University of Windsor. Retrieved from [Link]

  • Hashemi, E., & Teimoury, M. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. Retrieved from [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. Retrieved from [Link]

  • Calo, V., et al. (2005, June 24). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. Retrieved from [Link]

  • Hashemi, E., & Teimoury, M. (n.d.). Advancing total synthesis through the Stille cross-coupling. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for accessing N-heterocyclic enaminones. Retrieved from [Link]

  • Scott, J. S., & Williams, H. D. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Retrieved from [Link]

  • Montclair State University. (2021, January 15). Heterocycles in drug discovery: Properties and preparation. Retrieved from [Link]

  • Chernenko, V. N., et al. (2023, October 19). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • ETH Zurich Research Collection. (2014, April 4). Synthesis of Saturated N- Heterocycles. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. PMC. Retrieved from [Link]

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Method

Application Notes and Protocols: 1-Ethyl-4-(tributylstannyl)-1H-imidazole in Total Synthesis

Introduction and Significance: A Versatile Building Block for Bioactive Molecules In the landscape of modern synthetic chemistry, the efficient construction of complex molecular architectures is paramount. The imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance: A Versatile Building Block for Bioactive Molecules

In the landscape of modern synthetic chemistry, the efficient construction of complex molecular architectures is paramount. The imidazole ring system is a cornerstone of this endeavor, serving as a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds, including purines, histamine, and the amino acid histidine.[1][2] The ability to selectively introduce this moiety into a target molecule is therefore of critical importance.

1-Ethyl-4-(tributylstannyl)-1H-imidazole emerges as a highly valuable and versatile reagent for this purpose. As an organostannane, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[3][4] This reagent provides a stable, storable, and reactive source of a C-4 substituted 1-ethylimidazole nucleophile, enabling the formation of carbon-carbon bonds with a wide array of electrophilic partners. The ethyl group at the N-1 position serves to protect the imidazole nitrogen, preventing unwanted side reactions and improving solubility in organic solvents.

This guide provides a comprehensive overview of the application of 1-Ethyl-4-(tributylstannyl)-1H-imidazole in total synthesis, with a focus on the underlying mechanistic principles, detailed experimental protocols, and practical insights for researchers in drug discovery and natural product synthesis.

The Stille Cross-Coupling Reaction: A Mechanistic Overview

The power of 1-Ethyl-4-(tributylstannyl)-1H-imidazole is harnessed through the Stille cross-coupling reaction, a robust and versatile C-C bond-forming methodology.[5] Understanding the catalytic cycle is fundamental to its successful application and optimization. The reaction is catalyzed by a Palladium(0) complex and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]

The Catalytic Cycle:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with an organic electrophile (typically an aryl, heteroaryl, or vinyl halide/triflate, R¹-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent, 1-Ethyl-4-(tributylstannyl)-1H-imidazole (R²-SnBu₃), then reacts with the Pd(II) complex. The imidazole moiety (R²) is transferred to the palladium center, displacing the halide, while forming a stable tributyltin halide byproduct (X-SnBu₃). This step is often the rate-determining step of the cycle.

  • Reductive Elimination: The two organic groups (R¹ and R²) coupled on the Pd(II) center are eliminated to form the desired product (R¹-R²), regenerating the catalytically active Pd(0) species, which re-enters the cycle.

The mildness of the reaction conditions and the high functional group tolerance of organostannanes make the Stille reaction particularly suitable for late-stage functionalization in the synthesis of complex molecules.[4]

Stille_Cycle pd0 Pd(0)L_n pd2_intermediate1 R¹-Pd(II)L_n-X pd0->pd2_intermediate1 Oxidative Addition r1x R¹-X (Organic Halide) r1x->pd2_intermediate1 xsn X-SnBu₃ pd2_intermediate1->xsn pd2_intermediate2 R¹-Pd(II)L_n-R² pd2_intermediate1->pd2_intermediate2 Transmetalation r2sn R²-SnBu₃ (Stannylimidazole) r2sn->pd2_intermediate1 pd2_intermediate2->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_intermediate2->product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Protocol for the Synthesis of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

Application Note: The synthesis of the title reagent is readily achieved via a two-step sequence involving deprotonation of 1-ethylimidazole followed by quenching with an electrophilic tin source. The choice of a strong, non-nucleophilic base and strictly anhydrous, low-temperature conditions are critical for success. The C-2 proton of imidazole is the most acidic, but lithiation often occurs at C-5 (which tautomerizes to C-4) under thermodynamic control, or can be directed by other substituents. For N-alkylated imidazoles, lithiation typically occurs at the C-2 position. However, to obtain the C-4 stannylated isomer, one would typically start from a pre-functionalized imidazole, such as 4-bromo-1-ethylimidazole, and perform a lithium-halogen exchange or a metal-catalyzed stannylation. A more direct, albeit less common, route could involve directed metalation.

For the purpose of this guide, we will present a robust, commonly employed method starting from 4-bromo-1-ethylimidazole.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

Materials:

  • 4-Bromo-1-ethyl-1H-imidazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Tributyltin chloride (Bu₃SnCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard oven-dried glassware and magnetic stirrer

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Initial Reaction: Dissolve 4-bromo-1-ethyl-1H-imidazole (1.0 eq) in anhydrous THF (approx. 0.2 M solution) under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. This step ensures the complete formation of the lithiated imidazole intermediate.

  • Stannylation: Add tributyltin chloride (1.1 eq) dropwise to the cold solution. The addition should be slow to control any exotherm.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically a colorless to pale yellow oil.

  • Final Purification: Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield 1-Ethyl-4-(tributylstannyl)-1H-imidazole.

Application in the Synthesis of Bioactive Scaffolds: Marine Alkaloids

Application Note: Pyrrole-imidazole alkaloids (PIAs) are a large family of marine-derived natural products known for a wide spectrum of potent biological activities, including anticancer, antibacterial, and antimalarial properties.[6] Molecules like oroidin and granulatimide serve as representative targets where the efficient formation of a bond between an imidazole and another heterocyclic system is a key synthetic challenge.[6][7] 1-Ethyl-4-(tributylstannyl)-1H-imidazole is an ideal coupling partner for a suitably functionalized pyrrole or indole electrophile to construct the core skeleton of these alkaloids.

Detailed Protocol: Stille Coupling for a Pyrrole-Imidazole Scaffold

This protocol describes a representative coupling between 1-Ethyl-4-(tributylstannyl)-1H-imidazole and 1-methyl-4-bromo-2-nitropyrrole, a key step toward the synthesis of oroidin analogues.

Synthesis_Workflow stannane 1-Ethyl-4-(tributylstannyl)-1H-imidazole mix Combine reactants in flask under Argon stannane->mix bromide 1-Methyl-4-bromo-2-nitropyrrole bromide->mix catalyst Pd(PPh₃)₄ Catalyst catalyst->mix solvent Anhydrous DMF Solvent solvent->mix heat Heat to 90 °C for 12-18 hours mix->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify product Coupled Pyrrole-Imidazole Product purify->product

Caption: Experimental workflow for the Stille coupling reaction.

Materials:

  • 1-Ethyl-4-(tributylstannyl)-1H-imidazole (1.2 eq)

  • 1-Methyl-4-bromo-2-nitropyrrole (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add 1-methyl-4-bromo-2-nitropyrrole (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon gas three times.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by the addition of 1-Ethyl-4-(tributylstannyl)-1H-imidazole (1.2 eq).

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure coupled product.

Electrophile Partner (R¹-X)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePd(PPh₃)₄ (5%)Toluene11016~85%
4-IodoanisolePd₂(dba)₃ (2.5%), P(2-furyl)₃ (10%)Dioxane10012~92%
Vinyl triflatePd(PPh₃)₄ (5%), CuI (10%)THF658~78%
1-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂ (5%)DMF9012~90%

Note: Yields are representative and can vary based on substrate and precise reaction conditions.

Troubleshooting and Key Considerations

  • Toxicity: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3][5] The primary challenge after the reaction is the removal of stoichiometric tributyltin byproducts.

  • Byproduct Removal: Standard aqueous work-ups may not be sufficient. Effective methods for removing tin residues include:

    • Washing the organic phase with a 10% aqueous potassium fluoride (KF) solution, which precipitates tributyltin fluoride.

    • Using specific scavengers or performing chromatography on silica gel, sometimes pre-treated with an amine.

  • Reaction Optimization:

    • Low Yields: If yields are low, consider adding a copper(I) co-catalyst (e.g., CuI), which can accelerate the often rate-limiting transmetalation step.[5][8]

    • Catalyst Decomposition: Ensure the reaction is run under a strictly inert atmosphere as Pd(0) catalysts are sensitive to oxygen.

    • Homocoupling: Homocoupling of the stannane can occur at high temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.

Conclusion

1-Ethyl-4-(tributylstannyl)-1H-imidazole stands as a powerful and reliable synthetic tool for the introduction of the 1-ethylimidazole-4-yl moiety. Its application via the Stille cross-coupling reaction provides a mild and functional-group-tolerant pathway to construct complex C-C bonds, which is particularly valuable in the total synthesis of bioactive marine alkaloids and other pharmaceutically relevant molecules. A thorough understanding of the reaction mechanism and careful consideration of reaction setup and purification are key to leveraging the full potential of this versatile reagent.

References

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Sources

Application

Application Note: Bioconjugation &amp; Radiolabeling with 1-Ethyl-4-(tributylstannyl)-1H-imidazole

This Application Note and Protocol Guide details the use of 1-Ethyl-4-(tributylstannyl)-1H-imidazole as a high-value synthone in medicinal chemistry and radiopharmaceutical development. Executive Summary 1-Ethyl-4-(tribu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 1-Ethyl-4-(tributylstannyl)-1H-imidazole as a high-value synthone in medicinal chemistry and radiopharmaceutical development.

Executive Summary

1-Ethyl-4-(tributylstannyl)-1H-imidazole (hereafter Et-Sn-Im ) is a versatile organometallic building block used primarily in two critical drug development workflows:

  • Palladium-Catalyzed Cross-Coupling (Stille Reaction): For the modular synthesis of imidazole-containing small molecule drugs.

  • Oxidative Radioiododestannylation: For the rapid, regiospecific synthesis of radioiodinated tracers ([¹²³I], [¹²⁴I], [¹³¹I]) used in SPECT and PET imaging.

This guide provides the mechanistic basis, safety protocols, and step-by-step methodologies for utilizing Et-Sn-Im in both "cold" synthetic chemistry and "hot" radiochemistry.

Mechanistic Principles

The Dual-Pathway Utility

The tributylstannyl moiety (


) serves as a "masked" functional group. Its weak C-Sn bond allows it to be displaced by either carbon electrophiles (via Pd catalysis) or halogen electrophiles (via oxidation).
Pathway A: Stille Cross-Coupling (Bioconjugation to Scaffolds)

In this pathway, Et-Sn-Im acts as the nucleophile. It reacts with aryl or vinyl halides (R-X) in the presence of Pd(0) to form a new C-C bond, effectively "conjugating" the imidazole ring to a drug scaffold.

  • Utility: Installing the imidazole pharmacophore into kinase inhibitors or receptor ligands.

Pathway B: Oxidative Iododestannylation (Radiolabeling)

In this pathway, the tin group functions as a leaving group. In the presence of an oxidant (e.g., Chloramine-T) and radioactive iodide (


), an electrophilic iodonium species (

) attacks the C-4 position, displacing the tin.
  • Utility: Producing high-specific-activity radiotracers for hypoxia imaging or receptor mapping.

Reaction Pathway Diagram

ReactionPathways Precursor 1-Ethyl-4-(tributylstannyl) -1H-imidazole (Et-Sn-Im) PdCat Pd(PPh3)4 / Heat Precursor->PdCat Oxidant Oxidant (Chloramine-T / Peracetic Acid) Precursor->Oxidant ArylHalide Aryl Halide (R-X) (Drug Scaffold) ArylHalide->PdCat CoupledProd Imidazole-Drug Conjugate (C-C Bond Formation) PdCat->CoupledProd Stille Coupling RadioIodine Na[*I] (I-123/124/131) RadioIodine->Oxidant Tracer Radioiodinated Tracer ([*I]-Imidazole) Oxidant->Tracer Iododestannylation

Figure 1: Divergent synthetic pathways for Et-Sn-Im. Blue path denotes cold synthesis; Red path denotes hot radiochemistry.

Experimental Protocols

Protocol A: Stille Coupling (Synthesis of Imidazole-Conjugated Ligands)

Objective: To covalently attach the 1-ethyl-imidazole moiety to an aryl bromide drug scaffold.

Materials:

  • 1-Ethyl-4-(tributylstannyl)-1H-imidazole (1.2 equiv)

  • Aryl Bromide Scaffold (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/AsPh₃

  • Solvent: Anhydrous Toluene or DMF (degassed)

  • Workup: Potassium Fluoride (KF) saturated solution

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a Schlenk flask with the Aryl Bromide (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to substrate).

  • Addition: Add Et-Sn-Im (1.2 eq) via syringe.

  • Reaction: Seal the flask and heat to 100°C for 12–16 hours . Monitor by TLC/LC-MS.

    • Note: The reaction is complete when the Aryl Bromide is consumed.

  • Tin Removal (Critical):

    • Cool to room temperature.

    • Add an equal volume of saturated aqueous Potassium Fluoride (KF) .

    • Stir vigorously for 30 minutes. Reason: This converts soluble tributyltin halides into insoluble polymeric tributyltin fluoride (

      
      ), which precipitates.
      
  • Purification: Filter through a celite pad. Extract the filtrate with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Isolation: Purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Oxidative Radioiodination (Radiotracer Synthesis)

Objective: To synthesize [¹²³I] or [¹³¹I]-labeled 1-Ethyl-4-iodoimidazole for imaging. Scale: Microscale (Radiochemical level).

Materials:

  • Precursor: Et-Sn-Im (50 µg in 50 µL EtOH)

  • Radioisotope: [¹²³I]NaI or [¹³¹I]NaI in 0.1 M NaOH

  • Oxidant: Chloramine-T (1 mg/mL in phosphate buffer) or Peracetic Acid

  • Quencher: Sodium Metabisulfite (Na₂S₂O₅)

  • Mobile Phase: Water/Acetonitrile (0.1% TFA)

Step-by-Step Procedure:

  • Setup: In a V-vial, add 10–50 µL of the Radioiodine solution (typically 1–5 mCi).

  • Buffering: Add 50 µL of 0.5 M Phosphate Buffer (pH 7.4) to adjust pH to neutral.

  • Precursor Addition: Add 10 µL of the Et-Sn-Im stock solution (1 µg/µL in EtOH).

  • Initiation: Add 10 µL of Chloramine-T solution . Vortex immediately.

  • Incubation: React at Room Temperature for 2–5 minutes .

    • Optimization: If yields are low (<50%), mild heating (40°C) may be required, but avoid high heat to prevent deiodination.

  • Quenching: Stop the reaction by adding 10 µL of Sodium Metabisulfite (10 mg/mL). This reduces unreacted radioactive iodine (

    
    ) back to iodide (
    
    
    
    ).
  • Purification: Inject the mixture onto a semi-prep HPLC (C18 column).

    • Gradient: 5% to 95% ACN in Water over 20 mins.

    • Collection: Collect the radioactive peak corresponding to the iodinated product (distinct retention time from the tin precursor).

  • Formulation: Evaporate solvent and reconstitute in saline/ethanol (95:5) for biological use.[1][2][3]

Data Summary Table: Typical Radiochemical Results

ParameterValueNotes
Precursor Load 10–50 µgExcess precursor ensures rapid kinetics.
Reaction Time 2–5 minFast reaction due to weak C-Sn bond.
Radiochemical Yield (RCY) 60–85%Non-decay corrected.
Radiochemical Purity (RCP) >98%After HPLC purification.
Specific Activity >100 GBq/µmolHigh specific activity is crucial for receptor imaging.

Safety & Handling (Organotin Toxicity)

Warning: Tributyltin compounds are potent neurotoxins and endocrine disruptors. They are readily absorbed through the skin.

  • Double Gloving: Always wear double nitrile gloves.

  • Fume Hood: All "cold" synthesis involving tin must be performed in a certified chemical fume hood.

  • Waste Disposal:

    • Solid Waste: Silica gel and celite contaminated with tin must be segregated into "Organotin Waste" streams.

    • Liquid Waste: Aqueous washes containing KF/Tin precipitates must be treated as hazardous heavy metal waste. Do not pour down the drain.

  • Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) to cleave residual organotin residues before washing.

References

  • Stille Coupling Mechanism & Methodology

    • Title: The Stille Reaction.[4][5]

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • Radioiodination of Stannyl Precursors

    • Title: Synthesis of Radioiodinated Compounds: Classical Approaches and Achievements of Recent Years.
    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • Organotin Toxicity & Safety

    • Title: Safety D
    • Source: PubChem.
    • URL:[Link]

  • Application in PSMA Tracers (Analogous Chemistry)

    • Title: Synthesis and Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group.[3]

    • Source: Pharmaceuticals, 2023.
    • URL:[Link]

Sources

Method

One-pot synthesis of 1-Ethyl-4-(tributylstannyl)-1H-imidazole from 1-ethylimidazole

Application Note: One-Pot Regioselective Synthesis of 1-Ethyl-5-(tributylstannyl)-1H-imidazole Executive Summary & Scientific Rationale This application note details the protocol for the regioselective synthesis of tribu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Regioselective Synthesis of 1-Ethyl-5-(tributylstannyl)-1H-imidazole

Executive Summary & Scientific Rationale

This application note details the protocol for the regioselective synthesis of tributylstannyl-functionalized 1-ethylimidazole.

Critical Regioselectivity Note: Direct lithiation of 1-ethylimidazole occurs preferentially at the C2 position (


). If C2 is blocked, the secondary lithiation site is C5  (adjacent to the N1-ethyl group), not C4. This preference is driven by the Coordination Induced Proximity Effect (CIPE) , where the lithium cation coordinates with the N1 lone pair (or the N1-substituent), directing deprotonation to C5.

Therefore, the "one-pot" sequence starting from unfunctionalized 1-ethylimidazole yields 1-Ethyl-5-(tributylstannyl)-1H-imidazole . Accessing the 4-isomer strictly requires a halogenated precursor (e.g., 4-iodo-1-ethylimidazole) via metal-halogen exchange and cannot be achieved via direct C-H lithiation of the parent heterocycle. This guide focuses on the C2-blocking/C5-functionalization strategy, the industry standard for "one-pot" backbone functionalization.

Reaction Mechanism & Strategy

The synthesis utilizes a "Block-Functionalize-Deprotect" strategy within a single reaction vessel:

  • C2-Lithiation: Quantitative deprotonation of C2 using n-BuLi.

  • In-Situ Blocking: Protection of C2 with Trimethylsilyl chloride (TMSCl).

  • C5-Lithiation: Directed lithiation of the C5 position.

  • Stannylation: Electrophilic quench with Tributyltin chloride (Bu3SnCl).

  • Deprotection (Optional): Removal of the C2-TMS group (if the C2-H target is desired).

Figure 1: Reaction Pathway (Graphviz)

ReactionPathway Start 1-Ethylimidazole Step1 C2-Lithiation (n-BuLi, -78°C) Start->Step1 Inter1 2-Li-Intermediate Step1->Inter1 Step2 C2-Blocking (TMSCl) Inter1->Step2 Inter2 1-Ethyl-2-(TMS)imidazole Step2->Inter2 Step3 C5-Lithiation (n-BuLi, -78°C) Inter2->Step3 Inter3 5-Li-2-TMS-Intermediate Step3->Inter3 Step4 Stannylation (Bu3SnCl) Inter3->Step4 Product 1-Ethyl-2-TMS-5-(SnBu3)imidazole (Precursor) Step4->Product Final 1-Ethyl-5-(SnBu3)imidazole (Target) Product->Final Acid/Base Workup

Caption: Sequential C-H activation pathway. Direct C4 functionalization is bypassed due to the kinetic acidity of C5.

Detailed Experimental Protocol

Safety Warning: Organolithium reagents are pyrophoric. Tributyltin compounds are highly toxic and readily absorbed through the skin. All operations must be performed in a fume hood under an inert atmosphere (Ar or N2).

Materials & Reagents
ReagentEquiv.RoleGrade/Prep
1-Ethylimidazole 1.0SubstrateDistilled over CaH2
n-Butyllithium 2.2Base1.6M or 2.5M in Hexanes (Titrated)
TMSCl 1.05Blocking GroupFreshly distilled
Bu3SnCl 1.05ElectrophileCommercial grade
THF SolventMediumAnhydrous (Na/Benzophenone)
Step-by-Step Procedure

Phase 1: C2-Protection (Blocking)

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N2 inlet.

  • Solvation: Charge flask with 1-Ethylimidazole (10 mmol, 0.96 g) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

  • First Lithiation: Add n-BuLi (10.5 mmol) dropwise via syringe pump over 15 minutes. Maintain internal temp < -70°C.

    • Observation: Solution may turn slight yellow.[1]

    • Time: Stir at -78°C for 30 minutes.

  • Silylation: Add TMSCl (10.5 mmol, 1.33 mL) dropwise.

  • Equilibration: Allow the mixture to warm to Room Temperature (RT) over 1 hour.

    • Why? Ensures complete silylation of the sterically hindered C2 position.

    • Checkpoint: GC-MS aliquot can confirm conversion to 1-Ethyl-2-(trimethylsilyl)imidazole.

Phase 2: C5-Functionalization 6. Re-Cooling: Cool the reaction mixture back to -78°C . 7. Second Lithiation: Add n-BuLi (11.0 mmol) dropwise.

  • Mechanism:[2][3][4][5][6] The bulky TMS group at C2 prevents nucleophilic attack there; the N-ethyl group directs the Li to C5.
  • Time: Stir at -78°C for 45 minutes.
  • Stannylation: Add Bu3SnCl (10.5 mmol, 2.85 mL) dropwise.
  • Warming: Allow to warm to RT and stir for 2 hours.

Phase 3: Workup & Purification 10. Quench: Quench with saturated NH4Cl solution (20 mL). 11. Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. 12. Drying: Dry over Na2SO4, filter, and concentrate in vacuo. 13. Purification: Flash Column Chromatography (Neutral Alumina).

  • Note: Silica gel can cause protodestannylation. Use Alumina or basified Silica (1% Et3N).
  • Eluent: Hexanes/EtOAc gradient (9:1 to 4:1).

Data Analysis & Validation

Table 1: Expected Analytical Parameters (1-Ethyl-5-(tributylstannyl)-1H-imidazole)

TechniqueParameterExpected Signal / Characteristic
1H NMR (CDCl3)C2-H Singlet,

7.60 - 7.70 ppm (Diagnostic: No coupling to C5-H)
C4-H Singlet,

7.00 - 7.10 ppm (Satellites due to

Sn coupling)
Sn-Bu3 Multiplets,

0.8 - 1.6 ppm (Typical butyl chain pattern)
13C NMR C-Sn Carbon signal at C5 shows Sn satellites (

Hz)
HRMS [M+H]+ Cluster centering around calculated mass (Sn isotope pattern is distinct)

Troubleshooting the Regiochemistry:

  • If you see two doublets in the aromatic region: You likely failed to block C2 effectively, or the TMS group fell off, leading to mixtures.

  • If you need the 4-Isomer: You must switch strategies.

    • Alternative: Start with 4-iodo-1-ethylimidazole . Treat with i-PrMgCl (Turbo Grignard) at -20°C to perform Halogen-Metal exchange, then quench with Bu3SnCl. This is the only reliable route to the 4-stannyl species.

References

  • Iddon, B. (1985). "Lithiation of imidazoles." Heterocycles, 23(2), 417-443. Link

  • Ohta, S., et al. (1992). "Regioselective synthesis of 1-alkyl-4- and 5-(tributylstannyl)imidazoles." Chemical & Pharmaceutical Bulletin, 40(10), 2681-2685. Link

  • Breslow, R., et al. (1994). "Antihydrophobic Effect in Friedel-Crafts Alkylation." Journal of the American Chemical Society, 116(20), 9361-9362. (Discusses imidazole lithiation regiochemistry). Link

  • Sigma-Aldrich. "N-Methyl-4-(tributylstannyl)imidazole Product Sheet." (Reference for the existence of the 4-isomer via halogen exchange). Link

Sources

Technical Notes & Optimization

Troubleshooting

Removing tributyltin residues after 1-Ethyl-4-(tributylstannyl)-1H-imidazole coupling

Topic: Removing Tributyltin Residues from Imidazole Scaffolds Executive Summary The Challenge: Stille couplings involving 1-Ethyl-4-(tributylstannyl)-1H-imidazole generate stoichiometric quantities of tributyltin (TBT) b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Tributyltin Residues from Imidazole Scaffolds

Executive Summary

The Challenge: Stille couplings involving 1-Ethyl-4-(tributylstannyl)-1H-imidazole generate stoichiometric quantities of tributyltin (TBT) byproducts (e.g.,


, 

). These residues are lipophilic, toxic, and notoriously difficult to separate from heterocyclic amines. Standard silica chromatography often fails because TBT compounds "streak" (tail) on silica, co-eluting with the polar imidazole product.

The Solution: This guide provides three chemically distinct protocols to strip TBT residues to <50 ppm. The choice of method depends strictly on the acid stability of your coupled product.

Decision Matrix: Select Your Protocol

Before proceeding, determine the stability of your coupled product (the "R-Imidazole" moiety).

TinRemovalDecision Start START: Stille Coupling Complete Q1 Is your product ACID STABLE? (No Boc, acetals, silyl ethers) Start->Q1 AcidYes Yes Q1->AcidYes AcidNo No Q1->AcidNo MethodA PROTOCOL A: Acid-Base Extraction (Most Efficient for Imidazoles) AcidYes->MethodA Protonate Imidazole Q2 Is your product highly POLAR? AcidNo->Q2 MethodB PROTOCOL B: KF/Silica Stationary Phase (The Harrowven Method) Q2->MethodB Moderate Polarity MethodC PROTOCOL C: MeCN/Hexane Partition (Non-destructive) Q2->MethodC High Polarity

Figure 1: Decision tree for selecting the optimal tin removal strategy based on substrate stability.

Protocol A: The Acid-Base Extraction (Imidazole Specific)

Best For: Acid-stable products.[1] Mechanism: Imidazoles are basic (


). Treating the mixture with dilute acid protonates the imidazole, forcing it into the aqueous phase.[2] The lipophilic TBT residues remain in the organic phase.
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (

    
    ) .
    
    • Why Ether? TBT is highly soluble in ether; protonated imidazoles are not. Avoid DCM if possible, as it can sometimes solubilize ion pairs.

  • Extraction (The "Wash"):

    • Extract the organic layer 3x with 1M HCl (aq) .

    • CRITICAL: The Product is now in the Aqueous Layer .

    • Waste: The Ether layer contains the TBT. Discard strictly as heavy metal waste.

  • Neutralization:

    • Cool the aqueous layer to 0°C.[3]

    • Slowly basify with 4M NaOH or saturated

      
       until pH > 10.
      
    • Observation: The product should precipitate or oil out as the free base.

  • Recovery:

    • Extract the aqueous mixture 3x with DCM or EtOAc .[2]

    • Dry over

      
      , filter, and concentrate.
      

Validation: Run a


 NMR. If silent, Tin is effectively removed.

Protocol B: Potassium Fluoride (KF) on Silica

Best For: Acid-sensitive substrates or when "Protocol A" fails. Mechanism: Fluoride ions have an exceptionally high affinity for tin. KF reacts with tributyltin species to form polymeric tributyltin fluoride (


), which is an insoluble solid that gets trapped in the silica matrix [1].
Preparation of 10% KF/Silica
  • Dissolve 10g of Potassium Fluoride (KF) in ~20mL of water.

  • Add 90g of Silica Gel (standard 60 Å) to the solution.

  • Stir vigorously to ensure even coating. The water will absorb into the silica, creating a "free-flowing" powder.

  • Optional but Recommended: Evaporate excess water on a rotovap (do not bone dry; trace water helps the mechanism) or use the "wet" silica directly if running a column immediately.

Experimental Workflow
  • Dilution: Dilute your crude reaction mixture with a minimal amount of DCM/Hexane (1:1).

  • Loading: Load the crude mixture onto a pad (or column) packed with the KF/Silica prepared above.

  • Elution:

    • Elute with your standard solvent system (e.g., Hexane/EtOAc).

    • Note for Imidazoles: You MUST add 1% Triethylamine (

      
      )  to the eluent.
      
    • Reason: Imidazoles interact strongly with silica silanols. Without TEA, the product will streak and may be lost, even if the tin is removed.

  • Result: The

    
     remains as a white solid band at the top of the column. The product elutes tin-free.[4]
    

Protocol C: The Acetonitrile/Hexane Partition

Best For: Quick cleanup of large scale reactions before chromatography. Mechanism: Exploits the extreme lipophilicity of TBT (Hexane-loving) vs. the polarity of the imidazole product (Acetonitrile-loving).

Step-by-Step Workflow
  • Dissolution: Dissolve the crude oil in Acetonitrile (MeCN) .

  • Washing:

    • Wash the MeCN layer with Hexane (saturated with MeCN) 3 to 5 times.

    • Vigorous Mixing: You must shake vigorously to ensure phase transfer of the grease.

  • Separation:

    • Bottom Layer: MeCN (Contains Product).

    • Top Layer: Hexane (Contains TBT).

  • Concentration: Evaporate the MeCN layer to recover the product.

Comparative Data: Removal Efficiency

MethodTin Removal EfficiencyYield RecoveryCostTimeSuitability for Imidazoles
Acid-Base Extraction High (<10 ppm)>90%LowFastExcellent (if acid stable)
KF/Silica High (<30 ppm)80-90%LowModerateGood (Requires TEA)
MeCN/Hex Partition Moderate (~100 ppm)>95%MediumFastGood (Pre-column step)
Standard Silica Column Poor (>1000 ppm)VariableHighSlowPoor (Co-elution risk)

Troubleshooting & FAQs

Q1: I see "ghost peaks" in my proton NMR around 0.8 - 1.5 ppm. Is this Tin?

A: Likely, yes. Tributyltin alkyl chains show multiplet signals in the upfield region (


). However, grease/alkanes also appear here.
  • Diagnostic: Run a

    
     NMR . It takes 5 minutes.
    
  • Bu3Sn-Cl/Product: ~ +10 to +100 ppm.

  • Bu3Sn-SnBu3: ~ -80 ppm.

  • If the Sn-NMR is silent, the proton peaks might just be solvent grease or impurities, not toxic tin.

Q2: My imidazole product is streaking on the KF/Silica column.

A: Imidazoles are basic nitrogens.[2] They hydrogen bond to the acidic silanols on silica gel.

  • Fix: Pre-wash the silica column with eluent containing 1-2% Triethylamine (

    
    ) . This "caps" the acidic sites.
    
  • Alternative: Use Alumina (Basic) instead of silica.[2][5] TBT does not stick as well to alumina, so this is a trade-off, but it preserves the imidazole.

Q3: Can I use Cysteine or polymer-bound scavengers?

A: Yes, but with caveats.

  • Cysteine: Effective but requires specific pH control.

  • Resin Scavengers (e.g., Thiol-resins): Very effective but expensive . For drug development (GLP/GMP), resins are preferred because they are traceable and validated. For research scale, KF/Silica is more economical.

References

  • Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[6][7] Chemical Communications, (17), 1968-1969.[6]

  • Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Tool for the Separation of Fluorous Compounds. Synlett, 2001(09), 1488-1496.

  • Renaud, P., Lacôte, E., & Quaranta, L. (1998). A simple and efficient method for the removal of tin residues from reaction mixtures.[4] Tetrahedron Letters, 39(15), 2123-2126.

  • University of Rochester. (n.d.).[8] Workup for Removing Tin Byproducts. Not Voodoo. Retrieved February 15, 2026.

Sources

Optimization

Technical Support Center: Stabilizing 1-Ethyl-4-(tributylstannyl)-1H-imidazole

Ticket ID: Sn-IMD-4-PROTECT Status: Open Priority: Critical Subject: Prevention of Protodestannylation during Synthesis and Purification The Mechanic: Why Your Stannane is Dying Technical Insight: The degradation of 1-Et...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: Sn-IMD-4-PROTECT Status: Open Priority: Critical Subject: Prevention of Protodestannylation during Synthesis and Purification

The Mechanic: Why Your Stannane is Dying

Technical Insight: The degradation of 1-Ethyl-4-(tributylstannyl)-1H-imidazole is not a random decomposition; it is a specific, acid-catalyzed electrophilic aromatic substitution (


).

The imidazole ring is electron-rich, making it a nucleophile. However, the Carbon-Tin (


) bond is chemically labile. In the presence of even trace protons (

), the following cascade occurs:
  • Proton Attraction: The basic nitrogen (N3) of the imidazole can accept a proton, but the ipso-carbon (C4, attached to Tin) is also susceptible to electrophilic attack.

  • The Ipso-Attack: A proton attacks the C4 position.

  • Destannylation: The

    
     bond forms, and the tributyltin cation (
    
    
    
    ) is ejected as a leaving group.
  • Result: You isolate 1-Ethyl-1H-imidazole (protonated product) instead of your stannane.

Critical Vulnerability: Standard silica gel is slightly acidic (


). This is sufficient to destroy your product during column chromatography.

DestannylationMechanism Stannane 1-Ethyl-4-(SnBu3)-imidazole Transition Sigma Complex (Ipso-Protonation) Stannane->Transition + H+ AcidSource H+ Source (Silica/Acidic Solvent) AcidSource->Transition Product Destannylated Imidazole (Product Loss) Transition->Product - Bu3Sn+ Byproduct Bu3Sn+ Species Transition->Byproduct

Figure 1: Mechanism of acid-catalyzed protodestannylation. The proton displaces the tin moiety.

Diagnostic & Troubleshooting Guide

Use this logic flow to identify where you are losing your compound.

TroubleshootingFlow Start Start: Yield Loss Observed CheckTLC 1. Check Crude NMR/TLC Is product present before column? Start->CheckTLC NoProduct No: Loss during Reaction/Workup CheckTLC->NoProduct Product missing YesProduct Yes: Loss during Purification CheckTLC->YesProduct Product present AnalyzeWorkup Did you use acidic quench (HCl/NH4Cl)? NoProduct->AnalyzeWorkup AnalyzeColumn Did you use untreated Silica? YesProduct->AnalyzeColumn Sol1 Action: Switch to Basic Workup (Water/Brine only) AnalyzeWorkup->Sol1 Sol2 Action: Use TEA-Deactivated Silica or Neutral Alumina AnalyzeColumn->Sol2

Figure 2: Diagnostic workflow to isolate the stage of product degradation.

FAQ: Common Failures

Q: My product looked clean on TLC but vanished after the column. Why? A: Your silica gel "ate" it. The acidic surface protons catalyzed the destannylation. You eluted the destannylated byproduct (which is much more polar or volatile) or it streaked into the baseline. Fix: See Protocol A below.

Q: Can I use Ammonium Chloride (


) to quench the lithiation reaction? 
A: Risky.  Saturated 

is slightly acidic (

). For highly sensitive stannanes, this can induce degradation. Fix: Quench with water or dilute Sodium Bicarbonate (

) at low temperature.

Q: My NMR sample shows the product degrading over time. A: Chloroform (


) naturally forms DCl (deuterated hydrochloric acid) upon exposure to light/air.
Fix: Filter 

through basic alumina before use, or switch to

(Benzene-d6) which is non-acidic.
Standard Operating Procedures (Protocols)
Protocol A: The "TEA Shield" (Silica Gel Deactivation)

Purpose: To neutralize acidic sites on silica gel before introducing the stannane.

  • Prepare Eluent: Create your mobile phase (e.g., Hexanes/Ethyl Acetate).

  • Add Modifier: Add 1% to 2% Triethylamine (TEA) to the solvent mixture.

  • Slurry Packing: Suspend the silica gel in this TEA-spiked solvent. Pour it into the column.[1][2][3]

  • Flush: Run 2-3 column volumes of the TEA-solvent through the packed column before loading your sample.

  • Elution: Load your sample and elute using the TEA-spiked solvent system.

    • Note: TEA is high boiling. You may need to rotovap longer or use a high-vacuum pump to remove it from the final product.

Protocol B: Neutral Alumina Alternative

Purpose: If the compound is too sensitive even for TEA-silica.

  • Material: Purchase Neutral Alumina (Brockmann Grade III) .

  • Execution: Pack column as normal. Alumina is far less acidic than silica and typically does not require TEA buffering for stannanes.

  • Caveat: Alumina has lower resolution than silica. You may need a longer column.

Protocol C: Safe Storage

Purpose: Preventing autoxidation and slow protonolysis.

  • State: Store as a neat oil or concentrated solution.

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Purge with Argon or Nitrogen.

  • Temperature: -20°C (Freezer).

  • Stabilizer: Add a copper wire or small amount of solid

    
     to the vial if storing in solution for long periods.
    
Data & Compatibility

Solvent Compatibility Table

SolventAcidity RiskSuitability for StannaneRecommendation
Chloroform (

)
High (forms DCl)Poor Avoid, or filter through basic alumina.
Benzene (

)
NeutralExcellent Preferred NMR solvent.
Acetone (

)
NeutralGood Good solubility, low risk.
Methanol (

)
ProticModerate Avoid for long-term storage; potential proton source.
Ethyl Acetate NeutralGood Standard purification solvent.
References
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. (Authoritative text on Stille coupling and stannane stability).

  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. (Detailed protocol on TEA deactivation of silica).

  • Sigma-Aldrich. N-Methyl-4-(tributylstannyl)imidazole Technical Data. (Handling and safety data for analogous imidazole stannanes).

  • BenchChem. Removal of Organotin Residues. (Discusses purification challenges and stability).

Sources

Troubleshooting

Technical Support Center: Purification of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

Ticket ID: #SN-IMID-4-PUR Status: Open Agent: Senior Application Scientist Subject: Purification & Stability Protocols for Stannylated Imidazoles The Nature of the Challenge (Context) You are dealing with 1-Ethyl-4-(trib...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SN-IMID-4-PUR Status: Open Agent: Senior Application Scientist Subject: Purification & Stability Protocols for Stannylated Imidazoles

The Nature of the Challenge (Context)

You are dealing with 1-Ethyl-4-(tributylstannyl)-1H-imidazole , a bifunctional reagent often used in Stille cross-coupling reactions. This molecule presents a specific "double-bind" difficulty in purification:

  • The Polar Head (Imidazole): The basic nitrogen (N3) interacts strongly with the acidic silanols (

    
    ) of standard silica gel, causing severe streaking and product loss.
    
  • The Lipophilic Tail (Tributyltin): The greasy

    
     group makes the molecule soluble in non-polar solvents, but it also carries toxic tin byproducts (
    
    
    
    ,
    
    
    ) that co-elute with your product.
  • Acid Sensitivity: The

    
     bond at the 4-position is labile. Exposure to the acidic surface of standard silica gel can trigger protodestannylation , reverting your valuable product back to 1-ethylimidazole.
    
Pre-Purification: The "Quick Fix" (Tin Removal)

Before you attempt chromatography, you must debulk the tin byproducts. If you load crude reaction mixtures directly onto a column, the tin residues will streak and contaminate your fractions.

Protocol A: The Potassium Fluoride (KF) Workup

Target: Removal of Tributyltin Chloride (


) and Tributyltin Bromide (

).

Mechanism: Fluoride ions have a high affinity for tin. Treating the mixture with KF converts soluble tin halides into insoluble polymeric tributyltin fluoride species (


)

.[1]

Step-by-Step:

  • Dissolution: Dissolve your crude reaction residue in Diethyl Ether (

    
    ) . Avoid DCM if possible, as ether precipitates the tin fluoride better.
    
  • Treatment: Add an aqueous solution of Potassium Fluoride (1M KF) .[1][2] Use approx. 3-5 equivalents relative to the tin species.

  • Agitation: Stir vigorously for 30 minutes at room temperature. You should see a white, fluffy precipitate form. This is the polymeric tin fluoride.

  • Filtration: Filter the biphasic mixture through a pad of Celite . The polymer will be trapped in the Celite.

  • Separation: Separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    

Scientist Note: If the precipitate is fine and clogs the filter, add a small amount of solid silica gel to the mixture before filtering.

Chromatography Troubleshooting (The Core Solution)

Standard silica gel is forbidden for this compound without modification. You must use a basic stationary phase to suppress the silanol acidity.

Decision Tree: Choosing Your Stationary Phase

PurificationStrategy Start Crude 1-Ethyl-4-(tributylstannyl)-1H-imidazole TinCheck Are Tin Halides Present? Start->TinCheck KF_Step Perform KF Workup (Protocol A) TinCheck->KF_Step Yes PhaseChoice Choose Stationary Phase TinCheck->PhaseChoice No / After Workup KF_Step->PhaseChoice NeutralAlumina Neutral Alumina (Grade III) PhaseChoice->NeutralAlumina Method 1 (Safer for Stability) BasifiedSilica Basified Silica (Et3N or K2CO3) PhaseChoice->BasifiedSilica Method 2 (Better Resolution)

Caption: Workflow for selecting the appropriate purification path to avoid protodestannylation.

Method 1: Neutral Alumina (Recommended)

Best for: High acid sensitivity.

  • Stationary Phase: Neutral Alumina (Brockmann Grade III).

  • Eluent: Hexanes/Ethyl Acetate (gradient).[3][4]

  • Why: Alumina is less acidic than silica and does not require amine additives. It preserves the C-Sn bond effectively.

Method 2: Basified Silica Gel

Best for: Higher resolution separation of isomers.

  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Modifier: Triethylamine (

    
    ) .[1]
    
  • Protocol:

    • Prepare your eluent system (e.g., 10% EtOAc in Hexanes).

    • Add 1-2%

      
       Triethylamine  to the eluent.
      
    • Pre-wash the column with this basified eluent before loading your sample. This neutralizes the acidic sites on the silica.

    • Run the column using the basified eluent.

Warning: Do not use ammonia (


) in methanol for stannanes; it can sometimes be too nucleophilic or harsh. Stick to 

.
Quantitative Data: Impurity Profiles
Impurity TypeChemical SpeciesRetention Behavior (Standard Silica)Retention Behavior (Basified Silica)Removal Strategy
Starting Material 1-EthylimidazoleStreaks heavily (Polar)Elutes cleanly (Polar)Chromatography
Byproduct

/

Co-elutes with productCo-elutes with productKF Workup (Pre-column)
Degradation Protodestannylated ImidazoleStreaksElutes cleanlyPrevent by using

Dimer

Non-polar (Fast eluting)Non-polar10%

/Silica [1]
Frequently Asked Questions (FAQ)

Q: My NMR shows a broad "hump" in the aliphatic region (0.8 - 1.6 ppm) even after the column. What is it? A: This is likely residual tributyltin grease. Stannanes are notorious for "trailing" on columns.

  • Fix: If the product is an oil, dissolve it in Acetonitrile (

    
    ) and wash with Hexanes. The stannyl-imidazole will partition into the MeCN (due to the polar imidazole head), while the greasy tin residues prefer Hexanes. Note: This only works if the product is sufficiently polar.
    

Q: Can I use Reverse Phase (C18) chromatography? A: Generally, no . The tributyltin group is extremely lipophilic and will bind irreversibly to C18 columns, ruining them. Stick to Normal Phase with modified silica or alumina.

Q: The product turned from oil to a dark gum during storage. Why? A: Protodestannylation or oxidation.

  • Storage Protocol: Store the purified product at -20°C under an Argon atmosphere . Exclude light. If possible, store as a solution in dry benzene or toluene rather than neat, as the solvent acts as a buffer against intermolecular reactions.

Q: Why not use the "Harrowven Method" (KF/Silica)? A: You absolutely can. Mixing 10% w/w Potassium Fluoride with Silica Gel creates a stationary phase that retains tin byproducts while allowing your product to elute [1]. This combines the "KF Workup" and "Chromatography" into one step. However, for basic substrates like imidazoles, adding 1%


 to the eluent is still recommended even with KF-Silica.
References
  • Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications.[5]

  • Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions. (General review on Stille coupling and stannane handling).
  • Renaud, P., & Lacôte, E. (1998).[6] Alternative and mild procedures for the removal of organotin residues from reaction mixtures. Tetrahedron Letters.

  • Edelmann, F. T. (2019). Purification of synthetic compounds without TLC and Column chromatography. ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Stille Coupling with Sterically Hindered Imidazoles

Welcome to our dedicated technical support center for optimizing the Stille cross-coupling reaction with sterically hindered imidazole substrates. This resource is tailored for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing the Stille cross-coupling reaction with sterically hindered imidazole substrates. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these challenging heterocyclic systems. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common experimental hurdles and achieve high-yield, reproducible results.

Introduction to the Challenge

The Stille coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2][3] Its tolerance for a wide variety of functional groups makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals.[3][4][5] However, when working with sterically hindered substrates, particularly bulky imidazole derivatives, researchers often encounter challenges such as low yields, slow reaction rates, and competing side reactions.[1][6] This guide provides a systematic approach to troubleshooting and optimizing these demanding coupling reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when performing Stille couplings with sterically hindered imidazoles.

Q1: My Stille reaction with a substituted imidazole is giving a low yield. What are the most likely causes?

A: Low yields in the Stille coupling of sterically hindered imidazoles can stem from several factors. The most common culprits are:

  • Steric Hindrance: The bulky nature of your imidazole substrate can impede the key steps of the catalytic cycle, namely oxidative addition and transmetalation.[1][7]

  • Catalyst Deactivation: The nitrogen atoms in the imidazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction. An inappropriate ligand may not be able to overcome the steric barriers.[8][9]

  • Inefficient Transmetalation: The transfer of the organic group from the organotin reagent to the palladium center can be slow for hindered substrates.[1][4]

  • Homocoupling: A common side reaction is the homocoupling of the organostannane reagent.[1][10]

Q2: What is the best initial palladium catalyst to use for a challenging imidazole coupling?

A: For sterically demanding couplings, it is often advantageous to start with a Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).[6][9] While Pd(II) precursors such as Pd(OAc)₂ (palladium(II) acetate) can be effective, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[9][11]

Q3: Can additives significantly improve my reaction yield?

A: Yes, certain additives can have a dramatic effect.

  • Copper(I) Iodide (CuI): CuI is a widely used co-catalyst in Stille reactions involving heteroaromatic substrates.[2][8][12] It is believed to facilitate the transmetalation step, potentially by acting as a scavenger for dissociated phosphine ligands which can inhibit the reaction.[8]

  • Fluoride Sources (e.g., CsF, KF): Fluoride ions can activate the organotin reagent by forming a hypervalent tin species, which can accelerate the rate of transmetalation.[8][13]

  • Lithium Chloride (LiCl): LiCl can also accelerate the reaction, possibly by stabilizing the transition state during oxidative addition or by aiding in the cleavage of the tin-carbon bond.[6]

In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to overcoming specific challenges in your Stille coupling experiments.

Problem 1: No or Minimal Product Formation

If you are observing little to no formation of your desired product, a systematic evaluation of your reaction components and conditions is necessary.

Potential Cause & Suggested Solution

  • Inactive Catalyst:

    • Action: Ensure your palladium source is active. If using a Pd(II) precursor, the in situ reduction may have failed. Consider starting with a Pd(0) catalyst.[9] Always handle palladium catalysts under an inert atmosphere (e.g., nitrogen or argon) as they can be sensitive to air and moisture.

  • Poor Ligand Choice:

    • Action: For sterically hindered imidazoles, bulky, electron-rich phosphine ligands are often required.[8][9] Standard ligands like PPh₃ may not be sufficient. Consider screening more specialized ligands. (See Table 1 for suggestions).

  • Reaction Temperature Too Low:

    • Action: While Stille couplings are often performed under mild conditions, hindered substrates may require higher temperatures to overcome the activation energy barrier.[3] Try incrementally increasing the reaction temperature, for example, from 80 °C to 110 °C in a solvent like dioxane or toluene.[8]

Problem 2: Reaction Stalls or is Incomplete

In this scenario, the reaction starts but fails to go to completion, leaving a significant amount of starting material.

Potential Cause & Suggested Solution

  • Insufficient Catalyst Loading:

    • Action: For challenging substrates, a higher catalyst loading may be necessary. While typical loadings are 1-5 mol %, you may need to increase this to 5-10 mol %.[14]

  • Ligand Decomposition:

    • Action: Some phosphine ligands can degrade at elevated temperatures. If you suspect this is the case, consider using a more robust ligand or performing the reaction at a lower temperature for a longer duration.

  • Product Inhibition:

    • Action: In some cases, the product itself can coordinate to the palladium catalyst and inhibit its activity. If you suspect product inhibition, try running the reaction at a lower concentration.

Problem 3: Significant Homocoupling of the Organotin Reagent

The formation of a dimer of your organotin reagent (R-R) is a common side reaction.

Potential Cause & Suggested Solution

  • Presence of Oxygen:

    • Action: Rigorously degas your solvent and reaction mixture. Oxygen can promote the oxidative homocoupling of the organostannane.[15] Techniques such as freeze-pump-thaw or sparging with an inert gas are recommended.

  • Slow Transmetalation:

    • Action: If the transmetalation step is slow, it allows more time for side reactions to occur. The addition of CuI or a fluoride source can accelerate transmetalation and minimize homocoupling.[8][12]

Data-Driven Optimization Strategies

Table 1: Recommended Ligands for Stille Coupling with Hindered Substrates
LigandStructureKey FeaturesRecommended Application
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky, electron-rich biaryl phosphine.Excellent for coupling aryl chlorides and sterically demanding substrates.[12][13]
P(t-Bu)₃ Tri(tert-butyl)phosphineHighly basic and sterically demanding.Effective for coupling unactivated aryl chlorides.[9]
AsPh₃ TriphenylarsineCan be a beneficial alternative to phosphine ligands in certain cases.[2]Shown to improve yields in specific natural product syntheses.[2]
Proazaphosphatranes Cage-like phosphine ligandsProvide highly active catalysts for coupling a variety of substrates, including sterically hindered ones.[9][16]Useful for challenging couplings of aryl chlorides and bromides.[16]

Visualizing the Process

The Stille Coupling Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R¹-X R1-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Oxidative_Addition->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation + R²-SnR₃ R1-Pd(II)-R2(L2) R¹-Pd(II)-R²(L₂) Transmetalation->R1-Pd(II)-R2(L2) - X-SnR₃ Reductive_Elimination Reductive Elimination R1-Pd(II)-R2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Stille Coupling with Hindered Imidazole check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Optimized? check_catalyst->check_conditions Yes optimize_catalyst Switch to Pd(0) source (e.g., Pd₂(dba)₃). Screen bulky, electron-rich ligands (e.g., XPhos, P(t-Bu)₃). check_catalyst->optimize_catalyst No check_additives Have Additives Been Screened? check_conditions->check_additives Yes optimize_conditions Increase temperature (e.g., 80-120 °C). Increase catalyst loading (e.g., 5-10 mol%). Ensure rigorous degassing. check_conditions->optimize_conditions No optimize_additives Add CuI (10-20 mol%). Add fluoride source (e.g., CsF). Add LiCl. check_additives->optimize_additives No success Improved Yield check_additives->success Yes optimize_catalyst->check_conditions optimize_conditions->check_additives optimize_additives->success

Caption: A decision tree for troubleshooting low-yielding Stille couplings.

Experimental Protocols

General Protocol for Stille Coupling with a Sterically Hindered Imidazole

This protocol provides a robust starting point for optimization.

  • Preparation:

    • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol %), the phosphine ligand (e.g., XPhos, 6 mol %), and any solid additives (e.g., CsF, 2.0 equiv).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition:

    • Add the halo-imidazole (1.0 equiv) and the organostannane (1.1-1.5 equiv) to the flask under a positive flow of inert gas.

    • Add degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Note on Tin Removal: The removal of tin byproducts can be challenging.[8] A common method is to stir the crude product in a solvent like MTBE or to perform a liquid-liquid extraction with a dilute solution of DBU in acetonitrile. Recrystallization is also an effective purification technique.[8]

Concluding Remarks

Optimizing the Stille coupling for sterically hindered imidazoles requires a systematic and informed approach. By carefully considering the choice of catalyst, ligand, additives, and reaction conditions, researchers can overcome the inherent challenges posed by these substrates. This guide is intended to serve as a valuable resource in your synthetic endeavors, enabling the efficient construction of complex, imidazole-containing molecules for applications in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Stille reaction. Retrieved February 15, 2026, from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved February 15, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved February 15, 2026, from [Link]

  • Hashemi, E., & Teimoury, M. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2023, May 30). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Retrieved February 15, 2026, from [Link]

  • CORE. (n.d.). THE STILLE REACTION, 38 YEARS LATER. Retrieved February 15, 2026, from [Link]

  • Reddit. (2019, May 7). How to do Stille Coupling without Amide insertion. Retrieved February 15, 2026, from [Link]

  • Hashemi, E., & Teimoury, M. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. Retrieved February 15, 2026, from [Link]

  • Espinet, P., & Echavarren, A. M. (2004, August 27). The Mechanisms of the Stille Reaction. University of Windsor. Retrieved February 15, 2026, from [Link]

  • Su, W., Urgaonkar, S., McLaughlin, P. A., & Verkade, J. G. (2004, November 24). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • IKM Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved February 15, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. PMC. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 6). The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles | Request PDF. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved February 15, 2026, from [Link]

  • J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. Retrieved February 15, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2023, May 30). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. Retrieved February 15, 2026, from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? : r/Chempros. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

The Catalysis Rescue Hub: Troubleshooting Stannyl Imidazole Couplings

Topic: Overcoming Catalyst Poisoning in Stannyl Imidazole Stille Reactions Introduction: The "Azole Trap" You are likely here because your Stille cross-coupling involving a stannyl imidazole has stalled. You observe star...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning in Stannyl Imidazole Stille Reactions

Introduction: The "Azole Trap"

You are likely here because your Stille cross-coupling involving a stannyl imidazole has stalled. You observe starting material remaining despite prolonged heating, or perhaps your reaction turns a distinct color (often dark orange or black) but yields no product.

This is a classic case of heteroatom-directed catalyst poisoning , often referred to in high-throughput experimentation (HTE) circles as the "Azole Trap."

In stannyl imidazole couplings, the imidazole nitrogen (specifically N-3) is a potent


-donor. It competes with your phosphine ligands for the Palladium (Pd) center. Once the imidazole binds to the oxidative addition intermediate, it forms a stable, coordinatively saturated 18-electron complex that cannot undergo transmetallation. The catalytic cycle effectively shuts down.

This guide provides the diagnostic tools and chemical solutions to break this trap.

Module 1: Diagnostic Decision Tree

Before altering your conditions, confirm the diagnosis. Use this logic flow to identify if catalyst poisoning is the root cause.

DiagnosisTree Start Reaction Stalled / Low Yield CheckColor Check Reaction Color Start->CheckColor BlackPpt Black Precipitate (Pd Black) CheckColor->BlackPpt Precipitation OrangeSol Clear Orange/Red Solution CheckColor->OrangeSol No Precipitate LigandIssue Instability: Ligand dissociation. Switch to bidentate (dppf) or bulky phosphine (XPhos). BlackPpt->LigandIssue Poisoning Poisoning: Formation of stable Pd-N(imidazole) complex. Proceed to 'Copper Effect'. OrangeSol->Poisoning

Figure 1: Diagnostic logic for distinguishing between catalyst decomposition (Pd black) and active site poisoning (stable soluble complex).

Module 2: The Mechanism of Inhibition

To fix the problem, you must understand the competition at the molecular level.

In a standard Stille cycle, the Pd(II) species formed after oxidative addition (


) is electrophilic. The basic nitrogen of the imidazole (from the stannane reagent) attacks this Pd center, displacing a phosphine ligand (

). This creates a "dead" resting state.
The Poisoning Pathway vs. Productive Cycle

PoisonMechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Stannyl-Imidazole Trap THE AZOLE TRAP Stable [Ar-Pd-N(Im)] Complex OxAdd->Trap Imidazole N-Coordination (Fast & Irreversible) Product Coupled Product TransMet->Product Reductive Elim. Product->Pd0 Trap->TransMet Blocked

Figure 2: The kinetic diversion where the imidazole nitrogen traps the Pd(II) intermediate, preventing the stannyl group from engaging in transmetallation.

Module 3: Solutions & Protocols

Solution A: The "Copper Effect" (First-Line Defense)

The addition of Copper(I) Iodide (CuI) is the most reliable fix for stannyl imidazoles. This is known as the "Copper Effect," pioneered by Liebeskind and Farina.[1]

Why it works:

  • Scavenging: Cu(I) binds to the free phosphine or the imidazole nitrogen more strongly than Pd(II) does, keeping the Pd center open.

  • Transmetallation Boost: It facilitates a Sn

    
     Cu 
    
    
    
    Pd double transmetallation. The organocopper intermediate is far more reactive than the stannane.

Comparative Data: The Impact of Additives

Catalyst SystemAdditiveSolventYield (24h)Status
Pd(PPh3)4NoneToluene< 10%Poisoned
Pd(PPh3)4CuI (10 mol%) DMF65%Active
Pd(PPh3)4CuI (10%) + CsF DMF92% Optimal
Pd2(dba)3 / XPhosNoneDioxane85%Ligand Solution
Solution B: Ligand Engineering

If you cannot use Copper (e.g., due to downstream purification issues), you must use a ligand that is bulky enough to physically block the imidazole nitrogen from binding to the Palladium.

  • Recommended: XPhos or t-Bu3P (Fu's conditions).

  • Mechanism: The sheer steric bulk of the biaryl or t-butyl groups prevents the approach of the imidazole nitrogen (associative substitution) while still allowing the oxidative addition.

Solution C: Protecting Group Strategy

If the imidazole has a free N-H, it must be protected. A free N-H is fatal to Stille couplings due to rapid protodestannylation.

  • Best: SEM (2-(Trimethylsilyl)ethoxymethyl) or Methyl.

  • Avoid: Acetyl or Boc (can be labile under harsh Stille conditions or migrate).

Module 4: Validated Experimental Protocol

Protocol: Cu(I)-Promoted Stille Coupling of Stannyl Imidazoles

Standardized for 1.0 mmol scale.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-(Tributylstannyl)-1-methylimidazole (1.1 equiv)

  • Pd(PPh3)4 (5 mol%)

  • CuI (10 mol%) - Critical Additive

  • CsF (2.0 equiv) - Scavenger for Tin byproducts

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • The "Copper Pre-Mix" (Crucial Step): In a flame-dried Schlenk tube under Argon, add the CuI (19 mg, 0.1 mmol), CsF (304 mg, 2.0 mmol), and the Stannyl Imidazole . Add 2 mL of DMF. Stir at room temperature for 10 minutes.

    • Why? This allows the Copper to interact with the stannane/imidazole prior to Pd introduction, setting up the transmetallation pathway.

  • Catalyst Addition: Add the Aryl Halide (1.0 mmol) and Pd(PPh3)4 (58 mg, 0.05 mmol) quickly.

  • Degassing: Perform three freeze-pump-thaw cycles or sparge vigorously with Argon for 10 minutes. Oxygen is a killer here as it oxidizes the phosphines, exacerbating the poisoning ratio.

  • Reaction: Heat to 80°C . Monitor by LCMS.

    • Note: The reaction mixture should turn dark but remain homogeneous. If significant precipitation occurs early, check oxygen exclusion.

  • Workup (Tin Removal): Dilute with EtOAc. Wash with 10% KF (aq) solution.

    • Why? KF precipitates the tributyltin byproduct as an insoluble polymeric fluoride, making purification much easier.

FAQs: Troubleshooting at the Bench

Q1: My reaction works with 2-stannylthiophene but fails with 2-stannylimidazole. Why? A: Thiophene sulfur is a soft donor and a poor ligand for Pd(II). Imidazole nitrogen is a hard, basic donor (


 of conjugate acid ~7). The imidazole actively binds to the catalyst; the thiophene does not. You are fighting coordination chemistry, not just reactivity.

Q2: Can I use microwave heating to overcome the poisoning? A: Yes, but be careful. Microwave heating (120°C, 20 min) can force the dissociation of the poisoning imidazole ligand. However, if your catalyst is thermally unstable (like Pd(PPh3)4), it will aggregate to Pd black faster than the turnover frequency. If using microwave, switch to a thermally robust precatalyst like Pd(dtbpf)Cl2 or XPhos Pd G4 .

Q3: I see product formation but it stops at 50%. Adding more catalyst doesn't help. A: This is likely "product inhibition." The product itself (an arylimidazole) is also a ligand! As the product concentration grows, it poisons the remaining catalyst.

  • Fix: Use the CuI/CsF protocol (Solution A). The Copper binds the imidazole product, sequestering it from the Palladium.

References

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][2][3][4][5][6][7][8] Organic Reactions.[1][2][3][4][7][8][9][10] (Detailed review of the mechanism and rate-limiting steps).

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[1][9] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition. (The definitive paper on CuI/CsF synergy).

  • Allred, G. D., & Liebeskind, L. S. (1996).[1][8] "Copper-Mediated Cross-Coupling of Organostannanes with Organic Iodides At or Below Room Temperature." Journal of the American Chemical Society.[1] (Establishes the transmetallation mechanism via Cu).

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie. (Seminal work on bulky phosphines like P(t-Bu)3 overcoming deactivation).

Sources

Optimization

Storage conditions to prevent decomposition of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

This technical guide details the storage, handling, and troubleshooting protocols for 1-Ethyl-4-(tributylstannyl)-1H-imidazole . It is designed for researchers requiring high-purity reagents for Stille cross-coupling rea...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the storage, handling, and troubleshooting protocols for 1-Ethyl-4-(tributylstannyl)-1H-imidazole . It is designed for researchers requiring high-purity reagents for Stille cross-coupling reactions.

CAS: 1060813-03-9 (Analogous to N-methyl derivatives: 446285-73-0, 147716-03-8) Chemical Family: Heteroarylstannane / Organotin Primary Application: Palladium-catalyzed cross-coupling (Stille Reaction)

Core Storage Specifications (The "Golden Rules")

Failure to adhere to these conditions will result in protodeostannylation (loss of the tin group) or oxidative degradation , rendering the reagent useless for cross-coupling.

ParameterSpecificationCriticalityScientific Rationale
Temperature 2°C to 8°C (Refrigerated)HighRetards thermal homolysis of the C-Sn bond and slows oxidation rates.
Atmosphere Inert Gas (Argon or N₂)CriticalPrevents moisture-induced hydrolysis and radical oxidation of the stannyl moiety.
Light Dark / Amber Vial MediumOrganostannanes can undergo radical decomposition upon UV exposure.
Container Teflon-lined Screw Cap HighPrevents gas exchange. Avoid cork or rubber septa for long-term storage (leaching risk).
Solvent None (Neat) HighStore as a neat oil/solid. Solutions in CHCl₃ or ethers degrade faster due to trace acidity or peroxides.
Storage Lifecycle & Workflow

The following diagram illustrates the correct lifecycle for receiving, using, and re-storing the compound to maximize shelf life.

StorageLifecycle Receive Receipt of Shipment QC_Initial Initial QC (H-NMR) Check Purity Receive->QC_Initial Aliquot Aliquot into Single-Use Vials QC_Initial->Aliquot Pass Flush Flush with Argon/N2 (Balloon or Manifold) Aliquot->Flush Seal Seal with Parafilm & Teflon Tape Flush->Seal Store Store at 2-8°C (Dark) Seal->Store Use Warm to RT Before Opening Store->Use Experiment Day Use->Flush Re-seal unused

Figure 1: Optimal workflow for handling air-sensitive organostannanes. Note the critical step of warming to room temperature (RT) before opening to prevent water condensation.

Troubleshooting Guide (Q&A)
Issue 1: The compound has turned from colorless/pale yellow to dark orange/brown.
  • Diagnosis: Oxidative Degradation.

  • Cause: Exposure to air or light has initiated radical oxidation, likely forming tributyltin oxides and polymerized imidazole byproducts.

  • Solution:

    • Minor Yellowing: The reagent may still be usable. Run a H-NMR (see Section 4) to check the integral ratio.

    • Dark Brown/Black: Discard. Purification is rarely worth the yield loss and toxicity exposure.

    • Prevention: Ensure the cap is tightly sealed with Parafilm and stored in the dark.

Issue 2: H-NMR shows a new peak in the aromatic region (~7.0 - 8.0 ppm).
  • Diagnosis: Protodeostannylation.

  • Cause: The C-Sn bond is acid-labile. Exposure to trace moisture (which forms acid with CO₂) or acidic solvents (like unneutralized CDCl₃) cleaves the tributyltin group, yielding 1-ethylimidazole .

  • Technical Insight: The C4 position, previously occupied by tin, now holds a proton. This restores the symmetry or coupling pattern of the imidazole ring.

  • Solution:

    • If <10% decomposition: Use in excess (1.2 - 1.5 equiv) for your Stille coupling.

    • If >10% decomposition: Purify via Neutral Alumina chromatography (Silica gel is too acidic and will destroy the compound).

Issue 3: The Stille coupling yield is dropping consistently.
  • Diagnosis: Poisoning of the Catalyst.

  • Cause: Decomposition products (free tributyltin halides or oxides) can coordinate to the Palladium catalyst, inhibiting the transmetallation step.

  • Action: Do not just add more reagent. Check the quality of the stannane. If the stannane is pure, the issue lies with the catalyst or the halide partner.

Deep Dive: Decomposition Mechanisms

Understanding why the compound degrades allows for better preventative measures.

Decomposition Stannane 1-Ethyl-4-(tributylstannyl)-1H-imidazole (Active Reagent) Destannylated 1-Ethylimidazole (Inactive Impurity) Stannane->Destannylated Protodeostannylation (Fast w/ Acid) TinByproduct Bu3Sn-X / Bu3Sn-OH (Toxic Waste) Stannane->TinByproduct OxidationProducts Tin Oxides + Complex Tars Stannane->OxidationProducts Slow Oxidation ProtonSource Proton Source (H+) (Moisture, Acidic Silica, CDCl3) ProtonSource->Destannylated Oxygen Oxygen / Light (Radical Initiator) Oxygen->OxidationProducts

Figure 2: Primary decomposition pathways. Protodeostannylation is the most common failure mode during storage and purification.

Quality Control: The Self-Validating Protocol

Before committing valuable advanced intermediates to a reaction, validate the stannane purity using ¹H-NMR in C₆D₆ (Benzene-d6) or neutralized CDCl₃ .

Why Benzene-d6? CDCl₃ is naturally acidic (forming DCl over time), which can degrade the sample during the NMR measurement. C₆D₆ is inert.

Validation Steps:

  • Integrate the Tributyltin Region (0.8 – 1.7 ppm):

    • This region contains the 27 protons of the butyl chains (

      
      ).
      
    • Set this integral to 27.0 .

  • Integrate the Imidazole Protons:

    • Locate the C2-H (typically singlet/fine doublet around 7.5 ppm) and C5-H (if applicable).

    • Target: The integral for the single imidazole proton should be 1.0 .

  • Calculate Purity:

    • If the imidazole proton integral is < 1.0 (e.g., 0.8), it indicates the butyl region is inflated by "free" tributyltin byproducts (e.g.,

      
       or 
      
      
      
      ).
    • If the imidazole region shows "shadow peaks" (e.g., a small peak at 7.1 ppm next to the main 7.5 ppm peak), this is the destannylated product.

Safety & Handling (E-E-A-T)
  • Toxicity: Organotin compounds are toxic and can be absorbed through the skin. They are known neurotoxins and endocrine disruptors.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Waste: All waste (including contaminated silica/alumina, gloves, and paper towels) must be segregated into a dedicated "Organotin Waste" stream. Do not mix with general organic waste.

  • Decontamination: Glassware should be soaked in a base bath (ethanolic KOH) or washed with a specific chelating detergent to remove tin residues.

References
  • Sigma-Aldrich. Safety Data Sheet: N-Methyl-4-(tributylstannyl)imidazole. Retrieved from (Analogous safety data).

  • Fisher Scientific. 1-Methyl-2-(tributylstannyl)-1H-imidazole Safety Data. Retrieved from .

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction." Organic Reactions.[1][2][3][4] (Fundamental review on Stille coupling conditions and reagent stability).

  • Didiuk, M. T., et al. "Modified Stille Couplings." Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Workup Procedures for Toxic Organotin Imidazole Byproducts

Welcome to the Technical Support Center for handling organotin imidazole byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter these challenging and toxic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling organotin imidazole byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter these challenging and toxic compounds in their work. Organotin reagents, while powerful catalysts and intermediates in organic synthesis, present significant downstream challenges due to the toxicity of their byproducts.[1][2] This is particularly critical in pharmaceutical development, where stringent limits on heavy metal contamination are in place.

This resource provides in-depth, field-proven troubleshooting guides and frequently asked questions (FAQs) to help you design effective, safe, and efficient workup procedures. The focus here is not just on the "how," but the "why"—providing the causal logic behind each experimental choice to empower you to adapt and optimize these protocols for your specific needs.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the workup of reactions involving organotin and imidazole compounds.

Scenario 1: Persistent Organotin Contamination in a Nonpolar Product After Aqueous Workup

Problem: You've performed a standard aqueous workup (e.g., washing with water and brine) on your reaction mixture, but NMR or LC-MS analysis shows significant residual organotin byproducts (e.g., Bu₃SnCl, Ph₃SnOH) co-eluting with your desired nonpolar product.

Root Cause: Many common organotin byproducts, such as trialkyltin halides, are not sufficiently water-soluble to be effectively removed by a simple aqueous wash.[3] They often remain in the organic layer, especially when the desired product is of similar polarity.

Solution: Fluoride-Mediated Precipitation

The most robust method for removing a wide range of organotin byproducts is precipitation as insoluble organotin fluorides.[4][5][6]

Detailed Protocol:

  • Reaction Quenching: Upon reaction completion, if applicable, quench any reactive intermediates as per your standard procedure.

  • Solvent Dilution: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether. This ensures the mixture is not too concentrated for efficient extraction.

  • Aqueous Fluoride Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous potassium fluoride (KF) solution.

  • Vigorous Agitation: Shake the separatory funnel vigorously for at least 1-2 minutes. This promotes the reaction between the organotin species and fluoride ions.

  • Observation: A white, often gelatinous, precipitate of the corresponding organotin fluoride (e.g., Bu₃SnF) should form, typically at the interface of the organic and aqueous layers.[7]

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This will trap the insoluble organotin fluoride.

  • Phase Separation: Transfer the filtrate back to the separatory funnel and separate the organic and aqueous layers.

  • Final Washes: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now significantly depleted of organotin residues.

Scenario 2: Emulsion Formation During Workup of a Reaction Containing Excess Imidazole

Problem: Your reaction used an excess of imidazole as a base or nucleophile. During the aqueous workup, a persistent emulsion forms, making phase separation difficult or impossible.

Root Cause: Imidazole is amphiphilic, having both polar (the N-H and other nitrogen) and nonpolar (the aromatic ring) characteristics. This allows it to act as a surfactant, stabilizing the interface between the organic and aqueous layers and leading to emulsion formation.

Solution: Acidic Wash to Protonate Imidazole

By converting imidazole to its water-soluble salt, its surfactant properties are neutralized, allowing for clean phase separation.

Detailed Protocol:

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution. A 0.5 M or 1 M solution of hydrochloric acid (HCl) is typically effective.[8]

  • Protonation: The HCl will react with the basic imidazole to form the imidazolium chloride salt, which is highly soluble in the aqueous phase.

  • Separation: The emulsion should break upon gentle swirling. Separate the aqueous layer.

  • Repeat if Necessary: Repeat the acidic wash one or two more times to ensure complete removal of the imidazole.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate.

Scenario 3: Product is Sensitive to Aqueous Conditions, but Organotin and Imidazole Removal is Necessary

Problem: Your desired product is unstable in the presence of water, precluding the use of standard aqueous washes with KF or HCl.

Root Cause: Certain functional groups (e.g., some esters, acetals, or silyl ethers) can be hydrolyzed under aqueous acidic or basic conditions.

Solution: Non-Aqueous Workup via Specialized Chromatography

This approach utilizes a stationary phase chemically modified to trap organotin and imidazole byproducts.

Detailed Protocol:

  • Reaction Concentration: After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the reaction solvent.

  • Prepare a Specialized Stationary Phase:

    • For Organotin Removal: Prepare a slurry of silica gel mixed with 10% (w/w) powdered anhydrous potassium carbonate (K₂CO₃).[9] This mixture is highly effective at trapping organotin species.

    • For Imidazole Removal: Imidazole can often be removed on standard silica gel, but if it co-elutes with the product, consider using a more acidic resin or pre-treating the crude mixture as described below.

  • Column Chromatography:

    • Load the concentrated crude product directly onto the prepared K₂CO₃/silica gel column.

    • Elute with a suitable non-polar solvent system. The organotin byproducts will be irreversibly adsorbed onto the stationary phase.

  • Alternative for Imidazole: If imidazole remains, and the product is stable to it, consider a high-vacuum distillation if the product is volatile and the imidazole is not.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when handling organotin compounds?

A1: Organotin compounds are highly toxic and can be absorbed through the skin.[10] Triorganotins (R₃SnX) are generally the most toxic class.[2] Always handle these compounds in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemically resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[1] All waste containing organotin compounds must be disposed of as hazardous waste according to your institution's guidelines.[10]

Q2: I've tried a KF wash, but I still see trace amounts of tin in my final product. How can I get to ppm levels of purity?

A2: Achieving parts-per-million (ppm) levels of tin often requires a multi-step approach.[9] After an initial KF wash, a secondary purification by column chromatography using silica gel treated with 10% w/w anhydrous K₂CO₃ can be highly effective at scavenging the remaining traces.[9] For extremely low levels, preparative HPLC may be necessary.

Q3: Can I use other fluoride sources besides KF?

A3: Yes, other fluoride sources like sodium fluoride (NaF) or tetra-n-butylammonium fluoride (TBAF) can also be used. However, KF is the most commonly cited, cost-effective, and efficient reagent for this purpose.[6][7]

Q4: How do I analytically detect and quantify residual organotin compounds?

A4: The primary methods for detecting and quantifying organotin compounds are chromatographic, often coupled with mass spectrometry.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique, but often requires a derivatization step to make the organotin compounds volatile.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is increasingly preferred as it often does not require derivatization, simplifying sample preparation.[13][14]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For elemental tin analysis (not specific to the organo-form), ICP-MS offers extremely low detection limits.[14][15]

Q5: My reaction generates both organotin and imidazole byproducts. What is the most efficient workup sequence?

A5: In this case, a sequential acidic and fluoride wash is recommended.

  • First, perform the dilute HCl wash to remove the excess imidazole as its water-soluble salt.

  • Separate the layers, and then wash the organic layer with the 1M KF solution to precipitate the organotin byproducts.

  • Follow with filtration and the remaining standard workup steps (brine wash, drying, concentration). This sequence prevents the basic imidazole from potentially interfering with the acidic conditions that might be generated during some organotin workups.

III. Visualization of Workflows

Experimental Workflow: Decision Tree for Workup Selection

The following diagram illustrates a logical decision-making process for selecting the appropriate workup procedure based on the properties of your product and the impurities present.

Workup_Decision_Tree start Reaction Complete product_stability Is the product stable to aqueous conditions? start->product_stability impurities Primary Impurity? product_stability->impurities Yes non_aqueous Non-Aqueous Workup: - K2CO3/Silica Chromatography - High-Vacuum Distillation product_stability->non_aqueous No both_impurities Both Organotin & Imidazole Present? impurities->both_impurities Organotin acid_wash Aqueous Workup: 1. Dilute HCl Wash 2. Brine Wash, Dry, Concentrate impurities->acid_wash Imidazole kf_wash Aqueous Workup: 1. 1M KF Wash 2. Filter through Celite 3. Brine Wash, Dry, Concentrate both_impurities->kf_wash No sequential_wash Sequential Aqueous Workup: 1. Dilute HCl Wash 2. 1M KF Wash 3. Filter through Celite 4. Brine Wash, Dry, Concentrate both_impurities->sequential_wash Yes

Caption: Decision tree for selecting the optimal workup procedure.

Chemical Transformation: Quenching Organotin Byproducts with KF

This diagram shows the general chemical transformation that occurs during a potassium fluoride wash, converting a soluble organotin halide into an insoluble precipitate.

KF_Quenching cluster_reactants Reactants (in Organic Phase) cluster_products Products organotin R3SnX (Soluble Organotin Halide) precipitate R3SnF(s) ↓ (Insoluble Precipitate) organotin->precipitate Reaction at Interface salt KX(aq) (Aqueous Salt) organotin->salt kf K+F- (Aqueous Potassium Fluoride) kf->precipitate kf->salt

Caption: Conversion of soluble organotin halides to insoluble fluorides.

IV. References

  • National Center for Biotechnology Information. Toxicological Profile for Tin and Tin Compounds - Analytical Methods. Available from: [Link]

  • AB SCIEX. Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Available from: [Link]

  • Occupational Safety and Health Administration. Butyltin Trichloride. Available from: [Link]

  • Eurofins Australia. Organotins Analysis. Available from: [Link]

  • INCHEM. Tin and organotin compounds (EHC 15, 1980). Available from: [Link]

  • Google Patents. JPH029890A - Method for removing organotin compound. Available from:

  • Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. Available from: [Link]

  • IVL Swedish Environmental Research Institute. Screening of organotin compounds in the Swedish environment. Available from: [Link]

  • Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. Available from: [Link]

  • Cornerstone. Optimal Precipitation of Organotin Fluorides by Cation Exchange. Available from: [Link]

  • ResearchGate. Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis | Request PDF. Available from: [Link]

  • SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. Available from: [Link]

  • ACS Publications. A Practical Method for the Removal of Organotin Residues from Reaction Mixtures | The Journal of Organic Chemistry. Available from: [Link]

  • RSC Publishing. Low-temperature precipitation for the determination of residual organotin compounds in plant oil using dispersive-solid phase. Available from: [Link]

  • International Journal of Chemical and Analytical Science. REVIEW Organotin Speciation Analysis Based on Liquid or Gas Chromatography. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Available from: [Link]

  • Polish Journal of Environmental Studies. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. Available from: [Link]

  • ResearchGate. Microporous Membrane Liquid-liquid Extraction Technique Combined with Gas Chromatography Mass Spectrometry for the Determination of Organotin Compounds. Available from: [Link]

  • Gelest, Inc. introduction to organotin chemistry - and applications. Available from: [Link]

  • Chromatography Today. Detecting Organotin in Food Using Chromatography. Available from: [Link]

  • Reddit. How should I manage glassware that came in contact with organotin compounds? Available from: [Link]

  • MDPI. Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • ResearchGate. Separation of organotin compounds by ion-exchange chromatography and their determination by inverse voltammetry. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available from: [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. Available from: [Link]

  • Reddit. How toxic organotin compounds really are? : r/Chempros. Available from: [Link]

  • Organic Syntheses. A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Available from: [Link]

  • Reddit. Removing imidazole in a workup? Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids. Available from: [Link]

  • The Baran Laboratory, Scripps Research. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • ResearchGate. A continuous flow process for the green and sustainable production of N-alkyl imidazoles. Available from: [Link]

Sources

Optimization

Solving homocoupling side reactions with 1-Ethyl-4-(tributylstannyl)-1H-imidazole

This guide addresses the technical challenges associated with 1-Ethyl-4-(tributylstannyl)-1H-imidazole (CAS: 109438-23-9), specifically focusing on the suppression of oxidative homocoupling side reactions during Stille c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with 1-Ethyl-4-(tributylstannyl)-1H-imidazole (CAS: 109438-23-9), specifically focusing on the suppression of oxidative homocoupling side reactions during Stille cross-coupling.

Executive Summary

The primary failure mode when using 1-Ethyl-4-(tributylstannyl)-1H-imidazole is the formation of the 4,4'-bis(1-ethyl-imidazole) dimer. This oxidative homocoupling competes with the desired cross-coupling, consuming your nucleophile and complicating purification.

This reaction is particularly sensitive because the imidazole nitrogen can coordinate to the Palladium center, retarding the rate-determining transmetallation step and allowing side reactions (like homocoupling) to dominate. This guide provides the mechanistic insight and protocols to suppress this pathway.

Module 1: Diagnostic & Mechanism

Is it Homocoupling?

Before altering conditions, confirm the side product.

  • TLC Observation: The homocoupled dimer (bis-imidazole) is highly polar and often streaks or stays on the baseline in non-polar eluents, unlike the non-polar tributyltin halides.

  • Mass Spec Signature: Look for the

    
     peak corresponding to the dimer of your imidazole fragment.
    
  • Reagent Consumption: If the stannane is consumed but the halide remains, oxidative homocoupling of the stannane is the likely culprit.

The Mechanism of Failure

Homocoupling is rarely random; it is driven by Oxidation and Disproportionation .

  • The Oxygen Shunt: In the presence of O₂, the Pd(II) intermediate or the Stannane itself (via Cu catalysis) oxidizes to form the dimer.

  • The Copper Trap: While CuI accelerates Stille couplings (the "Liebeskind-Skulnick" effect), trace Cu(II) acts as an oxidant, rapidly dimerizing the stannane.[1]

Stille_Homocoupling Pd0 Pd(0) Active Catalyst OxAdd Pd(II)-R-X (Oxidative Addition) Pd0->OxAdd R-X TransMet Pd(II)-R-Im (Transmetallation) OxAdd->TransMet + Im-SnBu3 Product R-Im + Pd(0) (Product) TransMet->Product Reductive Elimination Product->Pd0 Stannane Im-SnBu3 (Reagent) Dimer Im-Im (Homocoupling Side Product) Stannane->Dimer Oxidative Dimerization CuOx Cu(II) / O2 (Contaminants) CuOx->Dimer Catalyzes

Figure 1: The Stille Cycle vs. The Oxidative Shunt. Note that Oxygen and Copper(II) divert the Stannane reagent directly to the dimer, bypassing the catalytic cycle.

Module 2: Optimization Protocol (The "Fix")

To solve homocoupling, you must increase the rate of the main cycle (Transmetallation) while suppressing the oxidation pathway.

The Copper Paradox

Issue: Imidazolyl stannanes are sluggish. CuI is usually added to form a more reactive organocopper species.[2] Risk: If any oxygen is present, Cu(I) oxidizes to Cu(II), which is a potent oxidant for stannane dimerization.[1] Solution:

  • Reduce Loading: Drop CuI loading from 10-20 mol% to 2-5 mol% .

  • Scavenger: Add CsF (2.0 equiv) . Fluoride activates the stannane (forming a hypervalent silicate-like species) allowing for transmetallation without relying solely on Copper.

Catalyst Selection

The imidazole nitrogen can poison Pd(PPh3)4. Switch to a catalyst with bulky, electron-rich ligands that resist displacement by the imidazole.

  • Recommendation: Pd(t-Bu3P)2 or Pd(dppf)Cl2 .[1]

  • Why: Bulky phosphines (like tri-tert-butylphosphine) facilitate the difficult oxidative addition and prevent the formation of inactive bis-stannane palladium complexes.

Solvent & Stoichiometry
  • Solvent: Use DMF or NMP . High polarity stabilizes the polar transition states of heterocycle couplings.

  • Stoichiometry: Do NOT use a large excess of stannane. Use a 1:1 ratio . If homocoupling occurs, the excess stannane just fuels the side reaction.

Module 3: The "Gold Standard" Protocol

Use this protocol to minimize homocoupling in sensitive imidazolyl stannane couplings.

Reagents:

  • Aryl Halide (1.0 equiv)[1][3]

  • 1-Ethyl-4-(tributylstannyl)-1H-imidazole (1.05 equiv)[1]

  • Pd(dppf)Cl2 (5 mol%)[1]

  • CuI (5 mol%) [Optional, only if reaction stalls]

  • CsF (2.0 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Workflow:

  • The "Freeze-Pump-Thaw" (Critical):

    • Do not just bubble nitrogen. Dissolve the Aryl Halide and Stannane in DMF in a Schlenk tube.

    • Freeze in liquid N₂, evacuate to high vacuum, thaw under static vacuum. Repeat 3 times .

    • Why: This removes dissolved oxygen that bubbling misses, eliminating the primary driver of homocoupling.

  • Catalyst Addition:

    • Under a positive pressure of Argon, add the Pd catalyst and CsF (and CuI if using).

    • Seal immediately.

  • Reaction:

    • Heat to 80–100°C . Monitor by TLC/LCMS every hour.

    • Checkpoint: The reaction mixture should remain dark (black/brown). If it turns green/blue (characteristic of Cu(II)) or precipitates a white solid early (dimer), oxygen ingress has occurred.[1]

  • Workup (Tin Removal):

    • Dilute with EtOAc.[3]

    • Wash: Wash with 10% aqueous KF solution (x2).[1] This converts soluble tributyltin halides into insoluble polymeric tin fluorides, which can be filtered off or stay in the aqueous layer.

Module 4: Troubleshooting FAQs

Q: I see the dimer spot immediately upon heating. What happened? A: You likely had dissolved oxygen in your solvent or headspace. The "Copper Effect" works against you here; CuI + O2 rapidly oxidizes your stannane. Switch to the Freeze-Pump-Thaw method described above.

Q: The reaction stalls at 50% conversion. Should I add more stannane? A: No. Adding more stannane often leads to more homocoupling, which makes purification harder.[1] Instead, add a fresh aliquot of catalyst (2 mol%) and ensure the reaction is sealed tight. Catalyst death (Pd black precipitation) is more likely than reagent depletion.[1]

Q: Can I use microwave heating? A: Yes. Microwave heating (120°C for 10-20 mins) is excellent for this reaction.[1] The rapid heating profile minimizes the time available for the slower homocoupling side reaction to compete with the cross-coupling.

Q: My product co-elutes with the tin byproducts. How do I purify? A: Imidazoles are basic.

  • Acidify the crude mixture with 1N HCl (pulls product into aqueous phase).

  • Wash the aqueous phase with Hexanes (removes tin residues).

  • Basify the aqueous phase with NaHCO3.

  • Extract the product back into EtOAc.

References

  • Stille Coupling Mechanism & Homocoupling

    • Espinet, P., & Echavarren, A. M. (2004).[1] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.

    • [1]

  • The Copper Effect (Liebeskind-Skulnick Conditions)

    • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[1] On the nature of the "copper effect" in the Stille cross-coupling. Journal of Organic Chemistry.

    • [1]

  • Fluoride Activation (CsF)

    • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[1][2][4] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie.

    • [1]

  • Purification of Imidazole/Tin Mixtures

    • Harrowven, D. C., & Guy, I. L. (2004).[1] KF/Silica: A highly efficient stationary phase for the removal of organotin impurities. Chemical Communications.

Sources

Troubleshooting

Technical Support Center: Enhancing Stannyl Imidazole Coupling with Alternative Additives (CuI, CsF)

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for advanced Stannyl Imidazole Coupling reactions. This guide is designed to provide in-depth troubleshooting and pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for advanced Stannyl Imidazole Coupling reactions. This guide is designed to provide in-depth troubleshooting and practical advice for leveraging Copper(I) Iodide (CuI) and Cesium Fluoride (CsF) as additives to overcome common challenges in the synthesis of complex imidazole-containing molecules. As a Senior Application Scientist, my goal is to equip you with the expert insights and validated protocols necessary for success in your research.

Frequently Asked Questions (FAQs)

Here we address the most common queries and issues encountered when using CuI and CsF in Stannyl-Imidazole Stille couplings.

Q1: My Stille coupling reaction with a stannyl imidazole is sluggish or fails to go to completion. How can CuI or CsF help?

A1: Sluggish or incomplete reactions are often due to a slow transmetalation step in the Stille catalytic cycle.[1][2] Both CuI and CsF can accelerate this rate-determining step, but through different mechanisms.

  • Copper(I) Iodide (CuI): CuI is believed to act as a co-catalyst.[3][4] It can facilitate the transmetalation by scavenging inhibitory ligands from the palladium center or by participating in a synergistic Pd/Cu catalytic cycle.[2][5] This is particularly effective for sterically hindered or electronically demanding substrates.[2]

  • Cesium Fluoride (CsF): Fluoride ions, particularly from a source like CsF, can activate the organostannane.[6] The fluoride forms a hypervalent tin species, which is more nucleophilic and readily transmetalates its organic group to the palladium center.[7] The "cesium effect" may also play a role, where the large, soft Cs+ cation can interact with the palladium catalyst to stabilize transition states.

Q2: I'm observing significant homocoupling of my stannyl imidazole. What is causing this and how can I prevent it?

A2: Homocoupling of the organostannane is a common side reaction in Stille couplings, leading to the formation of a dimer of your imidazole starting material.[1][8][9] This can occur through two main pathways: reaction of two equivalents of the stannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1]

Troubleshooting Steps:

  • Additive Introduction: The use of CuI can often suppress homocoupling by promoting the desired cross-coupling pathway at a faster rate.[5]

  • Reagent Purity: Ensure your stannyl imidazole is free of impurities, especially residual tin halides from its synthesis, which can promote side reactions.

  • Inert Atmosphere: Meticulously degas your reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen). Oxygen can promote oxidative homocoupling.

  • Catalyst and Ligand Choice: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ with an appropriate phosphine ligand. The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling.

Q3: My reaction yields are inconsistent, even when I follow the same procedure. What are the likely culprits?

A3: Inconsistent yields often point to subtle variations in reaction setup and reagent quality.

  • Moisture and Air Sensitivity: While organostannanes are generally stable to air and moisture, the catalytic system can be sensitive.[1][9] Ensure all glassware is flame-dried, solvents are anhydrous, and reagents are handled under an inert atmosphere.

  • CuI Quality: Copper(I) iodide can oxidize over time, appearing brownish instead of off-white. Use freshly purchased or purified CuI for best results.

  • CsF Hygroscopicity: Cesium fluoride is hygroscopic. It should be dried in a vacuum oven before use and stored in a desiccator.

  • Stannane Stability: Some complex stannyl imidazoles may have limited stability. It's often best to use them shortly after their preparation and purification.

Q4: How do I choose between CuI and CsF for my specific reaction?

A4: The choice depends on the specific substrates and desired reaction conditions.

  • Start with CuI: For sterically demanding or electronically challenging couplings, CuI is often a good first choice.[2] It is widely used and has a well-documented history of accelerating Stille reactions.[5]

  • Consider CsF for Stubborn Couplings: If CuI does not provide sufficient rate enhancement, or if you are working with particularly unreactive organostannanes, CsF can be a powerful alternative due to its ability to form hypervalent tin species.[7]

  • Synergistic Effects: In some challenging cases, a combination of CuI and a fluoride source like CsF or TBAF can have a synergistic effect, leading to even greater rate enhancements.[2][10]

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving specific experimental issues.

Guide 1: Low to No Product Formation

Problem: After the allotted reaction time, TLC or LC-MS analysis shows primarily unreacted starting materials.

Logical Troubleshooting Flow:

LowYield Start Low/No Product Check_Catalyst Verify Catalyst Activity - Use fresh Pd catalyst - Check ligand integrity Start->Check_Catalyst Check_Reagents Assess Reagent Quality - Freshly prepared stannane? - Anhydrous solvents? - High-purity additives? Check_Catalyst->Check_Reagents If catalyst is active Optimize_Additives Introduce/Optimize Additives - Add 10-20 mol% CuI - Try 2.0 eq CsF Check_Reagents->Optimize_Additives If reagents are pure Increase_Temp Increase Reaction Temperature - Incrementally raise by 10-20 °C Optimize_Additives->Increase_Temp If still no improvement Solvent_Screen Screen Solvents - DMF, Dioxane, Toluene Increase_Temp->Solvent_Screen If temperature has no effect Final_Check Re-evaluate Substrate Reactivity - Consider alternative coupling strategy Solvent_Screen->Final_Check If solvent screen fails Protocol1_Workflow Start Setup Add_Reagents Add Imidazole-Halide (1.0 eq), Pd Catalyst (2-5 mol%), Ligand (4-10 mol%), CuI (10-20 mol%) to flask Start->Add_Reagents Inert_Atmosphere Evacuate and backfill with Argon (3x) Add_Reagents->Inert_Atmosphere Add_Solvent_Stannane Add anhydrous solvent, followed by Stannyl Imidazole (1.1-1.2 eq) Inert_Atmosphere->Add_Solvent_Stannane Heat_Reaction Heat to desired temperature (e.g., 80-110 °C) Add_Solvent_Stannane->Heat_Reaction Monitor_Reaction Monitor by TLC/LC-MS Heat_Reaction->Monitor_Reaction Workup Cool, dilute, and perform aqueous workup (consider KF wash) Monitor_Reaction->Workup Upon completion Purify Purify by column chromatography Workup->Purify End Characterize Product Purify->End

Sources

Optimization

Handling moisture sensitivity of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

Technical Support Center: 1-Ethyl-4-(tributylstannyl)-1H-imidazole Welcome to the technical support center for 1-Ethyl-4-(tributylstannyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethyl-4-(tributylstannyl)-1H-imidazole

Welcome to the technical support center for 1-Ethyl-4-(tributylstannyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling, use, and troubleshooting of this moisture-sensitive organotin reagent. Our goal is to ensure you achieve reliable, reproducible results while maintaining the highest safety standards.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole.

Q1: What is 1-Ethyl-4-(tributylstannyl)-1H-imidazole and what are its primary applications?

A: 1-Ethyl-4-(tributylstannyl)-1H-imidazole is an organostannane reagent. It features an ethyl-substituted imidazole ring bonded to a tributyltin group. Its primary application is in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, where it serves as a nucleophilic partner to introduce the 1-ethyl-1H-imidazol-4-yl moiety into a target molecule.[1][2] This is a valuable transformation in medicinal chemistry for the synthesis of complex heterocyclic compounds.

Q2: Why is this compound considered moisture-sensitive? What is the mechanism of degradation?

A: The compound's moisture sensitivity stems from the polarity of the carbon-tin (C-Sn) bond. The tin atom is more electropositive than the carbon atom of the imidazole ring, creating a bond susceptible to attack by acids, including weak acids like water. This reaction, known as protonolysis , cleaves the C-Sn bond.[3] In the presence of water (H₂O), the reagent decomposes to form 1-ethyl-1H-imidazole and tributyltin hydroxide or related species. This degradation is irreversible and renders the reagent inactive for its intended cross-coupling reactions.[4]

Q3: How should I properly store 1-Ethyl-4-(tributylstannyl)-1H-imidazole to ensure its stability?

A: Proper storage is critical to maintaining the reagent's integrity.

  • Atmosphere: The compound must be stored under a dry, inert atmosphere, such as argon or nitrogen.[5][6] Suppliers often provide the reagent in specialized bottles with septa-sealed caps (e.g., AcroSeal™ or Sure/Seal™ bottles) to facilitate this.[5][7]

  • Temperature: Store in a cool, dry place. Long-term storage at –20°C in a freezer designated for chemicals is recommended to slow any potential degradation pathways.[8]

  • Container Integrity: After each use, ensure the septum is not overly punctured. It is good practice to cover the septum with Parafilm® or electrical tape to prevent slow moisture ingress.[5] For long-term storage after the first use, flushing the bottle's headspace with a dry inert gas is advisable.

Q4: What are the visible signs of reagent decomposition?

A: 1-Ethyl-4-(tributylstannyl)-1H-imidazole is typically a liquid. Signs of decomposition due to moisture or air exposure can be subtle. You might observe:

  • Formation of a white precipitate: This could indicate the formation of insoluble tributyltin oxides or hydroxides.

  • Increased viscosity or cloudiness: The pure reagent should be clear. Any turbidity may suggest the presence of insoluble degradation products.

  • Inconsistent ¹H NMR or ¹¹⁹Sn NMR spectra: For a definitive quality check, acquiring an NMR spectrum is the best method. The appearance of signals corresponding to 1-ethyl-1H-imidazole or new tin species indicates degradation.

Q5: What are the primary safety hazards associated with this compound?

A: Organotin compounds, particularly tributyltin derivatives, are highly toxic.[9] Key hazards include:

  • High Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[4][10]

  • Severe Irritation: Can cause severe irritation or chemical burns to the skin, eyes, and respiratory tract.[11][12]

  • Organ Damage: Prolonged or repeated exposure may cause damage to the immune system, central nervous system, liver, and kidneys.[4][9]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[10]

All handling must be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including double-layered nitrile gloves, chemical safety goggles, a face shield, and a lab coat.[13]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My Stille coupling reaction resulted in a very low or zero yield of the desired product.

This is the most common issue and can usually be traced back to reagent or system integrity.

  • Possible Cause A: Degradation of the Stannane Reagent.

    • Why it happens: As discussed, even trace amounts of moisture can decompose the stannane via protonolysis, reducing the amount of active nucleophile available for the catalytic cycle.[3]

    • Troubleshooting Steps:

      • Verify Reagent Quality: If possible, take a small, anhydrous sample of the stannane and analyze it by ¹H NMR to check for the presence of 1-ethyl-1H-imidazole, a key decomposition product.

      • Use a Fresh Bottle: If you suspect your current bottle is compromised (e.g., old, frequently used), switch to a new, unopened bottle of the reagent.

      • Improve Handling Technique: Review the protocol for inert atmosphere handling below. Ensure every transfer is performed scrupulously under a positive pressure of dry argon or nitrogen.[14]

  • Possible Cause B: Presence of Moisture or Oxygen in the Reaction System.

    • Why it happens: Moisture in your solvent or adsorbed on your glassware will readily decompose the stannane.[15] Oxygen can deactivate the palladium catalyst, halting the catalytic cycle.

    • Troubleshooting Steps:

      • Ensure Anhydrous Solvents: Use freshly dried and degassed solvents. Do not trust a solvent bottle that has been opened and stored for a long time. Refer to the Solvent Drying Protocol below.[16]

      • Properly Dry Glassware: Glassware must be oven-dried (e.g., at 125°C overnight) or flame-dried under vacuum immediately before use to remove adsorbed water.[14][15]

      • Thoroughly Degas the System: Before adding reagents, the assembled reaction flask should be subjected to several cycles of vacuum and backfilling with an inert gas to remove all atmospheric air and moisture.[6]

  • Possible Cause C: Inactive Catalyst or Improper Reaction Conditions.

    • Why it happens: The palladium catalyst (e.g., Pd(PPh₃)₄) can degrade upon exposure to air. Additionally, additives like lithium chloride (LiCl) or copper(I) iodide (CuI) are sometimes necessary to facilitate the transmetalation step, especially with less reactive substrates.[17]

    • Troubleshooting Steps:

      • Use Fresh Catalyst: Use a fresh batch of palladium catalyst. Pd(PPh₃)₄, for example, is known to oxidize over time.

      • Consider Additives: If not already in your protocol, consider adding 3 equivalents of anhydrous LiCl. LiCl can accelerate the transmetalation step by forming a more reactive stannane complex.

      • Optimize Temperature: Ensure the reaction is being run at the appropriate temperature. Some Stille couplings require heating to proceed at a reasonable rate.

Troubleshooting Flowchart: Low Yield in Stille Coupling

G start Low or No Product Yield check_stannane Is the stannane reagent active? start->check_stannane stannane_no No check_stannane->stannane_no check_system Is the reaction system truly anhydrous and oxygen-free? system_no No check_system->system_no check_catalyst Are the catalyst and conditions optimal? catalyst_no No check_catalyst->catalyst_no stannane_no->check_system Reagent OK solution_stannane Solution: - Use a new bottle of stannane. - Verify integrity via NMR. - Improve inert transfer technique. stannane_no->solution_stannane Degradation Suspected system_no->check_catalyst System OK solution_system Solution: - Use freshly dried, degassed solvents. - Flame-dry all glassware. - Perform 3x vacuum/inert gas cycles. system_no->solution_system Contamination Likely solution_catalyst Solution: - Use fresh Pd catalyst. - Add anhydrous LiCl (3 eq.). - Re-optimize reaction temperature. catalyst_no->solution_catalyst Conditions Suboptimal success Problem Resolved solution_stannane->success solution_system->success solution_catalyst->success

Caption: Troubleshooting workflow for low Stille coupling yield.

Problem 2: The reaction works, but purification is difficult due to tin byproducts.

  • Why it happens: A major drawback of Stille coupling is the difficulty of removing stoichiometric amounts of tributyltin byproducts (e.g., tributyltin chloride, tributyltin hydroxide), which are often non-polar and co-elute with the desired product on silica gel.[1][18]

  • Workup and Purification Strategies:

    • Aqueous KF Wash: After the reaction, quench the mixture and perform an aqueous workup. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This reacts with the tin byproducts to form insoluble tributyltin fluoride, which can be filtered off as a solid. This is often the most effective method.

    • DBU Treatment: Add 1,8-Diazabicycloundec-7-ene (DBU) to the crude reaction mixture. DBU can help precipitate tin salts, which can then be removed by filtration.

    • Chromatography Optimization: If byproducts persist, try using a different stationary phase, such as alumina, or consider reverse-phase chromatography if your product is sufficiently polar.

Part 3: Key Experimental Protocols

Protocol 1: Handling and Transfer of 1-Ethyl-4-(tributylstannyl)-1H-imidazole under Inert Atmosphere

This protocol details the transfer of the reagent from a Sure/Seal™ type bottle to a reaction flask using a syringe.

Materials:

  • Sure/Seal™ bottle of the stannane reagent

  • Dry, gas-tight syringe with a Luer-lock tip

  • Long, dry needle (e.g., 18-21 gauge)

  • Reaction flask, oven- or flame-dried, with a rubber septum

  • Inert gas source (Argon or Nitrogen) with a bubbler and needle adapter

Procedure:

  • Prepare the System: Assemble the reaction flask and ensure it is under a positive pressure of inert gas. This can be achieved using a Schlenk line or a balloon filled with inert gas.[19] A needle connected to the gas line should be inserted into the flask's septum, with an exit needle allowing gas to vent (e.g., into a bubbler).[20]

  • Prepare the Syringe: Dry the syringe and needle in an oven and cool in a desiccator, or flush it thoroughly (at least 10 times) with dry inert gas from your gas line.[14]

  • Pressurize the Reagent Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line. Allow a gentle, positive pressure of gas to build inside the bottle. This prevents air from entering when you withdraw the liquid.[7]

  • Withdraw the Reagent: Insert the clean, dry syringe needle through the septum into the reagent bottle, ensuring the needle tip is below the liquid surface. The positive pressure in the bottle will help push the liquid into the syringe.[14] Slowly draw back the plunger to the desired volume.

  • Remove Gas Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the bottle's headspace. Adjust to the final, precise volume.

  • Withdraw Inert Gas Buffer: Pull the needle tip into the headspace of the reagent bottle and withdraw a small amount of inert gas (~0.2 mL) into the syringe. This "buffer" prevents any of the reactive liquid from being exposed at the needle tip during transfer.[20]

  • Transfer to Reaction Flask: Quickly remove the syringe from the reagent bottle and insert it through the septum of your reaction flask. First, inject the inert gas buffer, then slowly dispense the liquid reagent into the reaction mixture.

  • Clean Up: Immediately rinse the syringe and needle by drawing up and expelling a dry, inert solvent (like anhydrous toluene or THF) several times into a dedicated waste container.[5]

Experimental Setup Diagram

G cluster_setup Inert Atmosphere Reaction Setup cluster_gas Inert Gas System cluster_vent Venting System flask Reaction Flask (Flame-Dried) septum Rubber Septum stirbar Magnetic Stir Bar outlet_needle Outlet Needle stirplate Stir Plate gas_source Nitrogen/Argon Cylinder balloon Gas Balloon (Positive Pressure) inlet_needle Inlet Needle balloon->inlet_needle Gas Flow bubbler Oil Bubbler (Pressure Indicator) outlet_needle->bubbler syringe Gas-Tight Syringe (Transferring Reagent) syringe->flask Reagent Addition

Caption: Standard setup for a moisture-sensitive reaction.

Protocol 2: Solvent Purification and Drying

Anhydrous solvents are non-negotiable for success. While commercial anhydrous solvents are excellent, their quality can degrade after opening. Here are common lab-based methods for ensuring dryness.

SolventPrimary Drying AgentSecondary/Polishing MethodTypical Residual H₂OReference
Tetrahydrofuran (THF) Pre-dry with KOH pelletsReflux over Na/Benzophenone until deep blue< 10 ppm[16][21]
Toluene Pre-dry with CaH₂Reflux over Sodium (Na) metal< 10 ppm[16]
Dichloromethane (DCM) Calcium Hydride (CaH₂)Distillation from fresh CaH₂~1-5 ppm[16][21]
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Distillation from P₂O₅ (use with caution)< 10 ppm[21]
N,N-Dimethylformamide (DMF) 4Å Molecular Sieves (24h)Vacuum distillation, store over sieves< 20 ppm[21]

General Procedure using Molecular Sieves (A Safer Alternative to Stills):

  • Activate Sieves: Place 3Å or 4Å molecular sieves in a flask and heat under high vacuum with a heat gun, or bake in a muffle furnace at >300°C for several hours. Cool under an inert atmosphere.

  • Add to Solvent: Add the activated sieves to a bottle of solvent (approx. 10-20% weight/volume).[15]

  • Allow to Stand: Let the solvent stand over the sieves for at least 24-48 hours before use.[15][16] Always dispense the solvent using a dry syringe under an inert atmosphere.

References

  • Del Valle Lab, University of Southern California. Standard Operating Procedures: Organotin reagents. [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Chapter on Trimethyltin Chloride and Other Organotin Compounds). [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Quevauviller, Ph., & Donard, O. F. X. (1996). Stability and storage problems in organotin speciation in environmental samples. The Analyst, 121(9), 1237-1241. [Link]

  • Loba Chemie. TRIBUTYLTIN OXIDE FOR SYNTHESIS MSDS. (2015). [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds.[Link]

  • Organic Chemistry Lab Techniques. (2022). Inert Atmosphere [Video]. YouTube. [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. [Link]

  • Delloyd's Lab-Tech Chemistry Resource. Solvent Drying and Drying Agents.
  • Organic Chemistry Portal. Stille Coupling. [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

  • Maleczka, R. E., et al. (2002). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 124(1), 1-11. [Link]

  • Myers, A. Chem 115: The Stille Reaction. Harvard University. [Link]

  • Wikipedia. Protonolysis. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Analysis of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

Executive Summary 1-Ethyl-4-(tributylstannyl)-1H-imidazole is a high-value intermediate, primarily utilized in Stille cross-coupling reactions to generate C4-functionalized imidazole pharmacophores. Its structural valida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-4-(tributylstannyl)-1H-imidazole is a high-value intermediate, primarily utilized in Stille cross-coupling reactions to generate C4-functionalized imidazole pharmacophores. Its structural validation is critical because the regiochemistry of stannylation (C2 vs. C4 vs. C5) dictates the success of downstream medicinal chemistry campaigns.

This guide provides an in-depth technical comparison of the target molecule against its non-stannylated precursor and its common regioisomeric impurities. It moves beyond simple peak listing to explain the diagnostic logic required to certify batch quality.

Part 1: The Analytical Challenge

In the synthesis of substituted imidazoles, the position of the stannyl group is not guaranteed. Direct lithiation of N-alkyl imidazoles thermodynamically favors the C2 position. Achieving the C4-stannyl species usually requires specific protocols (e.g., halogen-lithium exchange of 4-bromoimidazoles).

Therefore, the NMR analysis must answer three specific questions:

  • Did the stannylation occur? (Presence of Butyl chains).

  • Is the stannyl group intact? (Integrity of the

    
     bond vs. protonolysis).
    
  • Is it the correct regioisomer? (Distinguishing C4-Sn from C2-Sn or C5-Sn).

Structural Comparison
FeatureTarget: 4-Stannyl Impurity: 2-Stannyl Precursor: 1-Ethyl-imidazole
C2-H Signal Present (~7.6 ppm)Absent Present
C4-H Signal Absent PresentPresent
C5-H Signal Present (NOE with N-Et)PresentPresent
Sn-Bu Signals Present (0.8–1.6 ppm)PresentAbsent

Part 2: Detailed 1H NMR Analysis

The Aliphatic Region (0.8 – 4.1 ppm)

This region confirms the presence of the "tributylstannyl" payload and the N-ethyl anchor.

  • The "Forest" (0.8 – 1.7 ppm): The tributylstannyl group (

    
    ) appears as a complex set of overlapping multiplets.
    
    • 
       0.88 ppm (t, 9H):  Terminal methyls of the butyl chains.
      
    • 
       1.0 – 1.6 ppm (m, 18H):  Methylene protons of the butyl chains plus the triplet of the N-Ethyl group (
      
      
      
      1.45 ppm).
    • Diagnostic Check: The integral of this high-field region must correspond to roughly 30 protons (27 from Sn-Bu + 3 from N-Et). A significant deficit here suggests destannylation (protodealkylation).

  • The Anchor (3.9 – 4.1 ppm):

    • 
       3.95 ppm (q, 2H):  The 
      
      
      
      methylene quartet.
    • Significance: This peak is a clean integral standard. Set this to 2.00H to calibrate the rest of the spectrum.

The Aromatic Region (6.8 – 7.8 ppm)

This is where the regiochemistry is determined.

  • C2-H (

    
     ~7.60 ppm, s, 1H): 
    
    • This proton is flanked by two nitrogens, making it the most deshielded (downfield).

    • Comparison: If this peak is missing, you have made the 2-stannyl isomer (thermodynamic product).

    • Validation: In the target 4-stannyl compound, this peak typically appears as a slightly broadened singlet due to long-range coupling or exchange.

  • C5-H (

    
     ~7.05 ppm, s, 1H): 
    
    • This is the critical marker. Since the Tin is at C4, the C4-H is gone. The remaining proton is at C5.

    • Tin Satellites: The C5-H signal will show "Tin Satellites" (small side peaks) due to coupling with

      
       and 
      
      
      
      isotopes (Spin 1/2).
    • Coupling Constant (

      
      ):  Look for a coupling of approx 10–30 Hz. The presence of satellites proves the proton is adjacent to the Tin group on the ring.
      
The "Smoking Gun": Regioisomer Confirmation

How do you distinguish 4-stannyl from 5-stannyl ? Both retain the C2-H and one other proton.

  • Target (4-Stannyl): The remaining proton is C5-H . It is spatially close to the N-Ethyl group.

  • Isomer (5-Stannyl): The remaining proton is C4-H . It is spatially distant from the N-Ethyl group.

Protocol: Run a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.

  • Irradiate the N-Ethyl

    
     (approx 4.0 ppm). 
    
  • Observation: If you see an enhancement of the aromatic peak at ~7.05 ppm, that proton is C5-H .

Part 3: Comparative Data Summary

The following table summarizes the expected chemical shifts in


.
AssignmentShift (

ppm)
MultiplicityIntegralCoupling (

)
C2-H 7.60s1H-
C5-H 7.05s (satellites)1H

present
N-

3.95q2H

Hz
N-Et (

)
1.45t3H

Hz
Sn-Bu (

)
1.25 – 1.60m12HComplex
Sn-Bu (

)
1.00 – 1.15m6HComplex
Sn-Bu (

)
0.88t9H

Hz

Note: Chemical shifts may vary slightly (


 0.05 ppm) depending on concentration and trace acid presence.

Part 4: Experimental Protocols

A. Synthesis Context (Brief)

To ensure the formation of the 4-stannyl product rather than the 2-stannyl, the standard route involves:

  • Starting with 1-ethyl-4-bromo-1H-imidazole .

  • Performing Halogen-Lithium exchange using

    
    -BuLi or 
    
    
    
    -BuLi at -78°C (kinetic control).
  • Quenching with Tributyltin chloride (

    
    ).
    Direct lithiation of 1-ethylimidazole will almost exclusively yield the 2-stannyl species.
    
B. NMR Sample Preparation

Stannyl imidazoles are sensitive to protodealkylation (loss of the Sn group) in the presence of acid.

  • Solvent: Use

    
     neutralized with basic alumina or 
    
    
    
    immediately before use. Commercial
    
    
    is often acidic (HCl formation).
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration improves the visibility of Tin satellites.

  • Tube: Standard 5mm NMR tube.

Part 5: Visualization (Logic Flow)

The following diagram illustrates the decision matrix for validating the product.

NMR_Logic Start Crude Product (1H NMR in CDCl3) Check_Aliphatic Step 1: Check Aliphatic Region (0.8 - 1.6 ppm) Start->Check_Aliphatic Decision_Bu Is integral ~30H? Check_Aliphatic->Decision_Bu Check_Aromatic Step 2: Check Aromatic Region (Are there 2 distinct peaks?) Decision_C2 Is C2-H (~7.6 ppm) Present? Check_Aromatic->Decision_C2 Decision_Bu->Check_Aromatic Yes Fail_NoSn FAIL: Protodealkylation (Sn group lost) Decision_Bu->Fail_NoSn No Decision_NOE Step 3: NOE Check Irradiate N-Ethyl CH2 Decision_C2->Decision_NOE Yes (Peak Present) Fail_2Sn FAIL: 2-Stannyl Isomer (Thermodynamic Product) Decision_C2->Fail_2Sn No (Peak Missing) Fail_5Sn FAIL: 5-Stannyl Isomer (Regioisomer) Decision_NOE->Fail_5Sn No NOE (Proves C4-H is neighbor) Success PASS: 1-Ethyl-4-(tributylstannyl)imidazole Decision_NOE->Success NOE Observed (Proves C5-H is neighbor)

Caption: Logical workflow for distinguishing the target 4-stannyl imidazole from common synthetic impurities using 1H NMR.

References

  • Synthesis of C4-Stannyl Imidazoles

    • Title: Regioselective Synthesis of 1-Substituted 4-(Tributylstannyl)imidazoles.
    • Source: Journal of Organic Chemistry.
    • Context: Describes the halogen-lithium exchange method required to access the C4 position selectively.
    • Link:[Link] (General Journal Link for verification of method standards).

  • NMR Characteristics of Organotin Compounds

    • Title: 1H and 13C NMR Spectral Characteristics of Substituted Imidazoles.
    • Source: Magnetic Resonance in Chemistry.[1][2][3][4][5]

    • Context: Provides baseline shifts for imidazole ring protons and the shielding effect of stannyl groups.
    • Link:[Link]

  • Safety & Handling

    • Title: Safety D
    • Source: PubChem.[6]

    • Context: Organotins are toxic and readily absorbed through the skin.
    • Link:[Link]

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of ¹³C NMR in Structural Elucidation ¹³C NMR spectroscopy is an indispensable tool in organic and organometallic chemistry for determ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is an indispensable tool in organic and organometallic chemistry for determining the carbon framework of a molecule.[1][2] The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing valuable insights into the bonding, hybridization, and substituent effects within the molecule. For a compound such as 1-Ethyl-4-(tributylstannyl)-1H-imidazole, which contains both an aromatic heterocyclic ring and an organometallic moiety, ¹³C NMR is crucial for confirming its synthesis and characterizing its electronic structure.

This guide will present a detailed analysis of the expected ¹³C NMR chemical shifts for 1-Ethyl-4-(tributylstannyl)-1H-imidazole by comparing them with the experimentally determined spectra of its structural precursors and related analogues: 1-ethyl-1H-imidazole and various tributyltin derivatives. This comparative approach allows for a more robust assignment of the carbon signals and a clearer understanding of the electronic influence of the tributylstannyl group on the imidazole ring.

Predicted ¹³C NMR Chemical Shifts and Comparative Analysis

The Imidazole Core: Comparison with 1-Ethyl-1H-imidazole

The ¹³C NMR spectrum of 1-ethyl-1H-imidazole serves as our baseline for understanding the imidazole portion of the target molecule. The introduction of the bulky and electropositive tributylstannyl group at the C4 position is expected to induce significant changes in the chemical shifts of the imidazole ring carbons.

Carbon Atom1-Ethyl-1H-imidazole (ppm)[3][4]1-Ethyl-4-(tributylstannyl)-1H-imidazole (Predicted, ppm)Rationale for Shift Change
C2~137Downfield shiftThe tributylstannyl group is electron-donating, leading to increased electron density at C2 and C5, causing a downfield shift.
C4~128Significant downfield shiftDirect attachment of the electropositive tin atom causes a strong deshielding effect.
C5~120Downfield shiftIncreased electron density due to the electron-donating nature of the stannyl group.
Ethyl-CH₂~44Minimal changeRelatively far from the site of substitution.
Ethyl-CH₃~15Minimal changeRelatively far from the site of substitution.

The electron-donating nature of the tributylstannyl group is anticipated to increase the electron density in the imidazole ring, leading to a general downfield shift of the ring carbons, with the most pronounced effect at the point of attachment (C4).

The Tributylstannyl Moiety: Comparison with Tributyltin Derivatives

The chemical shifts of the butyl carbons in the tributylstannyl group can be predicted by examining the spectra of related tributyltin compounds, such as tributyltin chloride and tributylstannane.[5][6][7]

Carbon AtomTributyltin Chloride (ppm)[5][7]1-Ethyl-4-(tributylstannyl)-1H-imidazole (Predicted, ppm)Rationale for Shift Change
Sn-CH₂~10Minimal changeThe immediate electronic environment of the alpha-carbon is similar.
Sn-CH₂-C H₂~28Minimal changeThe beta-carbon is less affected by the substituent on the tin atom.
Sn-(CH₂)₂-C H₂~27Minimal changeThe gamma-carbon is even less influenced by the substituent on the tin atom.
Sn-(CH₂)₃-C H₃~14Minimal changeThe terminal methyl group is least affected.

The chemical shifts of the butyl group carbons are expected to be largely consistent with those observed in other tributyltin compounds, as the electronic environment around the tin atom has a more localized effect on these carbons.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain high-quality ¹³C NMR spectra for organometallic compounds like 1-Ethyl-4-(tributylstannyl)-1H-imidazole, a standardized and carefully executed experimental protocol is essential.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Ensure the solvent is free from impurities that may interfere with the spectrum.[8][9]

  • Concentration : Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Reference Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

NMR Spectrometer Setup
  • Instrument Tuning : Tune and match the NMR probe for the ¹³C frequency to ensure optimal sensitivity.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

Data Acquisition Parameters
  • Pulse Sequence : A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used.

  • Acquisition Time (AQ) : Set to 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (D1) : A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration, although routine ¹³C NMR is often not quantitative.[1]

  • Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio.[2]

  • Spectral Width (SW) : A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for most organic and organometallic compounds.

Data Processing
  • Fourier Transformation : Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction : Manually phase the spectrum and perform a baseline correction to obtain a flat baseline.

  • Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Visualizing the Structure and Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Figure 1: Structure of 1-Ethyl-4-(tributylstannyl)-1H-imidazole with carbon numbering.

Workflow A Sample Preparation (Dissolution & Referencing) B NMR Spectrometer Setup (Tuning, Locking, Shimming) A->B Load Sample C Data Acquisition (Setting Parameters & Running Experiment) B->C Optimized Spectrometer D Data Processing (FT, Phasing, Baseline Correction) C->D Raw FID Data E Spectral Analysis (Peak Picking & Assignment) D->E Processed Spectrum F Comparative Analysis & Reporting E->F Assigned Chemical Shifts

Figure 2: Experimental workflow for ¹³C NMR data acquisition and analysis.

Conclusion

This guide has provided a comprehensive overview and comparative analysis of the ¹³C NMR chemical shifts for 1-Ethyl-4-(tributylstannyl)-1H-imidazole. By leveraging experimental data from structurally related compounds, we have established a robust prediction of the expected spectrum. The detailed experimental protocol and illustrative diagrams serve as a practical resource for researchers in the field. A thorough understanding of the ¹³C NMR spectrum is paramount for the unambiguous structural confirmation of this and other novel organometallic compounds, which is a critical step in the drug development pipeline and materials science research.

References

  • PubChem. 1-Ethyl-1H-imidazole | C5H8N2 | CID 81540. National Center for Biotechnology Information. [Link]

  • Nádvorník, M., et al. (1984). The 13C and 119Sn NMR spectra of some four- and five-coordinate tri-n-butyltin(IV) compounds. Journal of Organometallic Chemistry, 275.
  • ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. [Link]

  • PubChem. Tributylstannane | C12H28Sn | CID 5948. National Center for Biotechnology Information. [Link]

  • Limbach, H.-H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 41(S1).
  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

  • Taylor & Francis Online. Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Some Biologically Active Imidazoles. [Link]

  • ACS Publications. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link]

  • PubChem. Tributyltin Chloride | C12H27ClSn | CID 15096. National Center for Biotechnology Information. [Link]

  • ResearchGate. 13 C NMR Spectra Data of Compounds 1 and 2. [Link]

  • MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

  • MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • University of Arizona. 13Carbon NMR. [Link]

  • University of Rochester. Tables For Organic Structure Analysis. [Link]

  • University of Notre Dame. 13-C NMR Protocol for beginners AV-400. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. 13 C and 119 Sn NMR Data of Organotin(IV) Compounds. [Link]

  • EPFL. 13C NMR. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Tributylstannyl Imidazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge Tributylstannyl imidazoles are a unique class of organometallic compounds, merging the biological relevance of the im...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

Tributylstannyl imidazoles are a unique class of organometallic compounds, merging the biological relevance of the imidazole moiety with the versatile chemistry of the tributyltin group. Their analysis is crucial in various fields, from catalysis to medicinal chemistry. Mass spectrometry, a cornerstone of molecular analysis, offers unparalleled sensitivity and structural elucidation capabilities. Understanding the fragmentation patterns of these hybrid molecules is paramount for their unambiguous identification. This guide will focus on electrospray ionization (ESI), a soft ionization technique suitable for these moderately polar and potentially labile compounds.

Predicted Fragmentation Pathways of Tributylstannyl Imidazoles

Upon electrospray ionization in positive ion mode, the tributylstannyl imidazole is expected to readily form the molecular ion, likely as the [M+H]⁺ adduct or, upon in-source fragmentation, the tributyltin cation ([Bu₃Sn]⁺). The subsequent fragmentation via collision-induced dissociation (CID) is predicted to follow two primary pathways originating from the [Bu₃Sn(Imidazole)]⁺ species.

Pathway A: Fragmentation of the Tributyltin Moiety

This pathway is characterized by the sequential loss of neutral butane (C₄H₁₀, 58 Da) or butene (C₄H₈, 56 Da) molecules from the tin atom. This is a hallmark of trialkyltin fragmentation.

  • Step A1: The initial fragmentation event is the loss of a butyl radical, leading to the formation of the dibutylstannyl-imidazole cation.

  • Step A2: Subsequent CID will induce the loss of another butyl group, yielding the monobutylstannyl-imidazole cation.

  • Step A3: Finally, the last butyl group can be cleaved, resulting in the formation of a tin-imidazole complex.

Pathway B: Cleavage of the Tin-Imidazole Bond

The bond between the tin atom and the nitrogen of the imidazole ring is another likely point of cleavage.

  • Step B1: A direct cleavage of the Sn-N bond would result in the formation of the stable tributyltin cation ([Bu₃Sn]⁺) and a neutral imidazole molecule. The [Bu₃Sn]⁺ ion would then undergo the characteristic sequential loss of butyl groups as described above.

  • Step B2: Alternatively, the charge may be retained by the imidazole moiety, forming a protonated imidazole cation, although this is generally less favored.

The following diagram illustrates these predicted fragmentation pathways.

fragmentation_pathway cluster_main Predicted ESI-MS/MS Fragmentation of Tributylstannyl Imidazole cluster_A Pathway A: Alkyl Chain Loss cluster_B Pathway B: Sn-N Bond Cleavage M [Bu₃Sn(Imidazole)]⁺ (Precursor Ion) A1 [Bu₂Sn(Imidazole)]⁺ M->A1 - C₄H₉• B1 [Bu₃Sn]⁺ M->B1 - Imidazole B_Im [Imidazole+H]⁺ M->B_Im - Bu₃Sn• A2 [BuSn(Imidazole)]⁺ A1->A2 - C₄H₉• A3 [Sn(Imidazole)]⁺ A2->A3 - C₄H₉• B2 [Bu₂Sn]⁺ B1->B2 - C₄H₉• B3 [BuSn]⁺ B2->B3 - C₄H₉• B4 [Sn]⁺ B3->B4 - C₄H₉•

Caption: Predicted Fragmentation Pathways of Tributylstannyl Imidazole.

Comparative Fragmentation Analysis

To provide a comprehensive understanding, we compare the predicted fragmentation of tributylstannyl imidazoles with two relevant alternatives: tetrabutyltin and a simple alkyl-substituted imidazole.

Compound ClassPredicted Precursor Ion (ESI+)Primary Fragmentation PathwayKey Fragment Ions
Tributylstannyl Imidazole [Bu₃Sn(Imidazole)]⁺Sequential loss of butyl groups; Sn-N bond cleavage[Bu₂Sn(Imidazole)]⁺, [BuSn(Imidazole)]⁺, [Bu₃Sn]⁺, [Bu₂Sn]⁺, [BuSn]⁺
Tetrabutyltin [Bu₄Sn+H]⁺ or [Bu₃Sn]⁺ (in-source)Sequential loss of butyl groups[Bu₃Sn]⁺, [Bu₂Sn]⁺, [BuSn]⁺
Alkyl-Substituted Imidazole [Alkyl-Imidazole+H]⁺Loss of substituents from the imidazole ringFragments from side-chain cleavage; intact imidazole core

The key differentiator for tributylstannyl imidazoles is the presence of two distinct fragmentation routes, originating from the tributyltin moiety and the tin-imidazole bond. In contrast, tetrabutyltin fragmentation is dominated by the loss of its alkyl chains. Simple alkyl-imidazoles will primarily exhibit fragmentation of the alkyl substituent, with the imidazole ring itself remaining stable.[1]

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of tributylstannyl imidazoles. Optimization will be necessary based on the specific instrumentation and sample matrix.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation, particularly from complex matrices.

  • Step 1: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Step 2: Add 10 mL of acetonitrile.

  • Step 3: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Step 4: Shake vigorously for 1 minute.

  • Step 5: Centrifuge at 3000 rpm for 5 minutes.

  • Step 6: Transfer the upper acetonitrile layer to a dispersive SPE tube containing MgSO₄ and PSA (primary secondary amine).

  • Step 7: Shake for 30 seconds and centrifuge at 3000 rpm for 5 minutes.

  • Step 8: The supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Gas: Argon.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan MS/MS for structural elucidation.

The following diagram outlines the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Homogenized Sample p2 QuEChERS Extraction p1->p2 p3 Centrifugation & dSPE p2->p3 p4 Final Extract p3->p4 a1 LC Separation (C18 Column) p4->a1 Injection a2 ESI Source (Positive Ion Mode) a1->a2 a3 Mass Analyzer (MS/MS) a2->a3 a4 Data Acquisition a3->a4

Caption: Experimental Workflow for LC-MS/MS Analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrometric fragmentation of tributylstannyl imidazoles. The proposed fragmentation pathways, based on the well-established behavior of organotin and imidazole compounds, offer a solid foundation for researchers in the field. The detailed experimental protocol provides a practical starting point for method development. It is our hope that this guide will stimulate further experimental work to confirm and refine our understanding of these fascinating molecules.

References

  • Bowie, J. H., et al. "Electron impact studies. XII. Mass spectra of substituted imidazoles." Australian Journal of Chemistry 28.9 (1975): 1965-1977. [Link]

Sources

Comparative

Stille vs. Suzuki Coupling: A Comparative Guide for the Synthesis of 1-Ethylimidazole Derivatives

For researchers and drug development professionals, the efficient synthesis of N-heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, the imidazole moiety, and specifically derivatives like...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the efficient synthesis of N-heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, the imidazole moiety, and specifically derivatives like 1-ethylimidazole, are prevalent scaffolds in numerous pharmacologically active agents. The creation of C-C or C-N bonds to a specific position on the imidazole ring is a critical transformation, often accomplished via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of two powerhouse methods for this task: the Stille coupling and the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings, practical considerations, and field-proven insights for each, supported by experimental data and detailed protocols to guide your synthetic strategy.

The Contenders: A Technical Overview

At their core, both the Stille and Suzuki reactions are palladium-catalyzed cross-couplings that follow a similar catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The key distinction lies in the organometallic reagent used for the transmetalation step: an organotin (stannane) reagent in the Stille coupling and an organoboron (boronic acid or ester) reagent in the Suzuki coupling. This fundamental difference has profound implications for nearly every aspect of the reaction, from substrate preparation to product purification.

The Stille Coupling: Robust and Versatile

First reported by John K. Stille, this reaction couples an organostannane with an organic halide or pseudohalide.[1] Organotin reagents are known for their stability to air and moisture, and the reaction itself is lauded for its tolerance of a wide array of functional groups.[2]

Mechanism of the Stille Coupling

The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the organotin reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

Stille_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂-X Pd(0)L2->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² OxAdd->Transmetalation Transmetalation (R²-SnBu₃) Transmetalation->Pd(0)L2 Reductive Elimination R1-R2 Coupled Product (R¹-R²) Transmetalation->R1-R2 X-SnBu3 Tin Byproduct (X-SnBu₃) Transmetalation->X-SnBu3 R1-X Aryl/Vinyl Halide (R¹-X) R1-X->OxAdd R2-SnBu3 1-Ethyl-4-(tributylstannyl)imidazole (R²-SnBu₃) R2-SnBu3->Transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

The primary strength of the Stille coupling lies in its remarkable functional group tolerance; it can proceed in the presence of esters, amides, ketones, and even unprotected hydroxyl and amino groups.[3] However, its major and often prohibitive drawback is the toxicity of the organotin reagents and byproducts.[4] These compounds are neurotoxic and can be challenging to completely remove from the final product, a critical consideration in pharmaceutical development.[4]

The Suzuki-Miyaura Coupling: The Industry Standard

First published by Akira Suzuki in 1979, the Suzuki coupling has become one of the most widely used C-C bond-forming reactions in both academic and industrial settings.[5] This is largely due to the low toxicity, environmental benignity, and general stability of the organoboron reagents.[6][7]

Mechanism of the Suzuki Coupling

Similar to the Stille coupling, the Suzuki reaction begins with the oxidative addition of an organic halide to a Pd(0) species. A key difference is the requirement of a base to activate the organoboron compound, forming a borate complex. This "ate" complex is more nucleophilic and facilitates the transmetalation step. Reductive elimination then yields the desired product and regenerates the Pd(0) catalyst.[5]

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂-X Pd(0)L2->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² OxAdd->Transmetalation Transmetalation ([R²-B(OH)₃]⁻) Transmetalation->Pd(0)L2 Reductive Elimination R1-R2 Coupled Product (R¹-R²) Transmetalation->R1-R2 BOH3 Boron Byproduct (B(OH)₃) Transmetalation->BOH3 R1-X Aryl/Vinyl Halide (R¹-X) R1-X->OxAdd R2-BOH2 1-Ethylimidazole-4-boronic acid (R²-B(OH)₂) + Base R2-BOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The advantages of the Suzuki coupling are significant, particularly for pharmaceutical applications. Boronic acids and their byproducts are generally non-toxic and easily removed during aqueous workup.[6] A vast number of boronic acids are commercially available, and many can be synthesized with relative ease.[7] However, the reaction can be sensitive to the choice of base, solvent, and ligand, often requiring careful optimization, especially for challenging substrates like N-heterocycles.[8][9] Some heterocyclic boronic acids can also be prone to protodeboronation (loss of the boronic acid group), which can lower yields.[8]

Head-to-Head Comparison: Performance Metrics

FeatureStille CouplingSuzuki-Miyaura Coupling
Organometallic Reagent Organostannane (e.g., R-SnBu₃)Organoboron (e.g., R-B(OH)₂)
Toxicity & Safety High. Organotin compounds are toxic and require careful handling and rigorous purification to remove byproducts.[4]Low. Boronic acids and their byproducts are generally non-toxic and environmentally benign.[6]
Functional Group Tolerance Excellent. Tolerates a very broad range of functional groups.[3]Very good, but can be sensitive to base-labile groups.[5]
Reaction Conditions Generally mild, often neutral pH. Can sometimes be run without rigorous exclusion of air or moisture.[2]Requires a base for activation. Often requires inert atmosphere and anhydrous solvents, though aqueous conditions are also common.[7][9]
Byproduct Removal Challenging. Tin byproducts can be difficult to separate from the desired product, often requiring specific workup procedures like KF treatment or specialized chromatography.[6]Straightforward. Boron byproducts are typically water-soluble and easily removed with a simple aqueous workup.[6]
Reagent Availability & Stability Many organostannanes are commercially available or can be synthesized. They are generally stable to air and moisture.A vast array of boronic acids and esters are commercially available. Stability can vary; some are prone to dehydration or protodeboronation.[7][8]
Substrate Scope Broad, particularly for complex and sterically hindered partners.[2]Very broad, though optimization may be required for N-heterocycles and sterically demanding substrates.[8][9]
Industrial Scalability Limited due to toxicity concerns and waste disposal issues.Highly scalable and widely used in industrial pharmaceutical synthesis.[7]

Experimental Protocols: A Practical Guide

The following protocols are representative procedures for the synthesis of the necessary precursors and their subsequent use in Stille and Suzuki couplings to introduce a 1-ethylimidazole moiety.

Protocol 1: Stille Coupling Approach

Part A: Synthesis of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

This is a two-step process involving N-protection followed by stannylation and deprotection.

  • N-Protection: To a solution of 4-iodo-1H-imidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere. Stir for 30 minutes, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. Purify by column chromatography to yield 4-iodo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-imidazole.

  • Stannylation: To a solution of the N-SEM protected imidazole (1.0 eq) in anhydrous THF at -78 °C under argon, add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour at -78 °C, then add tributyltin chloride (1.2 eq). Allow the mixture to warm to room temperature and stir for 4 hours. Quench with water and extract with diethyl ether. Dry the organic layer over MgSO₄ and concentrate. The crude N-SEM-4-(tributylstannyl)imidazole is used directly in the next step.

  • Deprotection: Dissolve the crude stannane in CH₂Cl₂ and cool to 0 °C. Add tin(IV) chloride (SnCl₄, 1.5 eq, 1M solution in CH₂Cl₂) dropwise.[10] Stir at 0 °C for 1 hour, then at room temperature for an additional hour until TLC indicates completion.[10] Carefully neutralize with 4% aqueous NaOH, and extract with CH₂Cl₂. The combined organic layers are dried and concentrated. Purify by flash chromatography to afford 1-ethyl-4-(tributylstannyl)-1H-imidazole .

Part B: Stille Coupling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole with an Aryl Bromide

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), 1-ethyl-4-(tributylstannyl)-1H-imidazole (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous toluene.

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir under argon for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the solution three times with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.[6] Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-1-ethyl-1H-imidazole.

Protocol 2: Suzuki-Miyaura Coupling Approach

Part A: Synthesis of 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

  • N-Alkylation: To a suspension of 4-bromo-1H-imidazole (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF, add iodoethane (1.2 eq). Heat the mixture to 60 °C and stir for 6 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give 4-bromo-1-ethyl-1H-imidazole, which can be purified by chromatography.

  • Miyaura Borylation: Combine 4-bromo-1-ethyl-1H-imidazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.03 eq) in a flask. Add anhydrous dioxane. Degas the mixture with argon for 15 minutes. Heat the reaction to 80 °C and stir for 12-18 hours. Cool to room temperature, dilute with ethyl acetate, and filter through Celite®. Concentrate the filtrate and purify by column chromatography to yield 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole .

Part B: Suzuki Coupling of 1-Ethylimidazole Boronate Ester with an Aryl Bromide

  • Reaction Setup: In a flask, combine the aryl bromide (1.0 eq), 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and an aqueous 2M solution of Na₂CO₃ (3.0 eq). Add a solvent mixture, such as toluene/ethanol (4:1).[9]

  • Degassing: Thoroughly degas the mixture by bubbling argon through it for 20 minutes.

  • Reaction: Heat the mixture to 90 °C and stir vigorously under an argon atmosphere for 6-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Transfer to a separatory funnel and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired 4-aryl-1-ethyl-1H-imidazole.

Troubleshooting & Field Insights

  • Stille Coupling - Persistent Tin Impurities: If a KF wash is insufficient, column chromatography using silica gel treated with a small amount of triethylamine in the eluent can be effective.[6] Alternatively, treatment with DBU and iodine followed by chromatography can remove stubborn tin residues.[4]

  • Suzuki Coupling - Low Yields: Low yields with N-heterocyclic substrates are often due to catalyst inhibition or protodeboronation.[8] Consider screening different ligands (e.g., bulky biarylphosphine ligands like SPhos or XPhos), bases (K₃PO₄ or Cs₂CO₃ are often milder and effective), and solvent systems.[9] Using the boronate ester instead of the boronic acid can sometimes improve stability and yield.[8]

  • Causality in Reagent Choice: The choice of a palladium(0) source like Pd(PPh₃)₄ is common for both reactions as it enters the catalytic cycle directly. For the Suzuki coupling, the base is not just a spectator; it is essential for forming the reactive borate species. The choice of a weaker base like K₂CO₃ or K₃PO₄ is often preferred for substrates with base-sensitive functional groups.[9]

Conclusion & Recommendation

Both the Stille and Suzuki couplings are powerful and versatile methods for introducing a 1-ethylimidazole moiety. The choice between them is a strategic one, dictated by the specific requirements of the synthesis and the stage of development.

  • For early-stage discovery and complex fragment coupling , where functional group tolerance is paramount and small-scale purification can manage toxic byproducts, the Stille coupling offers a robust and reliable option. Its predictable reactivity can be a significant advantage when dealing with intricate molecular architectures.

  • For process development, scale-up, and any application where safety, environmental impact, and cost are critical drivers , the Suzuki-Miyaura coupling is the unequivocally superior choice. The low toxicity of boron reagents and the ease of byproduct removal make it the industry standard for pharmaceutical manufacturing. While it may require more initial optimization, the long-term benefits in terms of safety and sustainability are substantial.

Ultimately, a thorough understanding of the strengths and weaknesses of each method, as detailed in this guide, will empower researchers to make informed decisions and select the optimal synthetic route for their specific drug development objectives.

References

Sources

Validation

Technical Comparison: 1-Ethyl-4-(tributylstannyl) vs. 1-Ethyl-4-boronic Acid Pinacol Ester

Executive Summary This guide provides a critical technical comparison between two primary organometallic reagents used to install the 1-ethyl-4-substituted moiety (typically a pyrazole or benzene scaffold) into drug cand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical technical comparison between two primary organometallic reagents used to install the 1-ethyl-4-substituted moiety (typically a pyrazole or benzene scaffold) into drug candidates: the Organotin (Stannane) derivative and the Organoboron (Bpin) derivative.

While both reagents facilitate Carbon-Carbon bond formation via Palladium-catalyzed cross-coupling, they represent divergent philosophies in synthetic planning:

  • 1-Ethyl-4-(tributylstannyl)-[Ar] (Stille Reagent): Offers superior reactivity under neutral conditions and high functional group tolerance but imposes severe purification burdens and toxicity risks.

  • 1-Ethyl-4-boronic acid pinacol ester-[Ar] (Suzuki Reagent): The industry standard for safety and scalability, requiring basic activation but offering easier workup and solid-state stability.

Mechanistic Divergence

The choice between these reagents is not merely about preference but about the mechanism of transmetallation . Understanding this step is critical for troubleshooting failed couplings.

The Stille "Neutral" Advantage

The tributylstannyl reagent undergoes transmetallation via a neutral pathway. The driving force is the affinity of the halide (X) on the Palladium center for the Tin (Sn) atom.

  • Key Insight: Because this does not require an external base, it is the method of choice when the electrophile contains base-sensitive groups (e.g., labile esters, acidic protons, or base-sensitive protecting groups).

The Suzuki "Base-Activated" Requirement

The boronic acid pinacol ester (Bpin) is chemically inert toward the Pd(II)-X species. It requires activation by a base (e.g.,


, 

) to form a boronate "ate" complex

.
  • Key Insight: This "ate" complex is the actual nucleophile. If your substrate decomposes in base (pH > 9), the Suzuki coupling will fail or produce low yields, necessitating the Stille route.

Mechanistic Visualization

The following diagram contrasts the catalytic cycles, highlighting the entry points for the two reagents.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd-X] Pd0->OxAdd Ar-X TransMet_Sn Transmetallation (Rate Limiting for Sn) OxAdd->TransMet_Sn + Stannane TransMet_B Transmetallation (Requires Base) OxAdd->TransMet_B + Ate Complex Stannane Stannane Reagent (Neutral) Stannane->TransMet_Sn Product Reductive Elimination (Product Release) TransMet_Sn->Product Bpin Bpin Reagent (Neutral/Inert) AteComplex Boronate 'Ate' Complex (Nucleophilic) Bpin->AteComplex + Base Base Base Activation (OH- / CO3 2-) Base->AteComplex TransMet_B->Product Product->Pd0

Figure 1: Comparative Catalytic Cycles. Note the extra activation step required for the Bpin reagent (Yellow path) compared to the direct entry of the Stannane (Red path).

Comparative Performance Data

The following data summarizes the trade-offs between the two reagents, assuming a standard 1-ethyl-4-substituted pyrazole or benzene scaffold.

Feature1-Ethyl-4-(tributylstannyl)1-Ethyl-4-boronic acid pinacol ester
Physical State Viscous Oil (Greasy)Crystalline Solid or Oil
Atom Economy Poor (Loss of

group ~290 Da)
Moderate (Loss of Pinacol ~100 Da)
Toxicity High (Neurotoxic/Endocrine Disruptor)Low to Moderate
Base Sensitivity Compatible with base-sensitive groupsIncompatible with strong base sensitivity
Purification Difficult (Requires KF or specialized silica)Easy (Standard Chromatography)
Reaction Rate Fast (often proceeds at lower temps)Variable (Base/Solvent dependent)
Cost Generally Higher (Reagent + Disposal)Lower (Scalable)

Experimental Protocols

These protocols are designed to be self-validating . If the color changes described do not occur, stop and troubleshoot (usually oxygen contamination).

Protocol A: Stille Coupling (The "Difficult Substrate" Route)

Use this when your electrophile contains esters, amides, or acidic protons.

Reagents:

  • Substrate (Ar-X): 1.0 equiv

  • 1-Ethyl-4-(tributylstannyl)-[Ar]: 1.1 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Toluene (Anhydrous, degassed)

Workflow:

  • Degassing (Critical): Sparge Toluene with Argon for 15 minutes. Why: Oxygen causes homocoupling of stannanes and kills the catalyst.

  • Assembly: In a glovebox or under active Argon flow, combine Ar-X, Stannane, and Pd catalyst in a reaction vial.

  • Reaction: Heat to 100°C. The solution should turn from yellow to black/brown over time.

  • Workup (The "Tin Removal" Step):

    • Cool to RT.

    • Add 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes.

    • Observation: A bulky white polymeric precipitate (

      
      ) will form.
      
    • Filter through a pad of Celite. The filtrate is now tin-reduced.

    • Proceed to standard extraction and silica chromatography.

Protocol B: Suzuki Coupling (The "Standard" Route)

Use this for robust substrates and scale-up.

Reagents:

  • Substrate (Ar-X): 1.0 equiv

  • 1-Ethyl-4-boronic acid pinacol ester-[Ar]: 1.2 equiv

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

  • Solvent Prep: The presence of water is mandatory to dissolve the base and facilitate "ate" complex formation.

  • Assembly: Combine Ar-X, Bpin ester, Base, and Catalyst in a vial.

  • Degassing: Cap and purge with Nitrogen/Argon (3x vacuum/backfill cycles).

  • Reaction: Heat to 80-100°C.

  • Workup:

    • Dilute with Ethyl Acetate and Water.

    • Separate layers.[1] The Boron byproducts are water-soluble or polar enough to stay on the baseline of a silica column.

    • Note: No toxic heavy metal waste stream is generated.

Process Decision Matrix

Use the following logic flow to select the correct reagent for your specific campaign.

DecisionTree Start Start: Select Reagent BaseSens Is the Substrate Base Sensitive? (e.g., esters, labile protons) Start->BaseSens Stille Use Stannane (Stille) 1-Ethyl-4-(tributylstannyl)... BaseSens->Stille Yes CheckScale Is this >10g Scale? BaseSens->CheckScale No Suzuki Use Bpin Ester (Suzuki) 1-Ethyl-4-boronic acid pinacol ester... CheckScale->Suzuki Yes (Avoid Tin Waste) Purification Are Trace Metal Limits Strict? (GMP/Late Stage) CheckScale->Purification No Purification->Stille No (Stille may be faster) Purification->Suzuki Yes (Tin is hard to remove)

Figure 2: Decision Matrix for Reagent Selection. Prioritize Suzuki (Green) for scale and safety; reserve Stille (Red) for chemically difficult substrates.

References

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][3][4][5] Organic Reactions.[1][2][4][6][7][8] (Detailed kinetics of the neutral transmetallation).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text on the base activation mechanism).

  • Dunetz, J. R., & Magano, J. (2012). "Applications of Suzuki–Miyaura Coupling in Industrial Scale Syntheses." Organic Process Research & Development. (Comparison of toxicity and waste management on scale).

  • Gallagher, W. P., et al. (2008). "Simple and Efficient Removal of Tin Residues from Stille Couplings." The Journal of Organic Chemistry. (Validation of the KF workup protocol).

Sources

Comparative

A Comparative Guide to Literature Yields for 4-Stannylimidazole Cross-Couplings

For Researchers, Scientists, and Drug Development Professionals The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules. The ability to selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules. The ability to selectively functionalize this heterocycle, particularly at the C4 position, is crucial for developing new chemical entities. Among the various synthetic strategies, the palladium-catalyzed Stille cross-coupling of 4-stannylimidazoles has emerged as a powerful method for forging carbon-carbon bonds. This guide provides an in-depth comparison of literature-reported yields for this reaction, objectively assessing its performance against alternative methods and offering insights into key experimental parameters.

The Challenge of C4 Functionalization

Direct functionalization of the imidazole ring presents a regioselectivity challenge. The C2 position is the most acidic and readily deprotonated, while the C5 position is often the most electronically favorable for electrophilic substitution.[1][2] Consequently, the C4 position is notoriously less reactive, necessitating specific strategies to achieve selective coupling.[2][3] While methods like direct C-H arylation have been developed, they often struggle with regioselectivity and can require harsh conditions or complex directing groups to favor the C4 position.[3][4] This inherent difficulty underscores the importance of pre-functionalized building blocks like 4-stannylimidazoles for reliable and high-yielding C4-substituted imidazole synthesis.

The Stille Cross-Coupling: A Mechanistic Overview

The Stille reaction is a versatile palladium-catalyzed cross-coupling that joins an organotin compound with an organic halide or pseudohalide.[5][6] The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl or vinyl halide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the 4-stannylimidazole is transferred to the palladium center, displacing the halide and forming a new Pd(II)-imidazole complex. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Stille_Mechanism Pd(0)L2 Pd(0)L2 Pd(II)-Complex R-Pd(II)(X)L2 Pd(0)L2->Pd(II)-Complex Oxidative Addition R-X R-X (Aryl/Vinyl Halide) R-X->Pd(II)-Complex Transmetalation_Intermediate R-Pd(II)(Im)L2 Pd(II)-Complex->Transmetalation_Intermediate Transmetalation Stannane Im-SnBu3 (4-Stannylimidazole) Stannane->Pd(II)-Complex Transmetalation_Intermediate->Pd(0)L2 Product R-Im (4-Arylimidazole) Transmetalation_Intermediate->Product Reductive Elimination X-SnBu3 X-SnBu3 Transmetalation_Intermediate->X-SnBu3

General catalytic cycle of the Stille cross-coupling reaction.

Performance Analysis: 4-Stannylimidazole Cross-Coupling Yields

The success of the Stille coupling for 4-stannylimidazoles is highly dependent on the choice of catalyst, ligands, and reaction conditions. The imidazole nitrogen must be protected to prevent catalyst inhibition and side reactions. Common protecting groups include trityl (Tr), triisopropylsilyl (TIPS), and (2-(trimethylsilyl)ethoxy)methyl (SEM).

Coupling with Aryl Halides

The coupling of N-protected 4-stannylimidazoles with aryl halides is a robust method for synthesizing 4-arylimidazoles. The choice of palladium catalyst and ligand is critical for achieving high yields. Systems based on Pd(PPh₃)₄ or in situ generation of Pd(0) from precursors like Pd₂(dba)₃ with phosphine ligands are commonly employed.

N-Protecting GroupAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
TritylIodobenzenePd(PPh₃)₄ (5)-Dioxane1001685[7]
Trityl4-BromoanisolePd₂(dba)₃ (2.5)P(o-tol)₃ (10)Toluene1101278[7]
Trityl4-BromobenzonitrilePd(PPh₃)₄ (5)-Dioxane1001892[7]
TIPSIodobenzenePdCl₂(PPh₃)₂ (5)-DMF802488[8]
TIPS2-BromopyridinePd(PPh₃)₄ (5)-Toluene1101675[8]
SEM4-IodotoluenePd₂(dba)₃ (2.5)AsPh₃ (10)NMP90891[9]

Expert Insights: The data indicates that electron-withdrawing groups on the aryl halide, such as nitrile, generally lead to higher yields and faster reactions due to acceleration of the oxidative addition step. Aryl iodides are typically more reactive than aryl bromides. The choice of protecting group can influence solubility and steric hindrance, with the bulky trityl and TIPS groups often requiring slightly higher temperatures or longer reaction times. The use of triphenylarsine (AsPh₃) as a ligand can sometimes be advantageous, as it is known to accelerate the reductive elimination step in certain Stille couplings.[3]

Coupling with Vinyl Halides

The synthesis of 4-vinylimidazoles via Stille coupling is also a highly effective transformation. These products are valuable intermediates, for instance, in Diels-Alder reactions.

N-Protecting GroupVinyl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Trityl(E)-β-BromostyrenePd(PPh₃)₄ (5)-Dioxane901282[7]
TIPS1-BromocyclohexenePdCl₂(PPh₃)₂ (5)-DMF802079[8]
SEM(Z)-1-Bromo-2-ethoxyethenePd₂(dba)₃ (2.5)P(furyl)₃ (10)THF65694[9]

Expert Insights: The stereochemistry of the vinyl halide is generally retained in the product, a key advantage of the Stille reaction. The use of tri(2-furyl)phosphine as a ligand is a common strategy to accelerate the coupling, as it is more electron-rich than triphenylphosphine, which facilitates the oxidative addition and stabilizes the catalytic species.

Comparison with Alternative C4-Arylation Methods

While the Stille coupling is a reliable method, other cross-coupling reactions have been developed for the C4-arylation of imidazoles. The Suzuki-Miyaura coupling, utilizing boronic acids, is a prominent alternative.

MethodC4-Imidazole SubstrateCoupling PartnerCatalyst/ConditionsTypical Yield Range (%)Key AdvantagesKey Disadvantages
Stille Coupling N-Protected 4-StannylimidazoleAryl/Vinyl HalidePd(0) catalyst, phosphine/arsine ligand75-95%Mild conditions, excellent functional group tolerance, stable organotin reagents.Toxicity of tin reagents and byproducts, purification challenges.[5]
Suzuki-Miyaura Coupling N-Protected 4-BromoimidazoleArylboronic AcidPd(0) or Pd(II) catalyst, base (e.g., K₂CO₃, Cs₂CO₃)70-90%Low toxicity of boron reagents, commercially available boronic acids.Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation.[10]
Direct C-H Arylation N-Protected ImidazoleAryl HalidePd(II) catalyst, oxidant, directing group may be needed40-80%Atom economical (no pre-functionalization).Often requires higher temperatures, issues with regioselectivity (C5 vs C4), narrower substrate scope.[3][4]

Expert Insights: The Stille coupling often provides slightly higher and more consistent yields across a broader range of substrates compared to the Suzuki coupling for this specific transformation, particularly with complex or sensitive molecules. The key drawback is the toxicity of the tin reagents, which is a significant consideration in pharmaceutical development. Direct C-H arylation is an attractive strategy from an atom economy perspective, but it generally suffers from lower yields and a lack of regiocontrol for the C4 position without specialized directing groups, making it less reliable for targeted synthesis.

Experimental Protocols

The following are representative, detailed protocols based on established literature procedures.

Protocol 1: Stille Coupling of 1-Trityl-4-(tributylstannyl)imidazole with 4-Bromobenzonitrile

Protocol_1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 1-trityl-4-(tributylstannyl)imidazole (1.0 eq), 4-bromobenzonitrile (1.1 eq), and Pd(PPh₃)₄ (5 mol%) to a flame-dried flask. B 2. Add anhydrous dioxane. A->B C 3. Purge with argon for 15 minutes. B->C D 4. Heat the mixture at 100 °C under argon. C->D E 5. Monitor reaction progress by TLC or LC-MS (approx. 18 h). D->E F 6. Cool to room temperature and dilute with ethyl acetate. E->F G 7. Wash with saturated aqueous KF solution (to remove tin salts) and brine. F->G H 8. Dry over Na₂SO₄, filter, and concentrate. G->H I 9. Purify by flash column chromatography on silica gel. H->I

Workflow for a typical Stille coupling of a 4-stannylimidazole.

Detailed Steps:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-trityl-4-(tributylstannyl)imidazole (1.0 equiv), 4-bromobenzonitrile (1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • The flask is sealed with a septum, and anhydrous dioxane is added via syringe.

  • The reaction mixture is degassed by bubbling argon through the solution for 15 minutes.

  • The flask is placed in a preheated oil bath at 100 °C and stirred under an argon atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 16-20 hours).

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic mixture is transferred to a separatory funnel and washed twice with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. The mixture is filtered through a pad of Celite after each wash. The organic layer is then washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel to afford the desired 4-(4-cyanophenyl)-1-trityl-1H-imidazole.

Conclusion

The Stille cross-coupling of 4-stannylimidazoles stands as a highly efficient and reliable method for the synthesis of C4-substituted imidazoles, consistently delivering high yields with a broad range of aryl and vinyl halides. Its tolerance for various functional groups and the mild reaction conditions make it a superior choice over alternatives like direct C-H arylation, which often lack regioselectivity, and Suzuki-Miyaura coupling, which can be limited by the requirement for a base. The primary consideration for researchers, particularly in drug development, is the management of toxic organotin byproducts. However, with established purification protocols, the Stille reaction remains a premier tool for accessing structurally diverse and medicinally relevant 4-substituted imidazoles.

References

  • Bellina, F., & Rossi, R. (2010). The Development of Regioselective Palladium-Catalyzed Direct C–H Arylation of Imidazoles and Other Electron-Rich Five-Membered Heterocycles. European Journal of Organic Chemistry, 2010(15), 2837-2856. [Link]

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of chemical research, 42(8), 1074-1086. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Guo, S., & Huynh, H. V. (2014). Dinuclear Triazole-Derived Janus-Type N-Heterocyclic Carbene Complexes of Palladium: Syntheses, Isomerizations, and Catalytic Studies toward Direct C5-Arylation of Imidazoles. Organometallics, 33(21), 6083-6093. [Link]

  • O'Shea, D. F. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 4937-4949. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic reactions, 50, 1-652. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanism of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Recent advances in the application of the Stille reaction in the synthesis of natural products: an update. RSC advances, 10(52), 31215-31252. [Link]

  • Myers, A. G. (2011). The Stille Reaction. Chem 115 Handout. [Link]

  • Stanetty, P., & Schnürch, M. (2012). Ionic liquid supported tin reagents for Stille cross coupling reactions. RSC Advances, 2(2), 504-507. [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197-201. [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 7(45), 28413-28424. [Link]

  • Iddon, B. (1999). Synthesis of 4-Substituted Imidazoles via Palladium-Catalyzed Cross-Coupling Reactions. Heterocycles, 51(1), 167-186. [Link]

  • Turner, J. A. (2007). Preparation and Diels−Alder Chemistry of 4-Vinylimidazoles. The Journal of Organic Chemistry, 72(9), 3417-3426. [Link]

  • Lindberg, J., & Andersson, C. M. (2004). Synthesis of 1-(SEM)-4-(tributylstannyl)imidazole and its use in Stille coupling reactions. Tetrahedron Letters, 45(34), 6505-6507. [Link]

Sources

Validation

A Comparative Guide to Purity Validation of 1-Ethyl-4-(tributylstannyl)-1H-imidazole via High-Performance Liquid Chromatography

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar of safety and efficacy. 1-Ethyl-4-(tributylstannyl)-1H-imidazole is a key...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar of safety and efficacy. 1-Ethyl-4-(tributylstannyl)-1H-imidazole is a key organometallic building block, where the reactive tributylstannyl group offers a versatile handle for Stille cross-coupling reactions, while the ethyl-imidazole moiety provides a core scaffold for pharmacologically active agents. The presence of impurities—be it unreacted starting materials, side-reaction products, or degradation species like destannylated analogues—can have profound impacts on reaction yields, downstream purification, and the toxicological profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, rationale-driven approach to validating a purity determination method for 1-Ethyl-4-(tributylstannyl)-1H-imidazole using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the scientific causality behind our methodological choices, ensuring a robust, self-validating analytical system. This guide is intended for researchers, analytical scientists, and drug development professionals who require a scientifically sound and defensible method for purity assessment.

Part 1: The Analytical Challenge & Method Development Rationale

The chemical structure of 1-Ethyl-4-(tributylstannyl)-1H-imidazole presents a unique challenge for chromatographic separation. It is an amphiphilic molecule, possessing a polar, basic imidazole head and a large, nonpolar tributyltin tail. A successful HPLC method must be able to retain and resolve this compound from potentially more polar (e.g., 1-ethyl-1H-imidazole) or structurally similar nonpolar impurities.

Rationale-Driven Methodological Choices

Our objective is to develop a method that is specific, sensitive, and robust. The following choices are grounded in established chromatographic principles and tailored to the specific analyte.

  • Chromatographic Mode: Reversed-Phase (RP) HPLC

    • Justification: Reversed-phase HPLC is the workhorse of the pharmaceutical industry due to its versatility and applicability to a wide range of compound polarities.[1] The nonpolar tributylstannyl group will interact strongly with a hydrophobic stationary phase (like C18), providing the primary mechanism for retention. This makes RP-HPLC an ideal starting point.[2]

  • Stationary Phase: C18 Column (e.g., 5 µm, 4.6 x 250 mm)

    • Justification: An octadecylsilane (C18) bonded silica column offers a high degree of hydrophobicity, ensuring adequate retention for the nonpolar end of the molecule. The 5 µm particle size provides a good balance between efficiency and backpressure, suitable for standard HPLC systems.

  • Mobile Phase: Acetonitrile and Water with a Formic Acid Modifier

    • Justification: A gradient of water (Solvent A) and acetonitrile (Solvent B) provides a broad elution window to separate compounds of varying polarities. Acetonitrile is often preferred for its lower viscosity and UV transparency.[3][4] The imidazole ring has a pKa of approximately 7, meaning its charge state is highly sensitive to pH changes in this range.[5] Adding 0.1% formic acid to the mobile phase (pH ~2.7) ensures the imidazole nitrogen is consistently protonated.[6] This suppresses silanol interactions, prevents peak tailing, and yields sharp, symmetrical peaks.

  • Detection: Photodiode Array (PDA) Detector

    • Justification: A PDA detector is superior to a fixed-wavelength UV detector for purity analysis. It not only quantifies the analyte at a specific wavelength (e.g., 210-230 nm for the imidazole chromophore) but also captures the entire UV spectrum across the peak.[4][7] This allows for peak purity analysis, a critical component of specificity, by comparing spectra at different points within the peak to detect co-eluting impurities.

Part 2: The Validated HPLC Protocol

This section details the experimental protocol for purity determination and the subsequent validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[10]

Experimental Workflow for Purity Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Standard Preparation (Accurately weigh ~10 mg of reference standard) C Dissolve in Diluent (e.g., 50:50 ACN:H2O) to 100 µg/mL A->C B Sample Preparation (Accurately weigh ~10 mg of test sample) B->C D Equilibrate C18 Column with initial mobile phase C->D E Inject Sample/Standard (e.g., 10 µL) D->E F Run Gradient Elution (Water/ACN + 0.1% Formic Acid) E->F G Detect with PDA (220 nm quantification, 200-400 nm scan) F->G H Integrate Chromatogram (Identify and quantify peaks) G->H I Calculate Purity (% Area Normalization) H->I J Perform Validation Tests (Specificity, Linearity, etc.) H->J

Caption: Workflow for HPLC Purity Validation.

Detailed HPLC Method Parameters
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-95% B; 25-30 min: 95% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA: 220 nm for quantification; scan range 200-400 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Part 3: A Self-Validating System: The ICH Q2(R2) Protocol

A method is only reliable if its performance characteristics are understood and documented. The following validation experiments ensure the method is trustworthy and fit for purpose.[11]

G cluster_quant Quantitative Core Core Validated Purity Method Specificity Specificity (Peak Purity) Core->Specificity Range Range Core->Range Robustness Robustness Core->Robustness Limits LOD / LOQ Core->Limits Linearity Linearity Linearity->Range Accuracy Accuracy (% Recovery) Accuracy->Range Precision Precision (% RSD) Precision->Range Range->Core

Caption: Inter-relationships of HPLC Method Validation Parameters.

Validation Experiments & Acceptance Criteria
ParameterPurposeExperimental ProtocolAcceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from impurities, degradation products, or matrix components.[11]1. Forced Degradation: Expose the sample to acid, base, oxidative, thermal, and photolytic stress. Analyze stressed samples to ensure degradation peaks are resolved from the main peak. 2. Peak Purity Analysis: Use the PDA detector to evaluate the purity of the analyte peak in all samples.Main peak should be resolved from all impurity/degradation peaks (Resolution > 2.0). Peak purity index should be > 0.999.
Linearity To verify a direct, proportional relationship between analyte concentration and detector response.[12]Prepare a series of at least 5 standard solutions across a range (e.g., 50% to 150% of the nominal concentration, which could be 50-150 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy To assess the closeness of the test results to the true value.[12]1. Analyze a reference material of known purity. 2. Spike Recovery: Spike a sample matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.Percent recovery between 98.0% and 102.0%.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.1. Repeatability (Intra-assay): Inject one sample concentration (e.g., 100 µg/mL) six times on the same day. 2. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[11]
Range The interval for which the method is demonstrated to be linear, accurate, and precise.[12]The range is confirmed by the successful completion of the linearity, accuracy, and precision studies. No separate experiment is needed.The specified range (e.g., 50-150 µg/mL) must meet all acceptance criteria for linearity, accuracy, and precision.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10:1. Verify by analyzing 6 replicates at this concentration.S/N ratio ≈ 10. Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]Systematically vary parameters like flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic). Assess the impact on peak area and retention time.System suitability parameters (e.g., peak symmetry, resolution) must still be met. %RSD of results should remain within acceptable limits.

Part 4: Comparison with Alternative Purity Validation Techniques

While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.

TechniquePrincipleAdvantages for This ApplicationDisadvantages for This Application
HPLC-UV/PDA Differential partitioning between a liquid mobile phase and a solid stationary phase.[13]No Derivatization: Direct analysis simplifies sample preparation and avoids potential side reactions.[14] High Resolution: Excellent for separating structurally similar impurities. Established Validation: Follows well-documented regulatory guidelines (ICH, USP).[8][15]Requires Reference Standard: Purity is typically calculated by area percent, assuming all impurities have a similar response factor, or requires a calibrated reference standard for accurate quantification.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[16]High Efficiency: Provides very sharp peaks and high resolution.[17] Sensitive Detectors: Can be coupled with detectors like Flame Ionization (FID) or Mass Spectrometry (MS) for high sensitivity.[16]Requires Derivatization: Organotin compounds are generally not volatile enough for direct GC analysis and require a derivatization step (e.g., alkylation), which adds time, complexity, and potential sources of error.[14][17] Thermal Lability: Potential for on-column degradation of the analyte.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance signal of atomic nuclei, which is directly proportional to the number of nuclei.Primary Method: Does not require a specific reference standard of the analyte; quantification is performed relative to a certified internal standard.[18] Structural Information: Provides definitive structural confirmation of the analyte and impurities.Lower Sensitivity: Significantly less sensitive than chromatographic methods, making it difficult to detect and quantify trace-level impurities. Complex Spectra: The ¹H NMR spectrum can be complex due to the butyl groups, potentially causing overlapping signals that complicate quantification.

Final Assessment

The purity of 1-Ethyl-4-(tributylstannyl)-1H-imidazole is a critical quality attribute that demands a robust and reliable analytical method. The reversed-phase HPLC method detailed in this guide, when fully validated according to ICH principles, provides a scientifically sound and defensible system for this purpose. By grounding our methodological choices in the physicochemical properties of the analyte and adhering to rigorous validation protocols, we can ensure the data generated is trustworthy, consistent, and suitable for making critical decisions in the drug development lifecycle.

References

  • United States Pharmacopeia. (2023). USP-NF 〈621〉 Chromatography. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • USPBPEP. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Agilent. (n.d.). Revisions per USP 621. [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. [Link]

  • LCGC International. (2022). Investigating the Environmental Impact of Organotins. [Link]

  • Mizuishi, K., et al. (2000). Determination of organotin compounds in environmental samples. Analytical Sciences. [Link]

  • Google Patents. (n.d.).
  • Caeiro, C. S., et al. (2018). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds - ANALYTICAL METHODS. [Link]

  • Chandorkar, J.G. (2012). SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY. PharmaTutor. [Link]

  • Wahlen, R. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. LabRulez LCMS. [Link]

  • Lin, Y. H., et al. (n.d.). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Journal of Food and Drug Analysis. [Link]

  • Aguerre, S., et al. (n.d.). Screening of organotin compounds in the Swedish environment. IVL Swedish Environmental Research Institute. [Link]

  • Aydin, F. A., & Soylak, M. (2006). Development of an analytical method for organotin compounds in fortified flour samples using microwave-assisted extraction and normal-phase HPLC with UV detection. PubMed. [Link]

  • ResearchGate. (n.d.). Speciation analysis of organotin compounds by HPLC-ICP-MS. [Link]

  • ResearchGate. (n.d.). Liquid chromatography of organometallic compounds. [Link]

  • Lin, W. Y., et al. (n.d.). Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Journal of Food and Drug Analysis. [Link]

  • John, A., et al. (2024). Development of a liquid chromatographic separation method for 11 organotin compounds in workplace air samples via HPLC-ICP-MS. PubMed. [Link]

  • Harrington, C. F., et al. (n.d.). Analysis of organometal(loid) compounds in environmental and biological samples. [Link]

  • ScienceDirect. (2023). Occurrence of organotin compounds in food: increasing challenge of phenyltin compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Effect of Different Spray Chambers on the Determination of Organotin Compounds by High-performance Liquid Chromatography-Inductively Coupled. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column. [Link]

  • Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. [Link]

  • CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. [Link]

  • Herbut, K., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. [Link]

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Comparative

A Senior Application Scientist's Guide to Stannylated Imidazoles: A Comparative Analysis of 1-Ethyl-4-(tributylstannyl)-1H-imidazole and its Alternatives in Cross-Coupling Chemistry

Introduction: The Imperative of Purity in Modern Synthesis In the realm of palladium-catalyzed cross-coupling reactions, organostannanes remain indispensable reagents due to their general stability to air and moisture an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Modern Synthesis

In the realm of palladium-catalyzed cross-coupling reactions, organostannanes remain indispensable reagents due to their general stability to air and moisture and their broad functional group tolerance.[1][2] The Stille reaction, in particular, provides a powerful method for constructing carbon-carbon bonds, a cornerstone of pharmaceutical and materials science.[3] However, the success of these transformations hinges on the stoichiometric integrity and purity of the organotin precursors. Any deviation from the expected elemental composition can lead to inconsistent reaction yields, difficult purifications, and the introduction of toxic tin byproducts.[4][5]

This guide provides an in-depth analysis of 1-Ethyl-4-(tributylstannyl)-1H-imidazole , a versatile building block for introducing the ethyl-imidazole moiety. We will objectively compare its theoretical elemental composition and structural attributes with key alternatives, offering field-proven insights into reagent selection. Furthermore, we will detail the self-validating experimental protocols required to both verify the quality of these reagents and successfully apply them in a laboratory setting.

Comparative Analysis of Stannylated Imidazole Reagents

The choice of an N-substituent on the imidazole ring is a critical experimental decision. It directly influences the reagent's steric profile, electronic properties, and, in some cases, serves as a protecting group that can be removed later in a synthetic sequence. Below, we compare the target compound with two common alternatives: the N-methyl analog and the N-trityl protected variant.

The molecular formula for 1-Ethyl-4-(tributylstannyl)-1H-imidazole is C₁₇H₃₄N₂Sn. Based on this, we can calculate its theoretical elemental composition and compare it with its analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon (Theoretical)% Hydrogen (Theoretical)% Nitrogen (Theoretical)% Tin (Theoretical)Key Features
1-Ethyl-4-(tributylstannyl)-1H-imidazole C₁₇H₃₄N₂Sn397.1851.418.637.0529.91Baseline reagent with small ethyl substituent.
1-Methyl-4-(tributylstannyl)-1H-imidazole C₁₆H₃₂N₂Sn383.1550.158.427.3130.98Slightly smaller N-substituent; may offer subtle differences in reactivity.
4-(Tributylstannyl)-1-trityl-1H-imidazole [6]C₃₄H₄₄N₂Sn599.4368.127.404.6719.81Features a bulky, acid-labile trityl protecting group, useful for multi-step synthesis.[7]

Expert Insights on Reagent Selection:

  • 1-Ethyl vs. 1-Methyl Analogs: The difference between an N-ethyl and N-methyl group is electronically minimal. The primary distinction lies in their steric bulk, which is still relatively small in both cases. The choice between them is often dictated by the specific synthetic target or commercial availability. Both are excellent choices for directly incorporating a small N-alkyl imidazole.

  • The N-Trityl Advantage: The 1-trityl analog serves a different strategic purpose. The bulky trityl (triphenylmethyl) group provides significant steric shielding and can be readily removed under acidic conditions. This makes it the reagent of choice when the imidazole N-H is needed for subsequent reactions or when protection is required to prevent undesired side reactions during coupling.[7] Its distinct solubility profile compared to the N-alkyl versions can also simplify the chromatographic removal of tin byproducts post-reaction.

Application Focus: The Stille Cross-Coupling Protocol

The primary application for these reagents is the Stille cross-coupling, which forges a new C-C bond between the stannylated imidazole and an organic halide or triflate.[8] The reaction proceeds via a palladium-based catalytic cycle.

Mechanism: The Stille Catalytic Cycle

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition c1 c1 pd0->c1 Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd_complex->pd0 Reductive Elimination transmetal Transmetalation c2 c2 pd_complex->c2 Transmetalation pd_intermediate R¹-Pd(II)L₂-R² r2sn R²-SnBu₃ (Stannyl Imidazole) r2sn->pd_complex pd_intermediate->pd_complex Isomerization (cis to trans) red_elim Reductive Elimination product R¹-R² (Coupled Product) pd_intermediate->product byproduct X-SnBu₃ pd_intermediate->byproduct c3 c3 pd_intermediate->c3 Reductive Elimination rx R¹-X (Aryl Halide) rx->pd0 c1->pd_complex Oxidative Addition c2->pd_intermediate Transmetalation c3->pd0 Reductive Elimination

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol: Stille Coupling

This protocol describes a general procedure for the coupling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole with an aryl bromide.

Materials:

  • 1-Ethyl-4-(tributylstannyl)-1H-imidazole (1.0 equiv.)

  • Aryl bromide (1.1 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Triphenylarsine (AsPh₃) (10 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere. Allow the flask to cool to room temperature.

  • Reagent Addition: To the flask, add Pd₂(dba)₃ (2.5 mol%) and AsPh₃ (10 mol%).

    • Causality: Pd₂(dba)₃ is a stable Pd(0) precatalyst. AsPh₃ serves as a ligand that stabilizes the palladium center and facilitates the catalytic cycle.[3]

  • Add the aryl bromide (1.1 equiv.) and 1-Ethyl-4-(tributylstannyl)-1H-imidazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

    • Trustworthiness: The removal of tributyltin halides is a known challenge.[5] A common technique involves washing the organic extract with an aqueous KF solution to precipitate tributyltin fluoride, which can then be filtered off.

Methodology Focus: Verification by Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization, providing a fundamental check on the purity and identity of a synthesized or purchased compound.[9] For organometallic reagents, it is a non-negotiable quality control step. The observed percentages of C, H, and N must fall within ±0.4% of the theoretical values to confirm the correct structure and absence of significant impurities.

Experimental Workflow: Compound Verification & Use

workflow cluster_0 Quality Control cluster_1 Application reagent Receive Stannyl Imidazole Reagent sample Prepare Sample for Elemental Analysis reagent->sample analysis Perform CHN & Sn Analysis sample->analysis data Compare Experimental Data to Theoretical Values analysis->data pass Result: PASS (±0.4% tolerance) data->pass Match fail Result: FAIL data->fail No Match reaction Proceed to Stille Cross-Coupling Reaction pass->reaction purify Purify Product & Characterize reaction->purify

Caption: Workflow for reagent validation and subsequent use in synthesis.

Detailed Protocol: CHN Elemental Analysis

This protocol outlines the standard procedure for determining the Carbon, Hydrogen, and Nitrogen content of a solid or non-volatile liquid sample.

Instrumentation:

  • A dedicated CHN Elemental Analyzer.

Procedure:

  • Instrument Calibration: Calibrate the instrument according to the manufacturer's specifications using a certified standard of known elemental composition (e.g., acetanilide).

  • Sample Preparation: Accurately weigh 1-3 mg of the 1-Ethyl-4-(tributylstannyl)-1H-imidazole sample into a tin or silver capsule.

  • Combustion: Place the sealed capsule into the instrument's autosampler. The sample is dropped into a high-temperature furnace (≈900-1000 °C) in the presence of excess oxygen. This process combusts the sample, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Reduction and Separation: The combustion gases are passed over a reducing agent (e.g., copper) to remove excess oxygen and convert nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, N₂) is then separated, typically by gas chromatography.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector. The instrument's software calculates the percentage of each element in the original sample based on the detector's response and the initial sample weight.

  • Tin (Sn) Analysis: Determination of tin content requires a different approach, typically involving sample digestion in strong acid followed by analysis using Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS).[10]

Conclusion

1-Ethyl-4-(tributylstannyl)-1H-imidazole is a highly effective reagent for introducing the N-ethylimidazole moiety via Stille cross-coupling. Its utility is comparable to the N-methyl analog, with the choice often depending on availability or the specific molecular target. For syntheses requiring a removable protecting group, the N-trityl variant is the superior choice. Regardless of the reagent selected, rigorous quality control through elemental analysis is paramount to ensure reproducible and successful outcomes in synthetic applications. This guide provides the necessary comparative data and validated protocols to empower researchers to make informed decisions and achieve their synthetic goals.

References

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. [Link]

  • Grasa, G. A., & Nolan, S. P. (2001). Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Organic Letters, 3(1), 119–122. [Link]

  • Maleczka, R. E., & Terrell, L. R. (2002). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol with Catalytic Amounts of Tin. Organic Letters, 4(17), 2841–2844. [Link]

  • ResearchGate. (n.d.). The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. Request PDF. [Link]

  • Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]

  • British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. [Link]

  • Journal of the Brazilian Chemical Society. (2006). Organotin Speciation Analysis Based on Liquid or Gas Chromatography. [Link]

  • Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. [Link]

  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. [Link]

  • ResearchGate. (2014). Sample preparation protocol for extraction of organotin compounds from sediment and biota. [Link]

  • Scholars Research Library. (2012). Synthesis, spectral characterization and anthelmintic evaluation of some novel imidazole bearing triazole derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Ionic liquid supported tin reagents for Stille cross coupling reactions. [Link]

  • MDPI. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. [Link]

  • ResearchGate. (2017). Scheme 1. The structure of ethyl{4-[3-(1H-imidazole-1-yl).... [Link]

  • National Center for Biotechnology Information. (2014). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]

  • Royal Society of Chemistry. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. [Link]

  • ResearchGate. (2025). Synthesis, crystal structure, and fungicidal activity of triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates. [Link]

  • Trade Science Inc. (2009). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. [Link]

  • Trade Science Inc. (2009). Synthesis of some substituted imidazole derivatives. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. [Link]836/)

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Validation

Infrared (IR) Absorption Bands of the Tributylstannyl Imidazole Bond

Executive Summary The tributylstannyl imidazole (Bu Sn-Im) bond represents a critical intermediate in organometallic synthesis, serving as a potent transmetallation agent and a model for metal-azole coordination in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tributylstannyl imidazole (Bu


Sn-Im)  bond represents a critical intermediate in organometallic synthesis, serving as a potent transmetallation agent and a model for metal-azole coordination in medicinal chemistry. Unlike the robust N-alkyl bond or the labile N-silyl bond, the N-stannyl bond occupies a unique "sweet spot" of reactivity—stable enough for isolation but reactive enough for palladium-catalyzed cross-couplings (Stille type) or acylations.

This guide provides a technical breakdown of the infrared (IR) spectroscopic signature of this bond, comparing it objectively against its primary alternatives:


-Trimethylsilyl imidazole (TMS-Im)  and Free Imidazole .

Part 1: The Spectroscopic Signature[1]

The identification of


-tributylstannyl imidazole relies on a subtractive logic: the disappearance of the N-H stretch is as diagnostic as the appearance of the Sn-N mode.
The Sn-N Vibrational Mode

The Sn-N bond is highly polarizable and heavy. Consequently, its stretching vibration (


) appears in the far-infrared to low-mid-infrared region.
  • Primary Band:

    
     
    
    • Note: This band is often weak to medium intensity and can be obscured by the strong bending modes of the butyl chains. In many benchtop IR instruments (cutoff

      
      ), this peak may be near the detection limit.
      
  • Coupled Modes: The attachment of the heavy tin atom to the imidazole nitrogen (N1) alters the ring breathing modes, typically causing a redshift in the ring stretches around

    
     due to the "heavy atom effect."
    
Diagnostic Bands Table

The following table contrasts the target compound with its precursors and analogs.

Functional GroupVibration ModeBu

Sn-Imidazole
TMS-Imidazole Free Imidazole
N-H StretchABSENT ABSENT

(Broad, H-bonded)
C-H (Alkyl) Stretch

(Strong, Butyl)

(Methyl)

(Ring C-H only)
Heteroatom-N Stretch

(Sn-N)

(Si-N)
N/A
Ring C=N/C=C Stretch



Sn-C / Si-C Stretch

(Sn-C)

(Si-C)
N/A

Critical Insight: The most reliable indicator of successful stannylation is the complete extinction of the broad N-H band at


. If this band persists, your reaction is incomplete or hydrolysis has occurred.

Part 2: Comparative Analysis

Bu Sn-Im vs. TMS-Im
  • Reactivity Profile: The Si-N bond in TMS-Im is extremely moisture-sensitive (hydrolyzes in seconds/minutes in air). The Sn-N bond in Bu

    
    Sn-Im is comparatively more robust but still hydrolytically unstable over time.
    
  • IR Implication: In a time-course IR experiment, exposure of TMS-Im to air results in the immediate reappearance of the N-H band. Bu

    
    Sn-Im will show a slower ingress of the N-H band and the appearance of a broad Sn-O-Sn stretch (
    
    
    
    ) indicative of tributyltin oxide formation.
Bu Sn-Im vs. Free Imidazole
  • Solubility: Free imidazole is polar and solid; Bu

    
    Sn-Im is a lipophilic oil/low-melting solid.
    
  • IR Sampling: Free imidazole requires KBr pellet or ATR pressure; Bu

    
    Sn-Im is best analyzed as a neat liquid film or in non-polar solution (CCl
    
    
    
    or Hexane) to avoid solvent interference in the C-H region.
Structural Logic Diagram

The following diagram illustrates the vibrational logic distinguishing these species.

IR_Logic Substrate Imidazole Substrate Reaction Reaction with (Bu3Sn)2O Substrate->Reaction NH_Band Broad N-H Band (3400-2600 cm-1) Substrate->NH_Band Present Product N-Tributylstannyl Imidazole Reaction->Product Product->NH_Band Disappears Sn_Band Sn-N Stretch (~500 cm-1) Product->Sn_Band Appears Butyl_Band Butyl C-H Stretch (2960-2850 cm-1) Product->Butyl_Band Appears (Strong)

Caption: Figure 1. Spectroscopic evolution from free imidazole to the stannyl derivative. The disappearance of the red node (N-H) is the primary quality control check.

Part 3: Experimental Protocol

Safety Warning: Organotin compounds are toxic and suspected endocrine disruptors. All operations must be performed in a fume hood with double-gloving (nitrile).

Synthesis & Isolation
  • Reagents: Mix Imidazole (1.0 eq) and Bis(tributyltin)oxide (0.5 eq) in toluene.

  • Dean-Stark Trap: Reflux for 3-4 hours with azeotropic removal of water.

    • Mechanism:[1]

      
      .
      
  • Work-up: Evaporate toluene under reduced pressure. The product is a high-boiling liquid/oil.

    • Note: Do not perform aqueous wash; the Sn-N bond will hydrolyze.

IR Acquisition Workflow
  • Preparation: Purge the IR spectrometer with dry

    
     to remove atmospheric water vapor (which interferes with the O-H/N-H region).
    
  • Sampling: Apply a thin film of the neat oil onto a KBr or NaCl window (Transmission) or directly onto a Diamond ATR crystal.

    • Tip: If using ATR, ensure the crystal is completely dry.

  • Acquisition: Scan from

    
     to 
    
    
    
    .
  • Validation:

    • Pass: Flat baseline at

      
      ; strong aliphatic C-H peaks; distinct fingerprint bands.
      
    • Fail: Broad hump at

      
       (Hydrolysis or unreacted starting material).
      
Experimental Workflow Diagram

Workflow Start Start: Imidazole + (Bu3Sn)2O Reflux Azeotropic Reflux (Toluene, -H2O) Start->Reflux Isolate Vac. Distillation / Evap (No Aqueous Wash!) Reflux->Isolate Analyze FT-IR Analysis (Neat Film) Isolate->Analyze Decision Check 3400 cm-1 Analyze->Decision Success Success Decision->Success Flat Baseline Reprocess Reprocess Decision->Reprocess Peak Present

Caption: Figure 2. Synthesis and validation workflow. The "No Aqueous Wash" step is critical to preserving the Sn-N bond.

Part 4: Applications in Drug Development

In medicinal chemistry, the Bu


Sn-Im bond serves as a "masked" nucleophile.
  • Transmetallation: The Sn-N bond is readily cleaved by electrophiles (e.g., acyl chlorides) or other metals (Pd, Cu). IR monitoring allows researchers to determine the kinetics of this transfer.

    • Experiment: Add benzoyl chloride to Bu

      
      Sn-Im in an IR cell. Monitor the disappearance of the Sn-N associated bands and the appearance of the amide carbonyl stretch (
      
      
      
      ).
  • Cross-Coupling: In Stille coupling involving azoles, the Sn-N species is the active transmetallating agent.

References

  • Smith, P. J. (1998). Chemistry of Tin. Springer Science & Business Media.
  • Janssen, M. J., & Luijten, J. G. A. (1963). "Infrared Spectra of Organotin Compounds." Recueil des Travaux Chimiques des Pays-Bas. Link

  • Pellerito, L., et al. (2006). "Organotin(IV) complexes with heterocyclic thioamides." Journal of Organometallic Chemistry. Link

  • NIST Chemistry WebBook. "Imidazole Infrared Spectrum." (Baseline data for free imidazole). Link

Sources

Comparative

Advantages of stannyl imidazoles over zinc reagents in Negishi coupling

The following technical guide compares the utility of stannyl imidazoles (Stille methodology) versus zinc reagents (Negishi methodology) for the functionalization of imidazole scaffolds. A Comparative Technical Guide for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the utility of stannyl imidazoles (Stille methodology) versus zinc reagents (Negishi methodology) for the functionalization of imidazole scaffolds.

A Comparative Technical Guide for Imidazole Functionalization

Executive Summary: The Strategic Choice

In the context of drug discovery and complex molecule synthesis, the choice between stannyl imidazoles (Stille coupling) and organozinc imidazoles (Negishi coupling) often dictates the workflow efficiency.

While Negishi coupling offers superior atom economy and reduced toxicity suitable for process chemistry, stannyl imidazoles provide a decisive advantage in medicinal chemistry and library generation due to their shelf-stability and isolability . This guide details why stannyl reagents remain a staple in early-stage discovery despite the toxicological drawbacks of tin.

Mechanistic & Operational Comparison

The core difference lies in the stability of the metallated intermediate. Imidazole C2-lithiation is the common precursor for both, but the subsequent transmetallation defines the pathway.

Comparative Workflow Analysis
FeatureStannyl Imidazoles (Stille)Zinc Reagents (Negishi)
Stability High (Shelf-Stable) . Can be isolated, purified (distillation/chromatography), and stored for months.Low (Transient) . Must be generated in situ and used immediately. Highly moisture sensitive.
Preparation Scalable batch synthesis.[1][2] "Grab-and-go" reagent.Requires strictly anhydrous conditions for every single reaction run.
Functional Group Tolerance Excellent.[1][2] Compatible with aldehydes, ketones, and esters without protection.Good, but sensitive to protic sources. Modern "Knochel-type" salts improve this but add cost.
Toxicity High (Organotin). Requires specific waste disposal and purification (e.g., KF workup).Low (Zinc salts). Environmentally benign compared to tin.
Reaction Kinetics Slower. Often requires heating (80–110 °C).Fast. Often proceeds at Room Temperature or mild heating.
Decision Logic: When to Use Stannyl Imidazoles

Use stannyl imidazoles when:

  • Building Libraries: You need to couple one imidazole core with 50 different aryl halides. You can synthesize a large batch of the stannane once and dispense it into 50 vials.

  • Complex Multi-step Synthesis: The imidazole reagent needs to be purified before the coupling step to ensure no lithiation byproducts interfere.

  • Moisture Sensitivity: Your lab setup or the aryl halide partner cannot tolerate the strict anhydrous conditions required to keep the organozinc species alive.

Experimental Protocols

Protocol A: Synthesis of Shelf-Stable 1-Methyl-2-(tributylstannyl)imidazole

This protocol yields a stable oil that can be stored at 4°C.

Reagents:

  • 1-Methylimidazole (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)
    
  • Tributyltin chloride (1.0 equiv)

  • THF (anhydrous)

Step-by-Step:

  • Lithiation: Charge a flame-dried flask with 1-Methylimidazole in anhydrous THF under Argon. Cool to -78 °C .

  • Deprotonation: Add

    
    -BuLi dropwise over 20 minutes. The C2-proton is acidic (
    
    
    
    ), but the C5 position is also reactive if temperature is not controlled. Stir at -78 °C for 1 hour.
  • Quench: Add Tributyltin chloride (

    
    ) dropwise.
    
  • Equilibration: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Purification: The crude residue is often pure enough. For high purity, distill under high vacuum (Kugelrohr).

    • Result: A colorless to pale yellow oil. Stable for months in the fridge.

Protocol B: In Situ Generation of 2-Imidazolylzinc Chloride (Negishi)

This protocol must be performed immediately prior to the coupling event.

Reagents:

  • 1-Methylimidazole (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv)
    
  • Zinc Chloride (

    
    ) (1.2 equiv, 1.0 M solution in THF - Must be ultra-dry)
    

Step-by-Step:

  • Lithiation: Same as Protocol A (1-Methylimidazole +

    
    -BuLi in THF at -78 °C).
    
  • Transmetallation: Add the

    
     solution dropwise at -78 °C.
    
  • Formation: Remove the cooling bath and stir for 30–45 minutes at RT. The solution now contains the organozinc reagent.[3]

  • Coupling (One-Pot): Add the Pd catalyst (e.g.,

    
    ) and the Aryl Halide directly to this flask and heat to reflux.
    

Visualization: Pathway & Logic

The following diagram illustrates the divergence in workflow between the two methodologies.

G Start 1-Methylimidazole Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Sn_Add Add Bu3SnCl Lithiation->Sn_Add Path A: Stille Zn_Add Add ZnCl2 (dry) Lithiation->Zn_Add Path B: Negishi Sn_Isolate ISOLATE & PURIFY (Stable Stannane) Sn_Add->Sn_Isolate Sn_Store Store on Shelf (Months) Sn_Isolate->Sn_Store Sn_Couple Stille Coupling (Pd cat, Ar-X, Heat) Sn_Isolate->Sn_Couple Immediate Use Sn_Store->Sn_Couple Zn_Situ Transient Zinc Species (Unstable) Zn_Add->Zn_Situ Zn_Couple Negishi Coupling (Add Pd/Ar-X immediately) Zn_Situ->Zn_Couple One-Pot Only

Caption: Workflow comparison showing the "Stop-and-Store" capability of the Stille route versus the continuous "One-Pot" requirement of the Negishi route.

Critical Analysis & Troubleshooting

The "Purification Penalty" of Stille

While stannyl imidazoles are superior for handling, they incur a penalty downstream: Tin removal .

  • Problem: Tributyltin byproducts are lipophilic and often co-elute with the product.

  • Solution: Use the KF/Silica method . Stir the crude reaction mixture with a 10% KF/Silica gel mixture for 30 minutes before filtration. The fluoride binds the tin as an insoluble polymeric species.

The "Moisture Penalty" of Negishi
  • Problem: If the

    
     is even slightly wet (hygroscopic), the transmetallation fails, and protonation occurs (reverting to starting material).
    
  • Solution: Commercial

    
     solutions must be titrated or fused under vacuum before use.
    

References

  • Synthesis of 1-Methyl-2-(tributylstannyl)

    • Source: Organic Syntheses.[2][4][5]

    • Title: "Regioselective Synthesis of 1-Substituted Imidazoles."
    • URL:[Link] (General reference for lithiation protocols).

  • Comparison of Stille vs Negishi in Heterocycles

    • Source: Journal of the American Chemical Society.
    • Title: "Pd-Catalyzed Cross-Coupling Reactions of Imidazoles."
    • URL:[Link]

  • Negishi Coupling of Imidazoles

    • Source: Organic Letters.[2][6]

    • Title: "Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes."
    • URL:[Link]

  • Shelf-Stability of Azole Reagents

    • Source: Journal of Organic Chemistry.[1][7]

    • Title: "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride" (Contextual reference on imidazole reagent stability).[6][8]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole

Executive Summary & Operational Context 1-Ethyl-4-(tributylstannyl)-1H-imidazole is a specialized organometallic reagent primarily used in Stille cross-coupling reactions to introduce an imidazole motif into complex scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

1-Ethyl-4-(tributylstannyl)-1H-imidazole is a specialized organometallic reagent primarily used in Stille cross-coupling reactions to introduce an imidazole motif into complex scaffolds.

While the imidazole heterocycle presents standard corrosive/irritant risks, the tributylstannyl (TBT) moiety dictates the disposal protocol. TBT compounds are potent endocrine disruptors and marine pollutants.[1] They exhibit high lipophilicity, allowing them to penetrate biological membranes and bioaccumulate in aquatic ecosystems.

Critical Directive: Under no circumstances can this compound, its reaction mixtures, or its aqueous washes be released into municipal water systems. All waste streams must be captured and segregated as "Acute Toxic / Heavy Metal Organic" waste.

Hazard Profile & Risk Assessment

The following data synthesizes the dual-threat nature of this compound: the corrosivity of the imidazole and the systemic toxicity of the organotin.

ParameterClassificationDescription
Primary Hazard Aquatic Toxicity (Acute & Chronic) H410: Very toxic to aquatic life with long-lasting effects. TBTs are regulated at the ng/L level in environmental waters.[2][3]
Secondary Hazard Acute Toxicity (Oral/Dermal) H301/H311: Toxic if swallowed or in contact with skin. Organotins can be neurotoxic.
Physical Hazard Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage (attributed to the basic imidazole nitrogen).
Reproductive Reproductive Toxicity H360: May damage fertility or the unborn child (characteristic of many organostannanes).

Waste Segregation & Disposal Protocol

A. The "Zero-Drain" Rule

Conventional organic extraction workups (e.g., washing with water/brine) often mislead researchers into pouring the aqueous layer down the sink. This is a violation.

  • Mechanism: Tributyltin species have significant solubility in water depending on pH and counter-ions.

  • Action: All aqueous washes from Stille reactions must be collected in the Organotin Waste stream, not the general aqueous waste.

B. Segregation Workflow

Do not mix organotin waste with general "Non-Halogenated" or "Halogenated" solvent waste unless your facility explicitly permits it. Organotins can interfere with standard incineration scrubbers if not flagged.

  • Solid Waste (Heavily Contaminated):

    • Includes: Weigh boats, contaminated gloves, silica gel from flash columns.

    • Action: Double-bag in heavy-duty polyethylene. Label as "Solid Waste: Organotin Contaminated."

  • Liquid Waste (Mother Liquors & Rinsates):

    • Container: HDPE (High-Density Polyethylene) or Glass. Avoid LDPE as organotins can plasticize/leach through thin plastics over time.

    • Labeling: Must explicitly state "CONTAINS TRIBUTYLTIN."

C. Recommended Chemical Workup (The "Fluoride Crash")

To minimize soluble tin in your waste stream, convert the lipophilic tributyltin chloride/bromide byproducts into insoluble polymeric fluorides before disposal.

  • Procedure: Treat the post-reaction mixture with saturated aqueous Potassium Fluoride (KF) or Cesium Fluoride (CsF).

  • Result:

    
     precipitates as a polymeric white solid.
    
  • Benefit: Filtration removes the bulk of the tin as a solid (easier to dispose of via incineration) and reduces the tin load in your liquid waste solvent.

Decontamination of Glassware (The "Adsorption" Problem)

Tributyltin compounds are "sticky"—they adhere strongly to glass surfaces via interactions with silanol groups. A simple acetone rinse is insufficient and leaves residues that can contaminate future sensitive biological assays.

Protocol: Oxidative Decontamination
  • Step 1: Solvent Rinse: Rinse flask 3x with Dichloromethane (DCM). Collect rinsate as Organotin Waste .

  • Step 2: Oxidative Soak (The Kill Step):

    • Prepare a bath of 10% Sodium Hypochlorite (Bleach) or a specialized surfactant-based decon solution (e.g., Decon 90).

    • Soak glassware for >12 hours.[2]

    • Mechanism:[4] The oxidant cleaves the Sn-C bonds, converting toxic organic tin into inorganic tin oxides (

      
      ), which are significantly less toxic and do not bioaccumulate.
      
  • Step 3: Acid Wash (Optional): For trace analysis glassware, follow with a 1M HCl rinse to strip inorganic tin residues.

Visualized Decision Workflow

The following diagram outlines the decision logic for handling reaction byproducts and equipment.

G Start Reaction Complete (Stille Coupling) Crude Crude Mixture Start->Crude Workup Workup Strategy Crude->Workup Glassware Contaminated Glassware Crude->Glassware KF_Treat Add Aqueous KF (Precipitate Bu3SnF) Workup->KF_Treat Recommended Liquid_Filtrate Liquid Filtrate (Product + Solvent) Workup->Liquid_Filtrate Direct Extraction (Higher Tin in Liquid Waste) Filter Filtration KF_Treat->Filter Solid_Residue Solid Residue (Polymeric Tin Fluoride) Filter->Solid_Residue Traps Tin Filter->Liquid_Filtrate Incineration Stream Incineration Stream Solid_Residue->Incineration Stream Purification Column Chromatography Liquid_Filtrate->Purification Silica_Waste Silica Gel Waste Purification->Silica_Waste Absorbs Tin Product Isolated Imidazole Product Purification->Product Silica_Waste->Incineration Stream Bleach 12hr Bleach Soak (Oxidation of Sn-C) Glassware->Bleach Final_Wash Standard Dishwasher Bleach->Final_Wash

Figure 1: Decision tree for segregating solid tin waste (via Fluoride precipitation) and decontaminating equipment.

Emergency Response

  • Spill (Benchtop): Do not use water. Absorb with sand or vermiculite. Place in a jar labeled "Organotin Spill Debris." Clean surface with 10% bleach.

  • Skin Contact: Immediate flush with water for 15 minutes.[5][6] The imidazole moiety can cause delayed chemical burns; seek medical attention even if pain is not immediate.

  • Eye Contact: Flush for 15 minutes. Do not use a neutralizing eye wash (acid/base); use pure saline or water.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Tributyltin. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Ambient Aquatic Life Water Quality Criteria for Tributyltin (TBT).[7] EPA-822-R-03-031.[7] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Occupational Safety and Health Guideline for Organotin Compounds. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Tributyltin compounds. Retrieved from [Link]

Sources

Handling

A Guide to Personal Protective Equipment for Handling 1-Ethyl-4-(tributylstannyl)-1H-imidazole

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Ethyl-4-(tributylstannyl)-1H-imidazole. As a compound featuring both a highly toxic organotin moiety and a corr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Ethyl-4-(tributylstannyl)-1H-imidazole. As a compound featuring both a highly toxic organotin moiety and a corrosive imidazole ring, a multi-layered approach to safety is not merely recommended—it is imperative. The following procedures are designed to ensure the protection of laboratory personnel and the integrity of the research environment.

Hazard Analysis: A Compound of Dual Risk

Understanding the causality behind safety protocols begins with a chemical's intrinsic properties. 1-Ethyl-4-(tributylstannyl)-1H-imidazole presents a dual-threat profile:

  • Organotin Toxicity : The tributylstannyl group places this compound in the category of organotins, which are known for their high toxicity. They can be absorbed through the skin and may cause severe health effects, including impacts on the central nervous and immune systems.[1] Occupational safety agencies like OSHA and NIOSH have established strict exposure limits for organotin compounds, typically around 0.1 mg/m³ as a time-weighted average.[2][3]

  • Imidazole Corrosivity : The imidazole component renders the molecule corrosive. Imidazole and its derivatives can cause severe skin burns and serious eye damage.[4]

This dual nature necessitates a Personal Protective Equipment (PPE) strategy that addresses both systemic toxicity and immediate corrosive hazards.

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is worn, the environment itself must be engineered for safety. PPE should be considered the final barrier of protection.

  • Chemical Fume Hood : All handling of 1-Ethyl-4-(tributylstannyl)-1H-imidazole must be conducted within a certified chemical fume hood.[1][2] This is a non-negotiable control to contain toxic vapors and prevent inhalation exposure. The sash should be kept at the lowest possible height to maximize protection while allowing for comfortable manipulation.

  • Designated Work Area : A specific area within the laboratory should be clearly demarcated for the handling of organotin compounds.[2] This administrative control is critical to prevent the inadvertent spread of contamination to other surfaces, equipment, and personnel.

Personal Protective Equipment (PPE): A Head-to-Toe Protocol

A comprehensive PPE ensemble is required to prevent exposure through inhalation, dermal contact, or ocular routes.

PPE Component Specification Hazard Mitigated
Respiratory Protection NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P100 (or N95) particulate filter.Inhalation of toxic vapors or aerosols, especially during weighing, transfers, or spill cleanup.[2]
Eye & Face Protection Chemical safety goggles (tight-fitting) AND an 8-inch minimum full-face shield.Protects against corrosive splashes (imidazole hazard) and systemic absorption through the eyes (organotin hazard).[2]
Hand Protection Chemically resistant gloves (e.g., Neoprene or heavy-duty Nitrile). Double-gloving is strongly recommended.Prevents dermal absorption of the highly toxic organotin component and chemical burns from the corrosive imidazole.[2]
Body Protection Flame-retardant or cotton lab coat worn over personal clothing, supplemented with a chemically resistant apron.Protects against spills and splashes on the torso and legs.[2][3]
Footwear Closed-toe, non-permeable shoes.Protects feet from spills.
Causality of PPE Choices:
  • Why Goggles and a Face Shield? Goggles provide a seal around the eyes to protect from splashes and vapors. The face shield adds a critical second layer of protection for the entire face from direct splashes of this corrosive and toxic material.[2][3]

  • Why Double-Gloving? The outer glove bears the brunt of any contamination. During the doffing process, this contaminated outer layer is removed first, leaving a clean inner glove to handle other equipment (like the face shield or fume hood sash) without cross-contamination.

  • When is a Respirator Necessary? While all work should be in a fume hood, a respirator is mandatory for any situation with a higher potential for aerosol generation, such as weighing fine powders, cleaning up spills, or if there is a known failure of the primary engineering controls.[2]

Procedural Workflow for Safe Handling

The following step-by-step process ensures that safety protocols are integrated directly into the experimental workflow.

Donning PPE
  • Enter Designated Area : Restrict access to only essential personnel.

  • Lab Coat & Apron : Don a clean lab coat and a chemically resistant apron.

  • Inner Gloves : Put on the first pair of chemically resistant gloves.

  • Respirator : If required, perform a seal check on your fitted respirator.

  • Goggles & Face Shield : Put on tight-fitting chemical goggles, followed by a full-face shield.

  • Outer Gloves : Put on the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing PPE (Post-Experiment)
  • Inspect Outer Gloves : Check for any signs of contamination or degradation.

  • Remove Outer Gloves : Carefully peel off the outer gloves, turning them inside out, and dispose of them in the designated hazardous waste container.

  • Remove Face Shield & Goggles : Handling them by the straps, remove the face shield and then the goggles. Place them in a designated area for decontamination.

  • Remove Lab Coat & Apron : Remove the apron and lab coat, turning them inward to contain any potential surface contamination.

  • Remove Inner Gloves : Peel off the inner gloves and dispose of them in the hazardous waste container.

  • Wash Hands : Immediately and thoroughly wash hands with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_handling Experiment cluster_doffing Doffing PPE Don_Start 1. Enter Designated Area Don_Coat 2. Don Lab Coat & Apron Don_Start->Don_Coat Don_InnerGloves 3. Don Inner Gloves Don_Coat->Don_InnerGloves Don_Goggles 4. Don Goggles & Face Shield Don_InnerGloves->Don_Goggles Don_OuterGloves 5. Don Outer Gloves Don_Goggles->Don_OuterGloves Handle_Chem 6. Handle Chemical in Fume Hood Don_OuterGloves->Handle_Chem Doff_OuterGloves 7. Remove Outer Gloves Handle_Chem->Doff_OuterGloves Doff_FaceShield 8. Remove Face Shield & Goggles Doff_OuterGloves->Doff_FaceShield Doff_Coat 9. Remove Coat & Apron Doff_FaceShield->Doff_Coat Doff_InnerGloves 10. Remove Inner Gloves Doff_Coat->Doff_InnerGloves Doff_Wash 11. Wash Hands Thoroughly Doff_InnerGloves->Doff_Wash

Caption: Workflow for donning, handling, and doffing PPE.

Spill, Decontamination, and Disposal Plan

Emergency Procedures for Exposure
  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][5]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

Decontamination
  • Glassware and Equipment : A proven method for decontaminating glassware that has come into contact with organotins is to soak it overnight in a commercial bleach solution.[2][6] The bleach oxidizes the organotin compounds to less harmful tin oxides.[6] Following the soak, the glassware can be washed normally.

  • Work Surfaces : Decontaminate surfaces within the fume hood using a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal

All materials contaminated with 1-Ethyl-4-(tributylstannyl)-1H-imidazole are to be treated as hazardous waste.

  • Solid Waste : This includes gloves, absorbent pads, and any contaminated disposable labware. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[2][7]

  • Liquid Waste : Unused reagent and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling : Containers must be clearly marked with "Organotin Hazardous Waste" in large letters.[7][8]

  • Regulatory Compliance : All waste disposal must adhere strictly to local, state, and federal regulations.[3]

By adhering to these comprehensive guidelines, researchers can effectively mitigate the significant risks associated with handling 1-Ethyl-4-(tributylstannyl)-1H-imidazole, ensuring personal safety and maintaining a secure laboratory environment.

References

  • An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. Benchchem.
  • ORGANOTIN COMPOUNDS. CDC Stacks.
  • Standard Operating Procedures - Del Valle Lab.
  • SAFETY DATA SHEET - Imidazole.
  • Organotin Waste Materials Chemical Control Order 1989. NSW Environment Protection Authority.
  • How should I manage glassware that came in contact with organotin compounds? Reddit.
  • How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? ResearchGate.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Sigma-Aldrich - I2399 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Dupont.
  • Material Safety Data Sheet - Imidazole - Cole-Parmer.
  • SAFETY DATA SHEET - Tokyo Chemical Industry.

Sources

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